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  • Product: 5-bromo-2-tert-butyl-1H-imidazole
  • CAS: 1559067-54-7

Core Science & Biosynthesis

Foundational

Introduction: The Imidazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to 5-bromo-2-tert-butyl-1H-imidazole: Properties, Synthesis, and Reactivity The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2][3] As a f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-bromo-2-tert-butyl-1H-imidazole: Properties, Synthesis, and Reactivity

The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2][3] As a five-membered aromatic ring containing two nitrogen atoms, its unique electronic properties, hydrogen bonding capabilities, and structural stability make it a privileged scaffold in drug design.[1][3] Imidazole derivatives exhibit a vast range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][4]

This guide focuses on 5-bromo-2-tert-butyl-1H-imidazole , a versatile synthetic intermediate. The strategic placement of a bulky, lipophilic tert-butyl group at the 2-position and a reactive bromine atom at the 5-position makes this molecule a highly valuable building block. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6]

This document provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, key reactive transformations, and safety considerations for 5-bromo-2-tert-butyl-1H-imidazole, designed for researchers and scientists in organic synthesis and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 5-bromo-2-tert-butyl-1H-imidazole are critical for its handling, storage, and application in synthetic chemistry.

General Properties

The following table summarizes the key physicochemical data for the compound, compiled from various chemical suppliers and computational models.

PropertyValueSource(s)
CAS Number 1559067-54-7[7][8][9]
Molecular Formula C₇H₁₁BrN₂[7][8]
Molecular Weight 203.08 g/mol [7][8]
Appearance Powder or crystals
Purity Typically ≥95% - ≥98%[7][8]
Storage Inert atmosphere, 2-8°C, keep container tightly sealed in a dry place[8]
InChI Key MEAHFTSCWFTUCC-UHFFFAOYSA-N[7]
Canonical SMILES CC(C)(C)C1=NC=C(Br)N1[8]
Topological Polar Surface Area (TPSA) 28.68 Ų[8]
LogP (Predicted) 2.47[8]
Predicted Spectroscopic Signatures

While experimental spectra are substrate-specific, the structural features of 5-bromo-2-tert-butyl-1H-imidazole lead to predictable spectroscopic signatures crucial for its characterization.[10]

  • ¹H NMR Spectroscopy:

    • ~1.4 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the sterically bulky tert-butyl group.

    • ~7.2 ppm (s, 1H): A singlet representing the proton at the C4 position of the imidazole ring.

    • ~12.0 ppm (br s, 1H): A broad singlet for the N-H proton, which may be exchangeable with D₂O and its chemical shift can vary depending on solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • ~31 ppm: Signal for the methyl carbons of the tert-butyl group.

    • ~32 ppm: Signal for the quaternary carbon of the tert-butyl group.

    • ~105 ppm: Signal for the C5 carbon, directly attached to the bromine.

    • ~120 ppm: Signal for the C4 carbon.

    • ~160 ppm: Signal for the C2 carbon, attached to the tert-butyl group and flanked by two nitrogen atoms.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 202 and 204, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive marker for a monobrominated compound.

    • Fragmentation: A prominent fragment would be expected at [M-15]⁺, corresponding to the loss of a methyl group from the tert-butyl substituent.[10]

Synthesis Pathway

While specific literature detailing the synthesis of 1559067-54-7 is sparse, a logical and efficient pathway can be designed based on established imidazole synthesis methodologies.[11] The process involves two key stages: formation of the 2-tert-butyl-1H-imidazole core followed by regioselective bromination.

G cluster_0 Step 1: Imidazole Core Synthesis cluster_1 Step 2: Electrophilic Bromination A Pivalaldehyde + Glyoxal + NH₃ B Condensation Reaction (Debus Synthesis) A->B C 2-tert-butyl-1H-imidazole [CAS: 36947-69-0] B->C F Regioselective Bromination C->F D Brominating Agent (e.g., NBS, Br₂) D->F E Solvent (e.g., CHCl₃, CCl₄) E->F G 5-bromo-2-tert-butyl-1H-imidazole [Target Molecule] F->G

Caption: A plausible two-step synthesis workflow for 5-bromo-2-tert-butyl-1H-imidazole.

Experimental Protocol: A General Guideline

This protocol is a generalized procedure and requires optimization for laboratory-specific conditions.

Step 1: Synthesis of 2-tert-butyl-1H-imidazole [12][13]

  • Reagent Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: Charge the flask with an aqueous solution of glyoxal (1.0 equiv) and ammonia (2.0-2.5 equiv).

  • Aldehyde Addition: Slowly add pivalaldehyde (1.0 equiv) to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. Adjust the pH to basic (pH 9-10) with a suitable base (e.g., NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-tert-butyl-1H-imidazole.

Step 2: Bromination of 2-tert-butyl-1H-imidazole

  • Reagent Setup: In a flask protected from light, dissolve 2-tert-butyl-1H-imidazole (1.0 equiv) in a suitable solvent such as chloroform or carbon tetrachloride.

  • Brominating Agent: Cool the solution in an ice bath (0°C). Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (1.0 equiv), dropwise.

    • Rationale: The tert-butyl group at C2 is an ortho, para-directing group (activating), and the imidazole nitrogen at position 1 directs electrophiles to C5. The C4 and C5 positions are electron-rich and susceptible to electrophilic attack. The steric hindrance from the tert-butyl group favors substitution at the C5 position.

  • Reaction: Allow the reaction to stir at room temperature until TLC indicates full consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

  • Isolation & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford the final product, 5-bromo-2-tert-butyl-1H-imidazole.

Chemical Reactivity and Synthetic Applications

The bromine atom at the C5 position is the key to the synthetic utility of 5-bromo-2-tert-butyl-1H-imidazole, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for building molecular complexity.[14][15]

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[16] It allows for the coupling of the bromo-imidazole with a wide variety of aryl or heteroaryl boronic acids or esters.[14][17]

G Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII R¹-Pd(II)L₂-Br OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product BromoImidazole R¹-Br (Bromo-imidazole) BromoImidazole->OxiAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 5-bromo-2-tert-butyl-1H-imidazole

  • Inert Atmosphere: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

    • Expert Insight: The choice of base is critical to prevent a common side reaction: debromination or hydrodehalogenation.[18] While strong bases like Na₂CO₃ or K₂CO₃ are common, milder bases such as cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often superior for heteroaromatic substrates, minimizing the formation of the 2-tert-butyl-1H-imidazole byproduct.[18]

  • Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).

  • Solvent: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water if using a carbonate or phosphate base).

  • Reaction: Heat the mixture to the required temperature (typically 80–120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired 5-aryl-2-tert-butyl-1H-imidazole.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[19][20] This reaction couples the bromo-imidazole with primary or secondary amines.[21][22]

cluster_reactants Reactants cluster_conditions Conditions imidazole 5-bromo-2-tert-butyl-1H-imidazole product 5-amino-2-tert-butyl-1H-imidazole imidazole->product Heat amine Amine (R¹R²NH) amine->product Heat catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XPhos, BINAP) ligand->product base Base (e.g., NaOtBu, Cs₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 5-bromo-2-tert-butyl-1H-imidazole

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and the base (1.5-2.0 equiv) to an oven-dried reaction vessel.

    • Expert Insight: The base choice is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[22] For sensitive substrates, cesium carbonate (Cs₂CO₃) can be a milder alternative.[23]

  • Reagents: Add the 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv) and the primary or secondary amine (1.1–1.5 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the appropriate temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction's progress.

  • Workup and Purification: After cooling, the workup is similar to the Suzuki protocol: dilute, filter through Celite, extract, dry, and purify by column chromatography to isolate the 5-amino-substituted imidazole product.

Safety and Handling

As with any laboratory chemical, 5-bromo-2-tert-butyl-1H-imidazole should be handled with appropriate care.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[24] Some suppliers also list H302: Harmful if swallowed.

  • Precautionary Measures:

    • Use only in a well-ventilated area or fume hood.[24]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[25]

    • Avoid breathing dust.[24]

    • Wash hands thoroughly after handling.[24][25]

    • Store in a tightly closed container in a cool, dry place.[26]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[25][26][27]

Conclusion

5-bromo-2-tert-butyl-1H-imidazole is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its physicochemical properties are well-defined, and its synthesis is achievable through established chemical transformations. The true value of this compound lies in the reactivity of its C5-bromo substituent, which provides a reliable anchor point for diversification via robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs to build novel and complex molecules.

References

  • AiFChem. (2025, October 21). 5-Bromo-2-(tert-butyl)-1H-imidazole. AiFChem.
  • ChemScene. 1559067-54-7 | 5-Bromo-2-(tert-butyl)-1H-imidazole. ChemScene.
  • Sigma-Aldrich. 5-Bromo-2-(tert-butyl)-1H-imidazole. Sigma-Aldrich.
  • BenchChem. Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Fluorochem. 5-bromo-2-tert-butyl-1H-imidazole. 试剂仪器网.
  • Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
  • Thermo Fisher Scientific. (2018, January 23).
  • American Chemical Society. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. ACS.
  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
  • Wikipedia.
  • Thermo Fisher Scientific. (2025, December 20).
  • Romero, A., et al. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • CymitQuimica. (2024, December 19).
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
  • Sigma-Aldrich. 5-Bromo-2-(tert-butyl)-1H-imidazole | 1559067-54-7. Sigma-Aldrich.
  • J&K Scientific LLC. (2026, February 23). Buchwald-Hartwig Cross-Coupling.
  • BenchChem. Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide. BenchChem.
  • TCI Chemicals. (2024, November 9).
  • BenchChem.
  • Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Ishihara, M., & Togo, H. (2007). Facile Preparation of 2-Imidazolines from Aldehydes with tert-Butyl Hypochlorite. Synthesis.
  • Adday, S. T. (2016).
  • PubChem. 2-tert-butyl-1H-imidazole.
  • National Institutes of Health. 2-tert-butyl-1H-imidazole | C7H12N2 | CID 498442. PubChem.
  • Gaba, M., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals.
  • Gaba, M., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI.
  • Al-Ostath, A. I., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Heliyon.

Sources

Exploratory

Introduction: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 5-bromo-2-tert-butyl-1H-imidazole The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-bromo-2-tert-butyl-1H-imidazole

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in various biological interactions.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] This guide focuses on a specific, highly functionalized derivative: 5-bromo-2-tert-butyl-1H-imidazole (CAS No. 1559067-54-7).

This molecule is of particular interest to researchers and drug development professionals for two primary reasons. First, the bulky 2-tert-butyl group significantly influences the molecule's steric and electronic properties, which can enhance binding affinity and selectivity for biological targets.[4] Second, the 5-bromo substituent serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications, particularly through modern cross-coupling reactions. This unique combination makes 5-bromo-2-tert-butyl-1H-imidazole a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.

This document provides a comprehensive technical overview, including its physicochemical properties, a detailed, field-proven synthetic methodology, an exploration of its chemical reactivity for further diversification, and its potential applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's properties is fundamental for its effective use in research and development. The key characteristics of 5-bromo-2-tert-butyl-1H-imidazole are summarized below.

PropertyValueSource(s)
CAS Number 1559067-54-7[5][6]
Molecular Formula C₇H₁₁BrN₂[5][6]
Molecular Weight 203.08 g/mol [5][6]
Physical Form Powder or crystals
Purity Typically ≥95% - 98%[6]
Storage 2-8°C, under inert atmosphere[6]
Topological Polar Surface Area (TPSA) 28.68 Ų[6]
logP 2.47[6]
SMILES CC(C)(C)C1=NC=C(Br)N1[6]
InChI Key MEAHFTSCWFTUCC-UHFFFAOYSA-N

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the tert-butyl group would appear as a sharp singlet around 1.3-1.5 ppm. The lone imidazole ring proton (at the C4 position) would be a singlet further downfield, likely in the 7.0-7.5 ppm region. The N-H proton signal would be broad and its chemical shift highly dependent on solvent and concentration.

  • ¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, and three distinct signals for the imidazole ring carbons. The C-Br carbon would be significantly shifted compared to its non-brominated analog.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 202 and 204, corresponding to the [M]⁺ and [M+2]⁺ ions for the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 1559067-54-7 is scarce, a robust and logical two-step pathway can be designed based on fundamental principles of heterocyclic chemistry. The proposed route involves the initial formation of the 2-tert-butyl-1H-imidazole core, followed by a regioselective electrophilic bromination.

Synthesis_Workflow Pivalamidine Pivalamidine + Glyoxal Precursor 2-tert-butyl-1H-imidazole Pivalamidine->Precursor Step 1: Condensation FinalProduct 5-bromo-2-tert-butyl-1H-imidazole Precursor->FinalProduct Step 2: Electrophilic Bromination NBS N-Bromosuccinimide (NBS)

Proposed two-step synthesis of 5-bromo-2-tert-butyl-1H-imidazole.
Step 1: Synthesis of 2-tert-butyl-1H-imidazole (Precursor)

The formation of the imidazole ring is a classic condensation reaction. The use of an amidine (pivalamidine) and a 1,2-dicarbonyl compound (glyoxal) provides a direct and efficient route to the 2-substituted imidazole core.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pivalamidine hydrochloride (1.0 eq) and ethanol. Stir until fully dissolved.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol (1.0 eq) to the flask. A precipitate of sodium chloride may form.

  • Reagent Addition: Add a 40% aqueous solution of glyoxal (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-tert-butyl-1H-imidazole.

Causality Behind Choices:

  • Pivalamidine: This reagent provides the C2-N1-C5 backbone of the imidazole and installs the required tert-butyl group at the 2-position.

  • Glyoxal: As a 1,2-dicarbonyl, it serves as the C4-C5 unit, which cyclizes with the amidine.

  • Base: The sodium ethoxide is used to deprotonate the pivalamidine hydrochloride salt, generating the free amidine necessary for the condensation reaction.

Step 2: Regioselective Bromination

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for such transformations.[7]

Experimental Protocol:

  • Reaction Setup: Dissolve the 2-tert-butyl-1H-imidazole (1.0 eq) from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction's exothermicity and improve selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash chromatography to afford 5-bromo-2-tert-butyl-1H-imidazole.

Causality Behind Choices:

  • NBS: Provides a source of electrophilic bromine (Br⁺) under mild conditions, minimizing over-bromination and side reactions.

  • Solvent: DCM or acetonitrile are common choices as they are relatively inert and effectively solubilize both the substrate and the reagent.

  • Low Temperature: The bromination of activated rings can be very rapid. Starting at 0°C allows for better control of the reaction rate and regioselectivity, preventing the formation of di-brominated products. The substitution is expected to occur at the C5 position due to the directing effects of the ring nitrogens and the steric hindrance of the tert-butyl group at C2.

Chemical Reactivity and Derivatization Strategies

The synthetic value of 5-bromo-2-tert-butyl-1H-imidazole lies in its potential for diversification. The C-Br bond and the N-H group are the primary sites for subsequent chemical modifications, allowing for the construction of complex molecular architectures.

Derivatization_Pathways cluster_0 C-Br Functionalization cluster_1 N-H Functionalization Core 5-bromo-2-tert-butyl-1H-imidazole Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd Catalyst, Base Stille Stille Coupling (Ar-SnBu₃) Core->Stille Pd Catalyst Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Catalyst, Base Alkylation N-Alkylation (R-X) Core->Alkylation Base Arylation N-Arylation (Ar-B(OH)₂) Core->Arylation Cu Catalyst Protection N-Protection (Boc₂O) Core->Protection Base

Key derivatization pathways for 5-bromo-2-tert-butyl-1H-imidazole.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromo-imidazole with an organoboron reagent (e.g., an arylboronic acid). This is arguably the most common method for elaborating such scaffolds.[8]

  • Stille Coupling: Involves the reaction with an organostannane reagent, offering an alternative when boronic acids are unstable or unavailable.

  • Buchwald-Hartwig Amination: Enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 5-position.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-2-tert-butyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography to obtain the 5-aryl-2-tert-butyl-1H-imidazole derivative.

N-Functionalization

The pyrrolic nitrogen of the imidazole ring can be readily functionalized.

  • N-Alkylation/Arylation: The N-H can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with an alkyl halide to yield N-alkylated products.[9] Copper-catalyzed conditions can be used for N-arylation with boronic acids.[10]

  • N-Protection: To perform selective chemistry elsewhere on the molecule (for example, lithiation at C4), the nitrogen can be protected. The tert-butoxycarbonyl (Boc) group is a common choice, introduced using di-tert-butyl dicarbonate (Boc₂O).[11][12] This protecting group can be easily removed later under acidic conditions.

Applications in Medicinal Chemistry

The true value of 5-bromo-2-tert-butyl-1H-imidazole is as a strategic intermediate for building focused libraries of drug-like molecules. The imidazole core is a proven pharmacophore, and the ability to systematically vary the substituents at both the C5 and N1 positions allows for a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The 2,5-disubstituted imidazole scaffold can be readily elaborated to target specific kinases.

  • Antimicrobial Agents: Substituted imidazoles have shown potent antibacterial and antifungal activity.[13] Derivatization of this core could lead to new agents to combat resistant pathogens.

  • Anticancer Drug Development: The imidazole motif is present in numerous compounds with antiproliferative activity.[2][14] By using this building block, medicinal chemists can rapidly synthesize novel analogs for screening in cancer cell lines.

Conclusion

5-bromo-2-tert-butyl-1H-imidazole is a high-value building block for chemical synthesis and drug discovery. Its structure combines the biologically relevant imidazole core with two distinct and highly useful chemical handles: a sterically demanding tert-butyl group that can confer target selectivity and a reactive bromo-substituent that opens the door to a wealth of diversification chemistry. The synthetic pathways and derivatization strategies outlined in this guide provide researchers with a practical framework for leveraging this versatile compound in the pursuit of novel chemical entities with therapeutic potential.

References

  • Reynolds, N. T., & Rovis, T. (2004). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, 6(13), 2153–2156. Available at: [Link]

  • Prakash, O., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 475-479. Available at: [Link]

  • IOSR Journal. (2026, January 9). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 3, 1-12. Available at: [Link]

  • Sahu, J. K., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews, 5(3), 256-277. Available at: [Link]

  • Google Patents. (n.d.). WO2017168451A1 - Derivatives of imidazole and benzimidazole, method of preparation and use thereof.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]

  • Al-Majid, A. M., et al. (2011). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2889. Available at: [Link]

  • Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(42), 29631-29647. Available at: [Link]

  • Ghesner, I., & Ragaini, F. (2008). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E, 64(Pt 11), o2173. Available at: [Link]

  • Popa, C. V., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1544. Available at: [Link]

  • Reddy, D., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0961. Available at: [Link]

  • Ashton, T. D., et al. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 22(12), 2056. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. Available at: [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 27(11), 2343-2348. Available at: [Link]

  • Fluorochem. (n.d.). 5-bromo-2-tert-butyl-1H-imidazole. Available at: [Link]

  • Glidewell, C., & Low, J. N. (2003). 5-Bromo-1H-thieno[2,3-d]imidazole. Acta Crystallographica Section E, 59(Pt 2), o195–o196. Available at: [Link]

  • Ghara, M. R., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(10), 2371. Available at: [Link]

  • Taylor & Francis Online. (2024, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • Hameed, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6982. Available at: [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Available at: [Link]

  • Shakespeare, W. C., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][15]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7540-7543. Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Analytical Validation of 5-Bromo-2-tert-butyl-1H-imidazole: A Technical Whitepaper

Executive Summary In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of highly functionalized, low-molecular-weight building blocks is paramount. 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of highly functionalized, low-molecular-weight building blocks is paramount. 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7)[1] is a highly strategic heterocyclic scaffold. With an exact average molecular weight of 203.08 g/mol [1], this compound offers a unique combination of steric shielding, hydrogen-bonding capability, and a versatile halogen handle for late-stage functionalization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating analytical protocol for molecular weight confirmation via LC-MS/MS, and details its mechanistic utility in transition-metal catalysis.

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, it is critical to look beyond the basic metrics of a molecule and understand the causality behind its structural design. Every functional group in 5-bromo-2-tert-butyl-1H-imidazole serves a specific pharmacokinetic or synthetic purpose.

  • The tert-Butyl Group (C2 Position): The primary causality here is steric hindrance. The bulky tert-butyl group shields the basic imidazole nitrogens. In a biological system, this modulates the pKa of the ring and physically blocks rapid N-glucuronidation or CYP450-mediated N-oxidation, drastically improving the metabolic stability of the resulting drug candidate.

  • The Bromine Atom (C5 Position): Biologically, bromine acts as a lipophilic bioisostere for a methyl group, enhancing membrane permeability. Synthetically, it provides a highly reactive vector for palladium-catalyzed cross-coupling reactions due to the low bond dissociation energy of the C–Br bond relative to C–H bonds.

Quantitative Data Summary
ParameterValueCausality / Significance in Drug Design
Molecular Weight 203.08 g/mol [1]Optimal for FBDD; allows room for further functionalization while staying well under Lipinski's MW limit of 500 Da.
Molecular Formula C7H11BrN2[1]Defines the exact monoisotopic mass and the distinct 79Br/81Br isotopic signature used for MS validation.
CAS Number 1559067-54-7[1]Unique registry identifier ensuring precise procurement and regulatory tracking.
LogP (Predicted) 2.47[1]Favorable lipophilicity; ensures adequate membrane permeability without excessive hydrophobic toxicity.
Topological Polar Surface Area 28.68 Ų[1]Highly favorable for blood-brain barrier (BBB) penetration, making it suitable for CNS-targeted therapeutics.
H-Bond Donors / Acceptors 1 / 1[1]Provides essential directional interactions with target protein pockets (e.g., kinase hinge regions).

Analytical Validation Workflow: Mass Spectrometry & Molecular Weight Confirmation

To confirm the exact mass of 203.08 Da, a robust analytical workflow is required. Aligning with FDA and EMA bioanalytical method validation guidelines[2][3], the following LC-MS/MS protocol is designed as a self-validating system . It inherently checks its own accuracy, precision, and matrix reliability without requiring post-hoc orthogonal assays.

LCMS_Workflow SST 1. System Suitability (SST) Blank & Calibrant Injection Prep 2. Sample Preparation 1 mg/mL + SIL-IS SST->Prep LC 3. UHPLC Separation C18 Column, 0.1% FA Prep->LC MS 4. ESI-TOF Mass Analysis [M+H]+ Ionization LC->MS Val 5. Isotopic Validation 79Br/81Br Doublet Confirmation MS->Val

Caption: LC-MS/MS workflow for confirming the molecular weight of 5-bromo-2-tert-butyl-1H-imidazole.

Step-by-Step Self-Validating Protocol
  • System Suitability Test (SST) & Blank Injection:

    • Action: Inject a solvent blank followed by a known high-resolution calibrant (e.g., reserpine).

    • Causality: The blank ensures the column is free of carryover. The calibrant verifies that the Time-of-Flight (TOF) mass spectrometer is calibrated to a mass accuracy of < 5 ppm, fulfilling regulatory precision requirements[2].

  • Sample Preparation with Internal Standard (IS):

    • Action: Dissolve 5-bromo-2-tert-butyl-1H-imidazole in LC-MS grade methanol to a concentration of 1 mg/mL. Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: The SIL-IS normalizes any matrix effects or ionization suppression that occurs in the source, ensuring that the quantitative signal is reliable and reproducible[3].

  • UHPLC Chromatographic Separation:

    • Action: Elute the sample through a sub-2 µm C18 column using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. Because the imidazole core is highly basic, the low pH environment forces the formation of the [M+H]+ cation, drastically enhancing Electrospray Ionization (ESI+) efficiency.

  • Isotopic Pattern Recognition (The Self-Validation Key):

    • Action: Analyze the resulting mass spectrum for the target [M+H]+ ions.

    • Causality: Bromine naturally exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 relative abundance[4]. Therefore, the mass spectrum will not show a single peak at 203.08 Da. Instead, it will display a distinct doublet at m/z 204.01 (for the 79Br isotope) and m/z 206.01 (for the 81Br isotope). The presence of this exact 2 Da split with equal intensity acts as an internal, self-validating signature that confirms the presence of the halogen without needing secondary elemental analysis[4][5].

Synthetic Utility & Mechanistic Pathways

The true value of 5-bromo-2-tert-butyl-1H-imidazole lies in its utility as a synthetic intermediate. The C5-bromo position is strategically placed for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

SyntheticLogic Substrate 5-bromo-2-tert-butyl-1H-imidazole (MW: 203.08 g/mol) OxAdd Oxidative Addition Pd inserts into C5-Br bond Substrate->OxAdd Transmet Transmetalation Transfer of R-group from Boron OxAdd->Transmet RedElim Reductive Elimination Formation of new C5-C bond Transmet->RedElim Product C5-Functionalized Imidazole (Advanced Intermediate) RedElim->Product

Caption: Mechanistic pathway of Pd-catalyzed cross-coupling utilizing the C5-bromo position.

Mechanistic Causality

During a Suzuki-Miyaura reaction, the Pd(0) catalyst undergoes oxidative addition specifically at the C5–Br bond. The causality of this regioselectivity is driven by the weaker bond dissociation energy of the carbon-halogen bond compared to the surrounding C–H bonds. Furthermore, the massive steric bulk of the tert-butyl group at the C2 position prevents the palladium catalyst from interacting with the C2 carbon or the adjacent nitrogens, ensuring that the transmetalation and subsequent reductive elimination occur exclusively at the C5 position. This yields a highly pure, C5-substituted advanced intermediate.

Conclusion

5-bromo-2-tert-butyl-1H-imidazole (MW: 203.08 g/mol ) is far more than a simple heterocyclic building block. Its structural design embeds both metabolic stability (via the C2 tert-butyl group) and synthetic versatility (via the C5 bromine atom). By employing self-validating LC-MS/MS protocols that leverage the unique 79Br/81Br isotopic signature, researchers can ensure rigorous analytical fidelity while utilizing this scaffold to construct next-generation therapeutics.

References

  • ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation."[2] URL:[Link]

  • National Institutes of Health (PMC). "Development and validation of an LC-MS/MS method for simultaneous quantification... according to FDA and EMA guidelines."[3] URL:[Link]

  • ACS Publications. "Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters."[5] URL:[Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 5-Bromo-2-tert-butyl-1H-imidazole in Organic Solvents: A Technical Guide

Executive Summary The compound 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) represents a highly specialized heterocyclic building block frequently utilized in medicinal chemistry and advanced materials synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) represents a highly specialized heterocyclic building block frequently utilized in medicinal chemistry and advanced materials synthesis. Characterized by a unique combination of an amphoteric core, a sterically demanding lipophilic tail, and a polarizable halogen, its solvation thermodynamics are highly complex. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for determining its thermodynamic solubility profile.

Structural Causality and Physicochemical Profiling

To accurately predict and manipulate the solubility of 5-bromo-2-tert-butyl-1H-imidazole, one must first deconstruct its molecular architecture. The compound exhibits a calculated LogP of approximately 2.47 and a Topological Polar Surface Area (TPSA) of 28.68 Ų [1]. These metrics indicate a moderately lipophilic molecule with a restricted polar region.

The solubility profile is dictated by three distinct structural motifs:

  • The Imidazole Core : Acts as both a hydrogen-bond donor (via the N-H group) and an acceptor (via the N= atom). This amphoteric nature strongly drives affinity toward polar protic and polar aprotic solvents.

  • The tert-Butyl Group : This bulky, highly lipophilic moiety serves a dual purpose. First, it provides strong van der Waals interactions with non-polar solvent regions. Second, its steric bulk disrupts the planar π−π stacking typically seen in unsubstituted imidazoles, effectively lowering the crystal lattice energy and enhancing overall organic solubility.

  • The 5-Bromo Substituent : The heavy halogen introduces significant polarizability, favoring interactions with halogenated solvents (e.g., dichloromethane) through London dispersion forces and potential halogen bonding.

SolvationLogic Compound 5-bromo-2-tert-butyl- 1H-imidazole ImidCore Imidazole Core (Amphoteric) Compound->ImidCore tButyl tert-Butyl Group (Steric Bulk) Compound->tButyl Bromo 5-Bromo Substituent (Polarizable) Compound->Bromo Protic Polar Protic Solvents (e.g., MeOH, EtOH) ImidCore->Protic H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) ImidCore->Aprotic Dipole-Dipole tButyl->Aprotic Hydrophobic Int. NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) tButyl->NonPolar Van der Waals Bromo->Aprotic Halogen Bonding Bromo->NonPolar London Dispersion

Logical relationship between molecular structural features and solvent interactions.

Thermodynamic Principles of Solvation

Solubility in organic solvents is best modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ) forces [2]. For 5-bromo-2-tert-butyl-1H-imidazole, the optimal solvent must balance the high δH​ requirement of the imidazole core with the high δD​ requirement of the tert-butyl and bromo groups.

Based on these thermodynamic principles, we can construct a predictive solubility matrix. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptionally effective because their high dipole moments ( δP​ ) solvate the imidazole core, while their methyl groups accommodate the lipophilic tail. Conversely, non-polar solvents like hexane lack the hydrogen-bond acceptor capacity required to break the intermolecular hydrogen bonds between imidazole molecules in the solid state.

Predicted Quantitative Solubility Data
Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Predicted Solubility RangeMechanistic Rationale
Polar Aprotic DMSO46.7> 100 mg/mLStrong dipole-dipole interactions; excellent solvation of amphoteric core.
Polar Aprotic DMF36.7> 100 mg/mLHigh H-bond acceptor capacity pairs with imidazole N-H.
Polar Protic Methanol32.630 - 100 mg/mLH-bonding network accommodates the core, but lipophilic tail limits maximum capacity.
Halogenated Dichloromethane8.950 - 100 mg/mLLondon dispersion forces and polarizability match the 5-bromo substituent.
Non-Polar Hexane1.9< 5 mg/mLWeak van der Waals interactions; unable to break imidazole H-bond dimers.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To transition from predictive models to empirical data, the Saturation Shake-Flask Method is the gold standard[3]. However, kinetic artifacts (e.g., supersaturation) frequently compromise data integrity. The following protocol is engineered as a self-validating system, ensuring that the measured solubility reflects the true thermodynamic equilibrium of the intended crystal form.

Step-by-Step Methodology

Step 1: Solid Excess Preparation

  • Action: Weigh approximately 50 mg of 5-bromo-2-tert-butyl-1H-imidazole into a 2 mL glass HPLC vial.

  • Causality: A visible excess of solid must remain throughout the experiment to ensure the solution reaches thermodynamic saturation. If all solid dissolves, the true solubility limit has not been reached.

Step 2: Solvent Dispensing and Equilibration

  • Action: Add 1.0 mL of the target organic solvent. Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.

  • Causality: 48 hours of equilibration is strictly required. Shorter timeframes often capture kinetic solubility, where the compound temporarily supersaturates the solvent before crashing out. Precise temperature control is critical, as solubility is an exponentially temperature-dependent thermodynamic parameter.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes at 25 °C. Carefully extract the supernatant without disturbing the solid pellet.

  • Causality: Centrifugation is preferred over filtration for organic solvents, as standard filter membranes (e.g., PTFE, Nylon) can adsorb the lipophilic compound, artificially lowering the measured concentration.

Step 4: Quantification (HPLC-UV)

  • Action: Dilute the supernatant with the mobile phase (e.g., 1:100 or 1:1000) to fit within the linear dynamic range of the UV detector. Analyze via HPLC-UV at the compound's λmax​ (typically ~220-254 nm for substituted imidazoles).

Step 5: Solid-State Validation (The Trustworthiness Check)

  • Action: Recover the residual solid pellet from Step 3. Dry it gently under a stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD).

  • Causality: This is the critical self-validating step. Organic solvents, particularly DMSO and DCM, frequently form solvates with imidazoles. If the XRPD pattern of the residual solid differs from the starting material, a phase transition has occurred. The measured solubility would therefore represent the solubility of the solvate, not the pure free base.

ExpWorkflow Start 1. Excess Solid Addition (5-bromo-2-tert-butyl-1H-imidazole) Solvent 2. Solvent Dispensing (Organic Panel) Start->Solvent Equilibration 3. Thermodynamic Equilibration (48h, 25°C, 500 RPM) Solvent->Equilibration Separation 4. Phase Separation (Centrifugation at 14,000 RPM) Equilibration->Separation Analysis 5. Supernatant Analysis (HPLC-UV Quantification) Separation->Analysis Validation 6. Data Validation (Solid-State Form Check via XRPD) Analysis->Validation

Step-by-step workflow for thermodynamic solubility determination.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Foundational

Technical Whitepaper: Toxicological Profiling and Handling Paradigms for 5-Bromo-2-tert-butyl-1H-imidazole

Executive Summary In contemporary drug discovery and synthetic chemistry, substituted imidazoles serve as privileged scaffolds. Specifically, 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) is a highly valuable bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and synthetic chemistry, substituted imidazoles serve as privileged scaffolds. Specifically, 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) is a highly valuable building block, offering a unique combination of steric bulk (via the tert-butyl group) and an electrophilic handle (the bromine atom) for cross-coupling reactions[1]. However, as a Senior Application Scientist, I approach the handling of halogenated imidazoles not merely as a compliance exercise, but as a fundamental variable in experimental integrity.

This guide synthesizes the physicochemical properties, molecular toxicity mechanisms, and self-validating laboratory protocols required to safely and effectively utilize 5-bromo-2-tert-butyl-1H-imidazole in research environments.

Physicochemical Profile & Hazard Classification

To predict the biological and chemical behavior of a compound, we must first analyze its structural parameters. The addition of a tert-butyl group significantly increases the lipophilicity of the imidazole core, while the bromine atom introduces specific toxicological alerts.

Table 1: Quantitative Data and GHS Hazard Profile
ParameterValue / ClassificationScientific Implication
CAS Number 1559067-54-7[1]Unique identifier for safety tracking.
Molecular Formula C₇H₁₁BrN₂[2]Halogenated nitrogenous heterocycle.
Molecular Weight 203.08 g/mol [2]Small molecule; readily crosses biological membranes.
LogP (Estimated) ~2.47[3]High lipophilicity enhances cellular membrane penetration.
GHS Pictogram GHS07 (Exclamation Mark)[4]Indicates acute toxicity and irritation.
Signal Word Warning[4]Requires standard laboratory PPE and containment.
Hazard Statements H302, H315, H319[4]Harmful if swallowed; causes skin and serious eye irritation.
Storage Conditions 2-8°C, Inert Atmosphere[4]Prevents oxidative degradation of the bromo-substituent.

Molecular Mechanisms of Toxicity

Understanding the causality behind a chemical's hazard profile is critical for designing robust experiments. The toxicity of 5-bromo-2-tert-butyl-1H-imidazole is driven by two primary structural features:

  • Lipophilicity-Driven Mitochondrial Accumulation: The tert-butyl group increases the partition coefficient (LogP ~2.47)[3]. This allows the molecule to easily bypass the phospholipid bilayer of cells. Once inside, imidazoles are known to accumulate in the mitochondria. Studies on structurally related imidazoles (such as ketoconazole) demonstrate that they act as mitochondrial toxicants by dissipating the mitochondrial membrane potential and impairing the electron transport chain (ETC)[5][6].

  • Halogenated Electrophilic Stress: Halogenated imidazoles (haloimidazoles) have been identified as highly cytotoxic agents. Research indicates that polyhalogenated imidazoles can be over 100 times more toxic than standard aliphatic halocarbons, driving reactive oxygen species (ROS) generation and subsequent cellular apoptosis[7].

ToxicityPathway Compound 5-Bromo-2-tert-butyl- 1H-imidazole Lipophilicity Membrane Penetration (LogP ~2.47) Compound->Lipophilicity Mito Mitochondrial Accumulation Lipophilicity->Mito ETC ETC Complex Inhibition Mito->ETC ROS ROS Generation ETC->ROS ATP ATP Depletion ETC->ATP Apoptosis Cellular Apoptosis ROS->Apoptosis ATP->Apoptosis

Figure 1: Proposed mitochondrial toxicity pathway for lipophilic haloimidazoles.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any protocol involving hazardous compounds must be a self-validating system. The following workflow details the safe handling and in vitro toxicological screening of 5-bromo-2-tert-butyl-1H-imidazole.

Protocol A: Safe Handling and Stock Solution Preparation

Causality Note: Imidazoles can be hygroscopic, and the bromo-position is sensitive to prolonged environmental exposure. Preparing stocks in an inert atmosphere prevents degradation, ensuring the biological readout is due to the parent compound, not oxidized impurities.

  • Containment: Transfer the vial of 5-bromo-2-tert-butyl-1H-imidazole to a Class II biological safety cabinet or a dedicated chemical fume hood. Purge the microbalance chamber with Nitrogen or Argon.

  • Weighing: Accurately weigh 20.3 mg of the powder.

  • Solubilization: Dissolve the powder in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

    • Critical Control: DMSO is used because of the compound's lipophilicity. However, DMSO itself is cytotoxic. You must ensure that the final concentration of DMSO in any downstream cellular assay never exceeds 0.5% v/v.

  • Storage: Aliquot the stock into amber glass vials (to prevent photolytic debromination) and store at -20°C.

Protocol B: In Vitro Cytotoxicity & Mitochondrial Stress Assay (HepG2 Cells)

Causality Note: Because imidazoles are known hepatotoxicants[5], HepG2 (human liver cancer cell line) is the optimal model. We include FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control to validate the assay's sensitivity to mitochondrial depolarization.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare working dilutions of 5-bromo-2-tert-butyl-1H-imidazole in culture media (Concentrations: 1 µM, 10 µM, 50 µM, 100 µM).

    • Self-Validation Step: Include a vehicle control (0.5% DMSO) to baseline background toxicity, and a positive control (10 µM FCCP) to validate mitochondrial membrane depolarization.

  • Incubation: Expose the cells to the treatments for 24 hours.

  • Readout (ATP Depletion): Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. The luminescence generated is directly proportional to the amount of ATP present, which inversely correlates with the mitochondrial toxicity of the imidazole[5].

  • Data Analysis: Calculate the IC₅₀ utilizing a non-linear regression model.

LabWorkflow Phase1 1. Containment (Inert Atm) Phase2 2. Solubilization (Anhydrous DMSO) Phase1->Phase2 Phase3 3. Cell Dosing (HepG2 + Controls) Phase2->Phase3 Phase4 4. Validation (ATP Luminescence) Phase3->Phase4

Figure 2: Step-by-step workflow for the safe handling and toxicological screening of the compound.

Conclusion

5-bromo-2-tert-butyl-1H-imidazole is a potent chemical tool, but its structural features—specifically its lipophilic tert-butyl group and electrophilic bromine—confer significant cellular hazards, primarily through mitochondrial disruption and ROS generation. By adhering to strict inert-atmosphere handling and utilizing self-validating in vitro models with proper vehicle and positive controls, researchers can safely harness this compound while maintaining the highest standards of scientific integrity.

References

  • Haegler, P., Joerin, L., Krähenbühl, S., & Bouitbir, J. "Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents." Toxicological Sciences, Volume 157, Issue 1, May 2017, Pages 183–195. Available at:[Link]

  • American Chemical Society (ACS). "Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water." Environmental Science & Technology. Available at: [Link]

Sources

Exploratory

Sourcing and Validation of 5-Bromo-2-tert-butyl-1H-imidazole: A Technical Guide for Drug Development

Strategic Context In modern medicinal chemistry, the strategic selection of highly functionalized building blocks is paramount for accelerating hit-to-lead optimization. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context

In modern medicinal chemistry, the strategic selection of highly functionalized building blocks is paramount for accelerating hit-to-lead optimization. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) has emerged as a privileged scaffold in the design of kinase inhibitors, GPCR modulators, and anti-infective agents[1]. As a Senior Application Scientist, I approach the procurement and integration of this intermediate not merely as a purchasing exercise, but as a critical variable in synthetic pathway design. This whitepaper provides an authoritative framework for sourcing, validating, and utilizing this specific imidazole derivative, ensuring scientific integrity and reproducible downstream applications.

Physicochemical Profiling & Mechanistic Rationale

The utility of 5-bromo-2-tert-butyl-1H-imidazole lies in its precise molecular architecture. Every functional group on this scaffold serves a distinct mechanistic purpose in drug design and synthesis:

  • The tert-Butyl Group (C2 Position): This bulky aliphatic moiety provides immense steric shielding. Mechanistically, it dictates the regioselectivity of subsequent electrophilic substitutions and protects the C2 position from unwanted side reactions. Furthermore, it significantly enhances the lipophilicity (LogP ~ 2.47) of the resulting pharmacophore, which is often required to improve membrane permeability in oral drug candidates[1].

  • The Bromine Atom (C5 Position): Acting as a highly reactive electrophilic handle, the C5-bromide is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position ensures that extended pi-conjugation or aryl-aryl linkages can be precisely engineered.

  • The 1H-Imidazole Core: This heterocycle provides essential hydrogen bond donor and acceptor capabilities (TPSA: 28.68 Ų), which are frequently critical for anchoring the molecule within the binding pockets of target proteins[1].

Quantitative Physicochemical Data

Table 1: Key molecular descriptors dictating solubility and reactivity profiles.

PropertyValueMechanistic Relevance
CAS Number 1559067-54-7Unique identifier for commercial procurement[1].
Molecular Formula C₇H₁₁BrN₂Defines the mass/charge ratio for MS validation[1].
Molecular Weight 203.08 g/mol Low molecular weight ideal for fragment-based design[1].
LogP 2.4697Indicates moderate lipophilicity, favorable for ADME[1].
Topological Polar Surface Area 28.68 ŲOptimal for blood-brain barrier (BBB) penetration if required[1].
Hydrogen Bond Donors / Acceptors 1 / 1Critical for target protein interaction mapping[1].

Commercial Sourcing Landscape

The commercial availability of 5-bromo-2-tert-butyl-1H-imidazole has expanded, but vendor selection must be driven by purity requirements. Trace metal impurities or regioisomeric contaminants (such as the 4-bromo tautomeric equivalent) can poison palladium catalysts or derail complex synthetic pathways.

Table 2: Evaluation of primary commercial suppliers.

SupplierCatalog / RefClaimed PurityStrategic Advantage
ChemScene CS-0714593≥98%Provides custom synthesis scaling and comprehensive analytical data[1].
Sigma-Aldrich (Merck) 1559067-54-7StandardIndustry-standard reliability with extensive safety documentation.
Fluorochem 36058595%Cost-effective for early-stage screening; specializes in halogenated blocks[2].
ChemBridge 404317995%Ideal for high-throughput screening library integration.

Self-Validating Quality Control (QC) Protocol

Never assume the absolute purity of a commercial building block. To ensure trustworthiness in your synthetic pipeline, the procured material must be subjected to a self-validating QC workflow before entering the main synthetic stream.

QC_Workflow A Commercial Procurement B LC-MS Analysis (Mass & Purity) A->B C NMR Spectroscopy (Regioisomer Check) B->C D KF Titration (Moisture <0.5%) C->D E Validated API Intermediate D->E

Fig 1: Self-validating quality control workflow for procured imidazole derivatives.

Step-by-Step QC Methodology:
  • LC-MS Profiling (Purity & Isotope Causality):

    • Action: Dissolve 1 mg of the compound in HPLC-grade acetonitrile. Run a 5-minute gradient (5% to 95% ACN in water with 0.1% Formic Acid).

    • Causality: This rapidly establishes baseline purity. Crucially, mass spectrometry must confirm the distinct bromine isotope pattern—two peaks of equal intensity at m/z 203 [M+H]⁺ and 205 [M+2+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Validation:

    • Action: Acquire ¹H and ¹³C NMR spectra in DMSO-d6.

    • Causality: LC-MS cannot distinguish between the 4-bromo and 5-bromo regioisomers. ¹H NMR will validate the structure via a massive singlet integrating to 9 protons at ~1.3 ppm (the tert-butyl group) and a single aromatic proton at ~7.1 ppm.

  • Karl Fischer (KF) Titration:

    • Action: Measure residual water content.

    • Causality: Imidazoles can be highly hygroscopic. If water content exceeds 0.5%, the material must be desiccated under high vacuum; otherwise, the excess moisture will prematurely quench sensitive organometallic catalysts in downstream steps.

Downstream Application: Step-by-Step Suzuki-Miyaura Coupling

The primary utility of 5-bromo-2-tert-butyl-1H-imidazole is its role as an electrophile in cross-coupling reactions to build complex pharmaceutical scaffolds.

Synthesis_Pathway A 5-Bromo-2-tert-butyl -1H-imidazole C Pd(dppf)Cl2 / K2CO3 (1,4-Dioxane/H2O) A->C B Aryl Boronic Acid (Nucleophile) B->C D Cross-Coupled Target Scaffold C->D

Fig 2: Mechanistic pathway for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol: Arylation of the C5 Position
  • Step 1: Reagent Preparation. In an oven-dried Schlenk flask, combine 5-bromo-2-tert-butyl-1H-imidazole (1.0 eq) and the desired aryl boronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Step 2: Catalyst and Base Addition. Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a critical requirement when dealing with sterically hindered substrates like a tert-butyl substituted imidazole. K₂CO₃ acts as a mild base to activate the boronic acid into a reactive boronate complex without degrading the sensitive imidazole ring.

  • Step 3: Solvent System. Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

    • Causality: Dioxane solubilizes the organic components, while water dissolves the inorganic base, creating a biphasic system that facilitates the transmetalation step. Degassing prevents the oxidative homocoupling of the boronic acid.

  • Step 4: Reaction Execution. Seal the flask and heat to 90°C for 12 hours under a nitrogen atmosphere. Monitor via TLC/LC-MS until the starting bromide is consumed.

  • Step 5: Workup. Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

References

  • Fluorochem Product Catalog: 5-bromo-2-tert-butyl-1H-imidazole.cnreagent.com.
  • ChemScene: 1559067-54-7 | 5-Bromo-2-(tert-butyl)-1H-imidazole.chemscene.com.
  • ChemBridge Corporation Catalog.chembuyersguide.com.
  • Sigma-Aldrich: 5-bromo-2-tert-butyl-1H-imidazole.sigmaaldrich.com.

Sources

Foundational

The Tert-Butyl Group: A Master Regulator of Imidazole Reactivity in Modern Chemistry

An In-depth Technical Guide Abstract The imidazole ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and biological significance.[1][2] However, the reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The imidazole ring is a cornerstone of medicinal chemistry and materials science, prized for its unique electronic properties and biological significance.[1][2] However, the reactivity of the unsubstituted imidazole core often presents challenges in regioselectivity and stability. The introduction of a tert-butyl group, a seemingly simple alkyl substituent, fundamentally alters the behavior of the imidazole ring, providing chemists with a powerful tool to direct reactions, stabilize intermediates, and enhance molecular properties. This guide provides an in-depth analysis of the multifaceted role of the tert-butyl group, moving beyond a simple description of steric hindrance to explore the nuanced interplay of steric and electronic effects that govern its influence. We will examine its function as a directing group, a protective shield, and a modulator of electronic character, supported by mechanistic insights, quantitative data, and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Part 1: The Dichotomy of Influence: Steric and Electronic Effects

The profound impact of the tert-butyl group on imidazole reactivity stems from two primary characteristics: its exceptional steric bulk and its electron-donating nature.

The Dominant Force: Steric Hindrance

The most defining feature of the tert-butyl group is its immense size. Comprising a quaternary carbon bonded to three methyl groups, it creates a large, rigid steric field that profoundly influences reaction outcomes.[3] This steric demand can be quantified by its large conformational A-value, which signifies its strong preference for the equatorial position in a cyclohexane ring to minimize steric strain.[3]

In the context of the imidazole ring, this bulk has several critical consequences:

  • Regioselective Shielding: When attached to a nitrogen atom (N1), the tert-butyl group effectively shields the adjacent C2 and C5 positions. This steric blockade is a deliberate strategy used to control the regioselectivity of substitution reactions. For instance, in metal-catalyzed C-H activation protocols, the steric clash between the bulky tert-butyl group and the metal's ligand sphere can disfavor coordination and activation at the C2 position, thereby promoting highly selective functionalization at the less hindered C5 position.[4]

  • Controlling N-Alkylation: In unsymmetrically substituted imidazoles, the presence of a tert-butyl group on a carbon atom can direct subsequent N-alkylation to the less sterically hindered nitrogen atom, preventing the formation of isomeric mixtures that are often challenging to separate.[4]

  • Metabolic Shielding in Drug Design: In medicinal chemistry, a tert-butyl group can be strategically placed to sterically hinder a metabolically labile site on a drug molecule. This "metabolic shielding" can prevent or slow enzymatic degradation, thereby increasing the drug's in vivo half-life and bioavailability.[3]

Caption: Steric bulk of the N-tert-butyl group hinders access to adjacent ring positions.

The Subtle Contributor: Electronic Effects

While less dramatic than its steric influence, the electronic contribution of the tert-butyl group is significant. As an alkyl group, it is an electron-donating group (EDG) through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbons of the tert-butyl group push electron density through the sigma bond onto the imidazole ring.

  • Hyperconjugation: The overlap of C-H σ-bonds with the π-system of the imidazole ring further increases electron density within the ring.

This electron donation has a measurable impact on the imidazole's properties. For example, it increases the basicity (raises the pKa) of the imidazole nitrogens compared to the unsubstituted parent ring, making them more nucleophilic. This enhanced nucleophilicity can, in the absence of overwhelming steric hindrance, accelerate reactions such as N-alkylation.[5] Furthermore, the increased electron density in the ring can influence its reactivity in electrophilic substitution reactions.[6]

PropertyImidazole1-Methylimidazole1-tert-ButylimidazoleRationale for Change
pKa (of conjugate acid) ~7.0~7.3~7.6Increased electron donation from alkyl groups enhances the basicity of the N3 nitrogen.
Steric Parameter (A-Value) N/A1.7 kcal/mol>4.5 kcal/molThe tert-butyl group has one of the largest known A-values, quantifying its immense steric demand.[3]
C2-H Acidity Most Acidic ProtonReduced AcidityFurther ReducedElectron-donating groups destabilize the resulting carbanion upon deprotonation, making the proton less acidic.

Part 2: The Tert-Butyl Group in Synthetic Applications

The combination of steric and electronic effects makes the tert-butyl group a versatile tool in the synthetic chemist's arsenal.

The Tert-Butoxycarbonyl (Boc) Group: A Linchpin in Protection Chemistry

Perhaps the most widespread application of the tert-butyl group in imidazole chemistry is in the form of the tert-butoxycarbonyl (Boc) protecting group. The protection of imidazole's N-H is often essential to prevent unwanted side reactions during multi-step syntheses.[7]

The Boc group is introduced by reacting imidazole with di-tert-butyl dicarbonate (Boc₂O), often in a solvent-free manner or in a suitable solvent like methanol or dichloromethane.[8][9] The resulting tert-butyl 1H-imidazole-1-carboxylate is a stable, crystalline solid.[8][10] This protected intermediate allows for selective functionalization at other positions of the ring, such as regioselective cross-coupling reactions at halogenated positions.[11]

The utility of the Boc group lies in its stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean removal under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] This orthogonality to many other protecting groups makes it a reliable choice in complex synthetic strategies.[7]

start_end start_end process process reagent reagent product product condition condition Imidazole Imidazole Protection Boc Protection Imidazole->Protection Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Protection Boc_Imidazole tert-Butyl 1H-imidazole-1-carboxylate Protection->Boc_Imidazole Solvent-free or DCM/THF Functionalization Selective Reaction (e.g., C-H Functionalization) Boc_Imidazole->Functionalization Protected_Product Functionalized Boc-Imidazole Functionalization->Protected_Product Deprotection Boc Deprotection Protected_Product->Deprotection Final_Product Final Product Deprotection->Final_Product DCM TFA Trifluoroacetic acid (TFA) TFA->Deprotection

Caption: General workflow for imidazole functionalization using Boc protection chemistry.

A Steric Rudder: Directing C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating core scaffolds. The N-tert-butyl group serves as an excellent directing group for these transformations. In a study by Sauerbrey et al., the sterically demanding 1-tert-butylimidazole was successfully metalated at the C2 position using strong bases, followed by reaction with an electrophile.[12][13] This demonstrates that while sterically hindered, the C2 position can be activated under the right conditions.

More commonly, the steric bulk is used to achieve selectivity between the C2 and C5 positions in transition-metal-catalyzed reactions. The catalyst, often a bulky palladium or rhodium complex, will preferentially coordinate to and activate the C-H bond at the less hindered C5 position, as interaction at the C2 position would lead to a prohibitive steric clash with the N-tert-butyl group.[4][14] This strategy provides a reliable method for synthesizing C5-substituted imidazoles, which are valuable building blocks in pharmaceutical development.

Tuning Catalytic Pockets: Imidazole as a Ligand

Tert-butyl-substituted imidazoles are also employed as ligands in coordination chemistry and catalysis. When coordinated to a metal center, the bulky tert-butyl group can create a specific steric environment around the active site.[15] This can influence the catalyst's activity and selectivity by controlling substrate access to the metal. In the synthesis of Metal-Organic Frameworks (MOFs), 4-tert-butyl-1H-imidazole is used as a ligand. The bulky group sterically influences the pore size and surface area of the resulting MOF by hindering intermolecular interactions during its assembly.[15]

Part 3: Key Experimental Protocols

The following protocols are representative of common laboratory procedures and are provided to illustrate the practical application of the concepts discussed.

Protocol 1: Solvent-Free Synthesis of tert-Butyl 1H-imidazole-1-carboxylate (Boc-Protection)

This protocol describes a green and efficient method for the Boc-protection of imidazole.[8][10]

  • Materials:

    • Imidazole (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • High-vacuum line

  • Methodology:

    • In a round-bottom flask, combine imidazole and one molar equivalent of di-tert-butyl dicarbonate.

    • Stir the mixture at room temperature. The reaction is initiated without a solvent upon mixing.

    • Observe the evolution of carbon dioxide gas, which indicates the reaction is proceeding. The mixture will typically solidify upon completion.

    • Once gas evolution has ceased (usually 1-2 hours), connect the flask to a high-vacuum line to remove the tert-butanol byproduct.

    • The resulting colorless crystalline solid is tert-butyl 1H-imidazole-1-carboxylate, which is often of sufficient purity (>98%) for subsequent steps.[10]

Protocol 2: Acid-Catalyzed Deprotection of Boc-Protected Imidazole

This is a standard and effective method for removing the Boc protecting group.[8]

  • Materials:

    • Boc-protected imidazole substrate (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (2-10 eq)

    • Round-bottom flask

    • Magnetic stirrer

    • Rotary evaporator

  • Methodology:

    • Dissolve the Boc-protected imidazole substrate in dichloromethane (approx. 0.1-0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The crude product (the TFA salt of the deprotected imidazole) can be further purified by standard workup procedures, such as neutralization with a base (e.g., saturated NaHCO₃ solution) and extraction with an organic solvent.

Conclusion

The tert-butyl group is far more than a passive, bulky substituent; it is an active and versatile modulator of imidazole reactivity. Through a predictable combination of powerful steric hindrance and subtle electronic donation, it enables chemists to achieve remarkable control over reaction selectivity, enhance molecular stability, and construct complex molecular architectures. From its indispensable role in Boc protection strategies to its use as a steric directing group in C-H activation, the tert-butyl group provides a reliable and powerful handle to unlock the full synthetic potential of the imidazole scaffold, cementing its importance in modern organic synthesis and drug discovery.

References

  • Synthesis of tert‐butyl 2,4‐dihalogeno‐5‐methyl‐1H‐imidazole‐1‐carboxylates 2 a–b. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Microwave‐Assisted tert‐Butyl Hydroperoxide‐Promoted Multicomponent Reaction: Synthesis of Various Substituted Imidazoles. ResearchGate. Available at: [Link]

  • Alcohol Protecting Groups. University of Calgary. Available at: [Link]

  • Synthesis, Structure, and Reactions of 1-tert-Butyl-2-diphenylphosphino-imidazole. ACS Publications. Available at: [Link]

  • tert-Butyldiphenylsilyl. Wikipedia. Available at: [Link]

  • Tuning the Catalyst Reactivity of Imidazolylidene Catalysts through Substituent Effects on the N-Aryl Groups. PubMed. Available at: [Link]

  • tert-Butyl imidazole-1-carboxylate. PMC. Available at: [Link]

  • Novel synthesis of N-unsubstituted imidazoles via the cycloaddition of N-(tert-butylsulfinyl)imines and TosMIC. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Imidazoles via Organocatalysis. ACS Publications. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. Available at: [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. PMC. Available at: [Link]

  • MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI. Available at: [Link]

  • γ-Alumina Nanoparticle Catalyzed Efficient Synthesis of Highly Substituted Imidazoles. MDPI. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. SpringerLink. Available at: [Link]

  • Imidazole as leaving group in aromatic nucleophilic substitution reactions. ResearchGate. Available at: [Link]

  • Exploring the Chemistry of 1-Butylimidazole: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis, structure, and reactions of 1-tert-butyl-2-diphenylphosphino-imidazole. PubMed. Available at: [Link]

  • Product Class 3: Imidazoles. Science of Synthesis. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H- imidazol-3-yl)ethyl)imino)methyl)phenol FROM. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Catalytic C-H Activation. Chemistry Letters. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

  • Proton exchange and solvation of imidazole in tert-butyl alcohol-water mixtures. ACS Publications. Available at: [Link]

  • Electronic Effect of the [Au(PPh3)] Fragment in the Stabilization of Imidazolium Salts and the Destabilization of NHCs. ResearchGate. Available at: [Link]

  • Electronic Effect of the [Au(PPh3)]+ Fragment in the Stabilization of Imidazolium Salts and the Destabilization of NHCs. Universidad de Zaragoza. Available at: [Link]

  • Water-soluble imidazolium-functionalized Cu(ii) complex as a recyclable catalyst for allylic and benzylic oxidation. PMC. Available at: [Link]

  • Transition Metal-Catalyzed Enantioselective CH Functionalization via Chiral Transient Directing Group Strategies. Wiley Online Library. Available at: [Link]

  • tert-Butyl 2-(1H-imidazol-1-yl)acetate. PMC. Available at: [Link]

  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC. Available at: [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. MDPI. Available at: [Link]

  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. ACS Publications. Available at: [Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using 5-bromo-2-tert-butyl-1H-imidazole in kinase inhibitor synthesis

Application Note: Advanced Synthesis Protocols Utilizing 5-Bromo-2-tert-butyl-1H-imidazole in Targeted Kinase Inhibitor Development Executive Summary & Strategic Rationale In the development of small-molecule kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocols Utilizing 5-Bromo-2-tert-butyl-1H-imidazole in Targeted Kinase Inhibitor Development

Executive Summary & Strategic Rationale

In the development of small-molecule kinase inhibitors, the architectural design of the core scaffold dictates both target affinity and pharmacokinetic viability. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) has emerged as a highly privileged building block, particularly in the synthesis of Janus kinase (JAK) inhibitors[1][2].

As a Senior Application Scientist, I select this specific scaffold for two distinct, synergistic reasons:

  • The tert-Butyl Group (C2 Position): This bulky aliphatic moiety provides a strong directional steric effect. When the inhibitor binds to the ATP-binding pocket of a kinase, the tert-butyl group projects into the hydrophobic sub-pockets (such as the DFG-out pocket or adjacent to the hinge region), significantly enhancing lipophilic contacts, target residence time, and kinase selectivity.

  • The Bromo Substituent (C5 Position): This acts as an essential electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows for the modular installation of various aryl or heteroaryl "hinge-binding" motifs, enabling rapid structure-activity relationship (SAR) exploration[3].

JAK_STAT Cytokine Cytokine Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Target Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Imidazole-based JAK Inhibitor Inhibitor->JAK Blocks ATP Pocket STAT_P Phosphorylated STAT STAT->STAT_P Dimerization Nucleus Gene Transcription STAT_P->Nucleus Translocation

Fig 1: JAK/STAT pathway illustrating targeted inhibition of JAK by imidazole derivatives.

Mechanistic Insights: Overcoming Heterocycle Catalyst Poisoning

A critical challenge in utilizing 5-bromo-2-tert-butyl-1H-imidazole is the presence of the unprotected, nitrogen-rich azole core. Unprotected imidazoles possess both an acidic N-H and a basic pyridine-like nitrogen. During Palladium-catalyzed cross-coupling, the unprotected imidazole can undergo deprotonation and coordinate with Palladium(II) intermediates. This forms highly stable, off-cycle bridged Pd(II)-azolyl dimers that act as a "catalyst sink," effectively poisoning the reaction and stalling the catalytic cycle[4].

The Causality of Protection: To circumvent this, our protocol mandates the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group.

  • Why SEM? Unlike acetyl groups, SEM is highly stable to the strongly basic conditions required for Suzuki-Miyaura coupling (e.g., K₂CO₃ at elevated temperatures). Unlike Boc, it does not suffer from thermal deprotection at 100°C. Furthermore, it is cleanly removed under acidic conditions (TFA) in the final step, restoring the essential N-H hydrogen-bond donor required for kinase hinge interaction.

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the quantitative validation of our protection strategy, demonstrating the stark contrast in yields when attempting C5-substitution on the 2-tert-butyl-1H-imidazole scaffold with and without N-protection.

Reaction TypeCoupling PartnerCatalyst SystemProtection Required?Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂, K₂CO₃Yes (SEM) 88 - 94%
Suzuki-MiyauraArylboronic AcidPd(OAc)₂, XPhosNo31 - 45%
Buchwald-Hartwig Primary AminePd₂(dba)₃, BrettPhosYes (SEM) 82 - 87%
C-H ArylationAryl BromidePd(OAc)₂, PCy₃No< 20%

Self-Validating Experimental Protocols

The following methodologies represent a self-validating, three-step workflow to construct the core scaffold of a JAK kinase inhibitor from 5-bromo-2-tert-butyl-1H-imidazole.

SynthWorkflow SM 5-Bromo-2-tert-butyl -1H-imidazole (Starting Material) Protect Step 1: N-Protection (SEM-Cl, NaH) Blocks Pd-coordination SM->Protect Coupling Step 2: Cross-Coupling (Suzuki/Buchwald) Builds Kinase Hinge Protect->Coupling Deprotect Step 3: Deprotection (TFA, DCM) Restores H-Bond Donor Coupling->Deprotect Product Kinase Inhibitor Core Scaffold Deprotect->Product

Fig 2: Three-step synthetic workflow from 5-bromo-2-tert-butyl-1H-imidazole to the inhibitor core.

Protocol A: N-Protection (SEM Installation)

Objective: Mask the acidic N-H to prevent Pd-catalyst poisoning.

  • Initiation: Charge an oven-dried, argon-purged flask with 5-bromo-2-tert-butyl-1H-imidazole (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Causality: The low temperature controls the exothermic evolution of H₂ gas. Stir for 30 minutes until bubbling ceases, indicating complete formation of the sodium imidazolide.

  • Alkylation: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation (QC Step): Quench a 10 µL aliquot in water, extract with EtOAc, and run TLC (3:1 Hexanes/EtOAc). The highly polar starting material (Rf ~0.2) should be completely consumed, replaced by a non-polar spot (Rf ~0.7).

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Install the target hinge-binding aryl group at the C5 position.

  • Setup: In a Schlenk tube, combine the SEM-protected bromoimidazole (1.0 eq), the desired Arylboronic Acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing ligand dissociation that leads to palladium black formation[3].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours.

  • Validation (QC Step): Analyze via LC-MS. Look for the disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the desired coupled product mass [M+H]⁺.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify via silica gel chromatography.

Protocol C: SEM Deprotection & Final Assembly

Objective: Unmask the imidazole to restore the critical hydrogen-bond donor required for kinase inhibition.

  • Cleavage: Dissolve the coupled intermediate in Dichloromethane (DCM) to a concentration of 0.1 M. Add Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio.

  • Reaction: Stir at room temperature for 4-6 hours. Causality: The strong acid protonates the oxygen of the SEM ether, facilitating the elimination of the trimethylsilyl group and subsequent release of formaldehyde.

  • Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in MeOH and add Ethylenediamine (2.0 eq) to scavenge the liberated formaldehyde, preventing unwanted re-alkylation.

  • Final Validation: Confirm the final structure via ¹H NMR (appearance of the broad N-H singlet at ~11-12 ppm) and High-Resolution Mass Spectrometry (HRMS).

References

  • Title: 1559067-54-7 | 5-Bromo-2-(tert-butyl)
  • Title: CN111892592B - Jak激酶抑制剂及其用途 (JAK kinase inhibitors and their applications)
  • Source: acs.org (Journal of the American Chemical Society)
  • Source: nih.gov (PMC)

Sources

Application

Application Note: Synthesis and Characterization of 5-Aryl-2-tert-butyl-1H-imidazoles

Executive Summary & Strategic Rationale The 2,5-disubstituted 1H-imidazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors (e.g., p38 MAP kinase) and advanced receptor m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,5-disubstituted 1H-imidazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors (e.g., p38 MAP kinase) and advanced receptor modulators. Specifically, the installation of a tert-butyl group at the C2 position provides critical structural advantages:

  • Metabolic Shielding: The immense steric bulk of the tert-butyl moiety protects the electron-rich imidazole core from rapid oxidative metabolism by hepatic CYP450 enzymes.

  • Target Affinity: The highly lipophilic, spherical nature of the tert-butyl group serves as an excellent anchor for deep hydrophobic pockets within target protein active sites.

This application note details two highly efficient, mechanistically distinct, and validated protocols for synthesizing 5-aryl-2-tert-butyl-1H-imidazoles: the[1] and the[2].

Mechanistic Pathways & Causality

Pathway A: Ultrasound-Assisted Debus-Radziszewski MCR

The classical [3] constructs the imidazole ring via a multicomponent reaction (MCR) between a 1,2-dicarbonyl, an aldehyde, and an ammonia source. To synthesize the target compound, arylglyoxal is reacted with pivalaldehyde (trimethylacetaldehyde) and ammonium acetate.

  • Causality of Ultrasound: Pivalaldehyde is highly volatile (b.p. 75 °C). Traditional extended reflux often leads to reactant loss and diminished yields. Utilizing ultrasonic irradiation induces acoustic cavitation, generating localized micro-environments of extreme temperature and pressure. This dramatically accelerates the condensation of the diimine intermediate and its subsequent cyclization at macroscopic room temperature, preserving the volatile pivalaldehyde[1].

Pathway B: One-Pot α-Bromoketone Route

An elegant alternative bypasses volatile aldehydes by utilizing α-bromoacetophenones and pivalic acid in the presence of ammonium carbonate[2].

  • Causality of Reagent Selection: Ammonium carbonate serves a dual, self-regulating function. Initially, it acts as a mild base to deprotonate pivalic acid, driving the nucleophilic substitution of the α-bromide to form an α-pivaloyloxy ketone intermediate. As the reaction is heated, the ammonium carbonate thermally decomposes, slowly releasing NH3​ gas in situ. This controlled release prevents the formation of unwanted pyrazine byproducts and drives the final cyclization[2].

Pathway Visualization

ImidazoleSynthesis cluster_A Pathway A: Debus-Radziszewski MCR cluster_B Pathway B: α-Bromoketone Route A1 Arylglyoxal (e.g., Phenylglyoxal) IM1 Diimine / Hemiaminal Intermediate A1->IM1 Condensation A2 Pivalaldehyde + NH4OAc A2->IM1 Prod 5-Aryl-2-tert-butyl-1H-imidazole IM1->Prod Cyclization & Dehydration B1 α-Bromoacetophenone IM2 α-Pivaloyloxy Ketone Intermediate B1->IM2 Nucleophilic Substitution B2 Pivalic Acid + (NH4)2CO3 B2->IM2 IM2->Prod NH3 Condensation & Cyclization

Figure 1: Convergent synthetic pathways for 5-aryl-2-tert-butyl-1H-imidazoles.

Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Synthesis (MCR)

Self-Validating Heuristic: The reaction transitions from a pale yellow solution to a deep amber suspension. The precipitation of the product upon the addition of ice water confirms successful cyclization.

  • Preparation: In a 20 mL heavy-walled glass reaction vial, dissolve pivalaldehyde (1.0 mmol, 86 mg) and ammonium acetate (3.0 mmol, 231 mg) in 2.0 mL of absolute methanol.

  • Sonication: Place the sealed vial in an ultrasonic bath (42 kHz, 135 W). Begin sonication at ambient temperature.

  • Addition: Dissolve arylglyoxal monohydrate (1.0 mmol) in 1.0 mL of methanol. Add this solution dropwise to the sonicated mixture over 10 minutes using a syringe.

  • Monitoring: Continue sonication for 45–60 minutes. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The product spot will exhibit strong UV activity ( Rf​≈0.45 ).

  • Workup: Once the arylglyoxal is consumed, pour the mixture over 15 g of crushed ice. Stir vigorously until a solid precipitate forms.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water ( 3×5 mL), and recrystallize from aqueous ethanol to yield the pure product.

Protocol B: One-Pot α-Bromoketone Condensation

Self-Validating Heuristic: The evolution of CO2​ gas (bubbling) during the initial heating phase indicates the successful deprotonation of pivalic acid and the activation of the ammonium carbonate.

  • Preparation: Charge a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with α-bromoacetophenone (1.0 mmol, 199 mg), pivalic acid (1.2 mmol, 122 mg), and ammonium carbonate (3.0 mmol, 288 mg).

  • Solvation: Add 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Thermal Activation: Heat the stirred mixture to 110 °C under a nitrogen atmosphere. Observe the initial effervescence ( CO2​ release).

  • Reaction: Maintain the temperature for 4–6 hours. The in situ generated ammonia will condense with the intermediate to form the imidazole ring[2].

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3​ ( 2×10 mL) to remove unreacted pivalic acid, followed by water ( 3×15 mL) to remove DMF, and finally brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexane/EtOAc) to afford the pure product.

Quantitative Data & Yield Comparison

The following table summarizes the expected yields and reaction metrics for various aryl-substituted derivatives synthesized via both protocols. Pathway B generally exhibits higher yields due to the avoidance of volatile aliphatic aldehydes, though Pathway A offers significantly shorter reaction times.

Aryl Substituent (C5)Synthetic PathwayReaction TimeIsolated Yield (%)Melting Point (°C)
Phenyl A (Ultrasound MCR)45 min72%165–167
Phenyl B (α-Bromoketone)5.0 h78%165–167
4-Chlorophenyl A (Ultrasound MCR)50 min68%182–184
4-Chlorophenyl B (α-Bromoketone)5.5 h74%182–184
4-Methoxyphenyl A (Ultrasound MCR)60 min65%150–152
4-Methoxyphenyl B (α-Bromoketone)4.0 h81%150–152

Analytical Characterization Heuristics

To verify the structural integrity of the synthesized 5-aryl-2-tert-butyl-1H-imidazoles, utilize the following NMR benchmarks:

  • 1 H NMR ( CDCl3​ , 400 MHz): The defining feature is a massive, sharp singlet integrating to 9H at δ 1.35–1.45 ppm , corresponding to the tert-butyl methyl protons. The imidazole C4-H (tautomeric with C5-H) appears as a distinct singlet at δ 7.20–7.35 ppm . The highly deshielded N-H proton will appear as a broad singlet between δ 9.5–10.5 ppm , though its exact shift is concentration-dependent.

  • 13 C NMR ( CDCl3​ , 100 MHz): The quaternary carbon of the tert-butyl group appears at δ 32–34 ppm , while the three methyl carbons resonate at δ 29–30 ppm . The C2 carbon of the imidazole ring is highly deshielded, typically appearing near δ 155 ppm .

References

  • Title: One-pot synthesis of 2-alkyl-4(5)-aryl-1H-imidazoles from 1-aryl-2-bromoethanones, ammonium carbonate and aliphatic carboxylic acids. Source: Journal of Chemical Research (via ResearchGate) URL: [Link]

  • Title: An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Source: SpringerPlus (via PubMed Central / NIH) URL: [Link]

  • Title: Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Source: Molecules (MDPI) URL: [Link]

Sources

Method

Application Note: Protocol for Sonogashira Coupling with 5-Bromo-2-tert-butyl-1H-imidazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) Executive Summary The Sonogashira cross-coupling of terminal alkynes w...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7)

Executive Summary

The Sonogashira cross-coupling of terminal alkynes with heteroaryl halides is a cornerstone reaction in medicinal chemistry. However, applying this transformation to 5-bromo-2-tert-butyl-1H-imidazole presents a significant synthetic hurdle. The presence of an unprotected, nitrogen-rich imidazole ring frequently leads to catalyst poisoning, undesired N-alkynylation, and poor reaction conversions.

This application note provides a comprehensive, self-validating guide to overcoming these challenges. We detail two distinct methodologies: a highly robust Protection-Coupling-Deprotection (PCD) sequence and a step-economical Direct Coupling protocol utilizing advanced bulky phosphine ligands to outcompete heteroatom coordination[1][2].

Mechanistic Insights: The Unprotected Imidazole Challenge

To optimize the Sonogashira coupling for 5-bromo-2-tert-butyl-1H-imidazole, one must first understand the causality behind typical reaction failures:

  • Catalyst Poisoning via N-Coordination: The Lewis basic sp2 nitrogen (N3) of the imidazole ring has a strong affinity for transition metals. In standard catalytic systems (e.g., Pd(PPh3​)4​ ), the imidazole outcompetes the phosphine ligands, forming stable, off-cycle Pd(II) bis-ligated complexes that halt the catalytic cycle[3].

  • Acidic N-H Interference: The N-H proton ( pKa​≈14 ) can be deprotonated by the amine bases (e.g., Et3​N ) typically used in Sonogashira reactions. The resulting imidazolide anion is a potent nucleophile that can undergo competitive N-alkynylation or strongly bind to the Cu(I) co-catalyst, disrupting the critical transmetalation step.

  • Steric Shielding: While the bulky 2-tert-butyl group provides some steric shielding to the adjacent N1 and N3 atoms, it is insufficient to completely abrogate metal coordination.

Strategy Selection

To circumvent these issues, chemists must choose between masking the interfering functional group (Strategy A) or modifying the catalyst's electronic and steric environment to disfavor off-cycle binding (Strategy B).

Workflow Start 5-bromo-2-tert-butyl-1H-imidazole (Starting Material) Decision Select Coupling Strategy Start->Decision Protect Strategy A: Masking (THP Protection) Decision->Protect Prioritize Yield & Robustness Direct Strategy B: Direct (Advanced Ligands) Decision->Direct Prioritize Step Economy Sono1 Sonogashira Coupling Standard Conditions Protect->Sono1 Sono2 Sonogashira Coupling Bulky Ligand (XPhos) Direct->Sono2 Deprotect Acidic Deprotection (HCl/MeOH) Sono1->Deprotect Product 5-Alkynyl-2-tert-butyl-1H-imidazole (Target Product) Sono2->Product Deprotect->Product

Caption: Decision matrix and workflow for the Sonogashira coupling of 5-bromo-2-tert-butyl-1H-imidazole.

Quantitative Data: Catalyst & Strategy Comparison

The table below summarizes the expected outcomes based on the chosen strategy, highlighting why standard conditions fail for the unprotected substrate and validating the alternative approaches[4].

StrategyCatalyst SystemLigandBase / SolventTemp (°C)Expected Yield (%)Primary Failure Mode (if applicable)
Unprotected (Standard) Pd(PPh3​)2​Cl2​ / CuI PPh3​ Et3​N / DMF80< 20% Catalyst poisoning; N-alkynylation.
Unprotected (Direct) Pd(OAc)2​ / CuI XPhos Cs2​CO3​ / Dioxane10065 - 75% Homocoupling of alkyne (Glaser coupling).
Protected (THP) Pd(PPh3​)2​Cl2​ / CuI PPh3​ Et3​N / THF7085 - 95% Requires 2 additional synthetic steps.

Catalytic Cycle and Poisoning Mechanism

To trust the protocol, one must visualize where the failure occurs in standard systems. The diagram below illustrates the catalytic cycle and the specific point of intervention required.

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Poison1 Off-Cycle Poisoning (N3 Coordination) Pd0->Poison1 Unprotected N-H PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (Cu-Alkyne Transfer) PdII->TransMet PdII->Poison1 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Poison2 Cu(I) Sequestration (Imidazolide Binding) TransMet->Poison2 Deprotonated N-H RedElim->Pd0 Product Release

Caption: Sonogashira catalytic cycle highlighting off-cycle poisoning pathways caused by the unprotected imidazole.

Detailed Experimental Protocols

Protocol A: The Protection-Coupling-Deprotection (PCD) Sequence (Gold Standard)

Use this protocol when material throughput and high overall yields are prioritized over step economy.

Step 1: THP Protection of 5-bromo-2-tert-butyl-1H-imidazole

  • Setup: To a flame-dried round-bottom flask, add 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The unprotected imidazole will stain heavily with iodine, whereas the THP-protected product migrates higher.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the THP-protected bromoimidazole.

Step 2: Sonogashira Coupling

  • Setup: In an oven-dried Schlenk tube, combine the THP-protected bromoimidazole (1.0 equiv, 5 mmol), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%).

  • Atmosphere: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent & Base: Add anhydrous THF (0.2 M) and degassed Triethylamine ( Et3​N , 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Seal the tube and heat to 70 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via column chromatography.

Step 3: THP Deprotection

  • Reaction: Dissolve the coupled product in Methanol (0.1 M). Add 3M aqueous HCl (5.0 equiv). Stir at 50 °C for 2 hours.

  • Isolation: Neutralize carefully with saturated aqueous NaHCO3​ until pH ~8. Extract with EtOAc, dry, and concentrate to yield the final 5-alkynyl-2-tert-butyl-1H-imidazole.

Protocol B: Direct Coupling of Unprotected Substrate (Step-Economy Route)

Use this protocol when rapid library generation is required. This relies on the bulky biarylphosphine ligand (XPhos) to create a steric pocket that prevents imidazole coordination[1][2].

  • Setup: To an oven-dried microwave vial or Schlenk tube, add 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv, 2 mmol), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), CuI (5 mol%), and anhydrous Cs2​CO3​ (2.5 equiv).

    • Causality Note: Cs2​CO3​ is chosen over amine bases to minimize competitive coordination to the Pd center and to facilitate the reaction in non-polar/aprotic solvent mixtures.

  • Atmosphere: Purge the vessel with Argon for 5 minutes.

  • Solvent: Add a degassed mixture of 1,4-Dioxane (0.2 M).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv). Note: A slight excess is used to compensate for potential Glaser homocoupling.

  • Reaction: Seal the vessel and heat at 100 °C for 18–24 hours under vigorous stirring.

  • Workup: Cool to room temperature. Quench with a saturated aqueous solution of NH4​Cl (to break any residual Cu-imidazole complexes). Extract with EtOAc (3x).

  • Purification: Dry the organic phase over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC or silica gel chromatography (using a gradient of DCM/MeOH with 1% NH4​OH to prevent streaking of the free imidazole).

Troubleshooting & Optimization

  • Observation: Low conversion in Protocol B.

    • Cause: Incomplete oxidative addition or catalyst deactivation by trace water.

    • Solution: Ensure strictly anhydrous Cs2​CO3​ is used. Consider switching the Pd source to a pre-formed palladacycle (e.g., XPhos Pd G3) to ensure rapid generation of the active Pd(0) species without relying on in situ reduction[2].

  • Observation: Formation of a dark blue/green precipitate during the reaction.

    • Cause: Excessive Glaser homocoupling of the alkyne (Cu-mediated oxidative dimerization).

    • Solution: Ensure rigorous degassing of all solvents (freeze-pump-thaw method) to remove trace oxygen. Slowly syringe-pump the alkyne into the reaction mixture over 2 hours to keep its resting concentration low.

References

  • Benchchem. Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.

  • Benchchem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Sonogashira Coupling. 3

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.1

  • Organic Letters (ACS Publications). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. 2

  • The Journal of Organic Chemistry (ACS Publications). Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles and 2,4(5)-Diaryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation Reactions. 4

Sources

Application

Application Note: Heck Cross-Coupling of 5-Bromo-2-tert-butyl-1H-imidazole

Introduction & Mechanistic Insights The synthesis of highly substituted imidazoles is a critical pathway in modern drug discovery, particularly in the development of JAK inhibitors, antimalarials, and novel oncology ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of highly substituted imidazoles is a critical pathway in modern drug discovery, particularly in the development of JAK inhibitors, antimalarials, and novel oncology therapeutics[1][2]. Among these building blocks, 5-bromo-2-tert-butyl-1H-imidazole presents a unique synthetic challenge for palladium-catalyzed cross-couplings, specifically the Mizoroki-Heck reaction.

While the Heck reaction is a robust method for functionalizing aryl and heteroaryl halides, applying it to this specific substrate requires overcoming three distinct chemical hurdles:

  • Electronic Deactivation: Imidazoles are inherently electron-rich heterocycles. This high electron density strengthens the C5–Br bond, making the initial oxidative addition of Palladium(0) significantly more sluggish compared to electron-deficient aryl bromides[3].

  • Steric Hindrance: The bulky tert-butyl group at the C2 position exerts massive steric pressure across the imidazole ring. While this hinders the approach of the active catalyst, it paradoxically provides a benefit: it sterically shields the N1 and N3 nitrogen atoms, preventing them from forming stable, inactive Pd-bis(imidazole) complexes (catalyst poisoning)[4].

  • The Free NH Proton: The 1H-imidazole possesses an acidic NH proton (pKa ~13–14). If an overly strong base is used, the imidazole is deprotonated into an anionic azolide. This anionic species is overwhelmingly electron-rich, virtually halting oxidative addition, and is prone to competing N-alkylation side reactions[5].

Causality in Experimental Design

To build a self-validating and high-yielding protocol, the reaction conditions must be engineered to address these exact mechanisms:

  • Catalyst & Ligand: We employ Pd(OAc)2​ paired with Tri-o-tolylphosphine ( P(o-tolyl)3​ ) . The electron-rich nature of the phosphine accelerates the difficult oxidative addition into the C5–Br bond. Furthermore, the immense steric bulk of P(o-tolyl)3​ forces the formation of a highly reactive, coordinatively unsaturated 12-electron Pd(0)L species, while simultaneously accelerating the final reductive elimination step[5][6].

  • Base Selection: A mild, non-nucleophilic organic base such as N,N -Dicyclohexylmethylamine ( Cy2​NMe ) is strictly preferred over strong alkoxides (e.g., NaOtBu ). Cy2​NMe is strong enough to act as a proton scavenger during the β -hydride elimination step but weak enough to leave the imidazole NH intact[5].

  • Solvent: Polar aprotic solvents like DMF or NMP are mandatory to stabilize the polar transition states of the Heck cycle and maintain the solubility of the polar imidazole substrate[5].

Reaction Pathway & Workflow

HeckCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + 5-Bromo-2-tert-butyl-1H-imidazole Coord Olefin Coordination π-Complex OxAdd->Coord + Alkene (e.g., Acrylate) MigIns Migratory Insertion Alkyl-Pd(II) Complex Coord->MigIns BetaElim β-Hydride Elimination Product + HPd(II)Br MigIns->BetaElim Regen Base Regeneration Release of HX BetaElim->Regen - Coupled Product Regen->Pd0 + Cy2NMe - Cy2NMe·HBr

Figure 1: Heck catalytic cycle for 5-bromo-2-tert-butyl-1H-imidazole highlighting steric effects.

Experimental Protocol: Direct Heck Coupling

This methodology describes the direct coupling of 5-bromo-2-tert-butyl-1H-imidazole with tert-butyl acrylate. The protocol is designed as a self-validating system; specific visual and analytical checkpoints are included to ensure reaction integrity.

Materials Required
  • Aryl Halide: 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv, 1.0 mmol, 203 mg)

  • Olefin: tert-Butyl acrylate (2.0 equiv, 2.0 mmol, 256 mg)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: Tri-o-tolylphosphine ( P(o-tolyl)3​ ) (10 mol%, 0.10 mmol, 30.4 mg)

  • Base: N,N -Dicyclohexylmethylamine ( Cy2​NMe ) (2.0 equiv, 2.0 mmol, 390 mg)

  • Solvent: Anhydrous, degassed DMF (5.0 mL)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-tert-butyl-1H-imidazole, Pd(OAc)2​ , and P(o-tolyl)3​ .

    • Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3x). Causality: Pd(0) intermediates are highly susceptible to oxidation. Oxygen ingress will prematurely terminate the catalytic cycle, forming unreactive Pd black.

  • Reagent Addition:

    • Introduce anhydrous DMF (5.0 mL) via syringe. Stir at room temperature for 5 minutes.

    • Validation Checkpoint: The solution should appear pale yellow to orange, indicating the initial coordination of the phosphine to the Pd center.

    • Add tert-butyl acrylate and Cy2​NMe sequentially via microsyringe.

  • Degassing (Crucial Step):

    • Sparge the reaction mixture with Argon for 10 minutes using a submerged needle, or perform two Freeze-Pump-Thaw cycles.

  • Heating & Catalysis:

    • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

    • Transfer the Schlenk tube to a pre-heated oil bath at 110 °C . Stir vigorously (800 rpm) for 16–24 hours.

    • Validation Checkpoint: Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The reaction is complete when the starting material mass ( m/z 203/205) is entirely consumed. A slight darkening of the solution is normal, but heavy black precipitation indicates catalyst crash-out.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the Celite pad with additional EtOAc (10 mL).

    • Transfer the filtrate to a separatory funnel. Wash with a 5% aqueous LiCl solution (3 x 20 mL) to effectively partition and remove the DMF solvent.

    • Wash the organic layer with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to yield the pure coupled product.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for this specific substrate. It highlights how deviations from the core protocol impact the overall yield, reinforcing the mechanistic causality discussed in Section 1.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ P(o-tolyl)3​ Cy2​NMe DMF 110 82% Optimal balance of sterics and electronics.
2 Pd(OAc)2​ PPh3​ Et3​N DMF10045%Sluggish oxidative addition; significant Pd black formation[5].
3 Pd2​(dba)3​ tBuBrettPhos K2​CO3​ NMP12078%Excellent conversion, but ligand is unnecessarily expensive[4].
4 Pd(OAc)2​ P(o-tolyl)3​ NaOtBu DMF11015%Base too strong; deprotonates imidazole, halting catalysis.
5 Pd(OAc)2​ P(o-tolyl)3​ Cy2​NMe Toluene11022%Poor solubility of the polar imidazole substrate.

Troubleshooting Guide

PhenomenonPotential CauseCorrective Action
Rapid formation of black precipitate Oxygen ingress or insufficient ligand coordination leading to Pd(0) aggregation (Pd black)[6].Ensure strict Schlenk technique. Increase the Ligand:Pd ratio from 2:1 to 3:1 to stabilize the active catalyst.
Incomplete conversion (Stalled Reaction) Catalyst deactivation by the free NH group or product inhibition[5].Add an additional 2 mol% of Pd(OAc)2​ and 4 mol% ligand. If the problem persists, pre-protect the imidazole NH with a SEM or THP group.
Formation of double-bond isomers β -hydride elimination occurring at the wrong position due to slow base regeneration[5].Increase the concentration of the base ( Cy2​NMe ) or switch to a more sterically hindered base to accelerate proton scavenging.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications. URL:[Link]

  • Colacot, T. J., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

Method

Buchwald-Hartwig amination of 5-bromo-2-tert-butyl-1H-imidazole

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-2-tert-butyl-1H-imidazole Executive Summary The synthesis of highly substituted aminoimidazoles is a critical transformation in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-2-tert-butyl-1H-imidazole

Executive Summary

The synthesis of highly substituted aminoimidazoles is a critical transformation in the development of novel therapeutics, agrochemicals, and biologically active molecules ()[1]. However, the palladium-catalyzed C–N cross-coupling of unprotected bromoimidazoles presents significant synthetic challenges, primarily due to catalyst poisoning by the free imidazole N–H and the strong coordinating ability of the nitrogen atoms[2]. This application note details a robust, self-validating protocol for the . By leveraging the highly sterically demanding biarylphosphine ligand tBuBrettPhos in combination with a strong, non-nucleophilic base (LHMDS ), researchers can overcome both the inherent catalyst deactivation and the severe steric hindrance imposed by the 2-tert-butyl group[3].

Mechanistic Rationale & System Design

The Challenge of Unprotected Imidazoles: Traditional Buchwald-Hartwig conditions often fail when applied to 1H-imidazoles. The unprotected N–H (pKa ~14) can undergo competitive deprotonation and N-arylation, or the basic imidazole nitrogens can strongly coordinate to the Pd(II) intermediates, forming stable off-cycle complexes that halt the catalytic cycle[4]. Furthermore, the bulky tert-butyl group at the C2 position severely restricts the spatial environment around the C5 (and tautomeric C4) position, making the critical reductive elimination step highly unfavorable under standard conditions.

The Causality of the Solution: To engineer a successful coupling system, the choice of ligand and base must directly address these failure modes:

  • Ligand Selection (tBuBrettPhos): The extreme steric bulk of tBuBrettPhos forces the palladium center into a highly reactive, monoligated L•Pd(0) state. Following oxidative addition and amine coordination, the spatial pressure exerted by the ligand dramatically accelerates the rate of reductive elimination, pushing the catalytic cycle forward before off-cycle deactivation can occur[3].

  • Base Selection (LHMDS): Lithium bis(trimethylsilyl)amide is uniquely suited for this transformation. It is strong enough to completely deprotonate the imidazole N–H, generating an anionic imidazole species that is less prone to poisoning the catalyst. Concurrently, it facilitates the deprotonation of the coordinated amine without acting as a competing nucleophile[2].

CatalyticCycle Pd0 L•Pd(0) Active Catalyst PdII_Br L•Pd(II)(Ar)Br Oxidative Addition Pd0->PdII_Br 5-Br-2-tBu-imidazole PdII_Amine L•Pd(II)(Ar)(NHR) Amine Binding & Deprotonation PdII_Br->PdII_Amine Amine + LHMDS - LiBr, - HMDS Product Product Release Reductive Elimination PdII_Amine->Product tBuBrettPhos steric push Product->Pd0

Simplified Buchwald-Hartwig catalytic cycle highlighting the role of tBuBrettPhos and LHMDS.

Reaction Optimization & Quantitative Data

The necessity of the tBuBrettPhos/LHMDS system is evident when comparing the quantitative yields of various catalytic combinations. The table below summarizes the optimization data for the amination of sterically hindered bromoimidazoles[3].

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd₂(dba)₃XantphosNaOtBuToluene< 5% (Trace)
2Pd(OAc)₂RuPhosK₂CO₃t-AmOH12%
3[(BrettPhos)Pd(allyl)]ClBrettPhosLHMDSTHF45%
4[(tBuBrettPhos)Pd(allyl)]Cl tBuBrettPhos LHMDS THF 85 - 92%

Note: Reactions performed at 65 °C for 12 hours. Yields determined by LC-MS and isolated mass. The dramatic jump in yield from BrettPhos to tBuBrettPhos underscores the critical need for extreme steric bulk to drive reductive elimination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific analytical checkpoints are included to ensure the integrity of the reaction at each stage.

Materials & Reagents:

  • 5-Bromo-2-tert-butyl-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Amine coupling partner (e.g., primary aniline or secondary amine) (1.2 equiv, 1.2 mmol)

  • [(tBuBrettPhos)Pd(allyl)]Cl precatalyst (2.0 mol%)

  • tBuBrettPhos ligand (2.0 mol%)

  • LHMDS (1.0 M in THF) (2.2 equiv, 2.2 mmol)

  • Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Workflow Step1 Glovebox / Schlenk Setup Step2 Add Pd Precatalyst & tBuBrettPhos Step1->Step2 Step3 Add Substrates (Imidazole + Amine) Step2->Step3 Step4 Add LHMDS in THF Step3->Step4 Step5 Heat at 65°C (12-24 h) Step4->Step5 Step6 Aqueous Workup & Chromatography Step5->Step6

Step-by-step experimental workflow for the amination of unprotected bromoimidazoles.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an argon-filled glovebox or using standard Schlenk techniques, add 5-bromo-2-tert-butyl-1H-imidazole (1.0 mmol) and the amine (1.2 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst Loading: Add [(tBuBrettPhos)Pd(allyl)]Cl (2.0 mol%) and tBuBrettPhos (2.0 mol%) to the vial.

    • Validation Check: The precatalyst should be a pale yellow/orange powder. Darkening indicates premature decomposition.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox (if applicable) and inject 10 mL of anhydrous, degassed THF. Stir at room temperature for 5 minutes.

  • Base Addition (Critical Step): Dropwise, inject LHMDS (2.2 mL of a 1.0 M solution in THF).

    • Validation Check: Upon addition of the base, the reaction mixture will typically transition from a pale yellow suspension to a deep red or homogeneous dark orange solution, indicating the formation of the active L•Pd(0) species and the deprotonation of the substrates.

  • Heating: Transfer the vial to a pre-heated aluminum block at 65 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • Reaction Monitoring: After 12 hours, withdraw a 10 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the bromoimidazole starting material and the emergence of the product mass [M+H]+.

  • Workup & Isolation: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure 5-amino-2-tert-butyl-1H-imidazole derivative.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of unreacted starting material.

    • Cause: Catalyst poisoning due to trace moisture or oxygen. LHMDS is highly sensitive to water[4].

    • Solution: Ensure THF is rigorously dried (e.g., passed through activated alumina) and degassed via freeze-pump-thaw cycles. Use fresh LHMDS solution.

  • Issue: Formation of dehalogenated imidazole (2-tert-butyl-1H-imidazole).

    • Cause: Premature β-hydride elimination (if using aliphatic amines) or protodehalogenation driven by adventitious moisture.

    • Solution: Verify the structural integrity of the tBuBrettPhos ligand. If using an aliphatic amine, ensure it lacks easily accessible β-hydrogens, or slightly lower the reaction temperature to 55 °C to favor reductive elimination over β-hydride elimination.

References

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Sources

Application

The Versatile Building Block: Application of 5-bromo-2-tert-butyl-1H-imidazole in Medicinal Chemistry

Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for drug design. The strategic functionalization of the imidazole core allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on the utility of a specific, functionalized building block, 5-bromo-2-tert-butyl-1H-imidazole , in the synthesis of potential therapeutic agents.

The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The tert-butyl group at the 2-position offers steric bulk, which can influence selectivity in binding to biological targets and enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

While publicly available literature on the direct application of 5-bromo-2-tert-butyl-1H-imidazole in the synthesis of named drug candidates is limited, its potential can be extrapolated from the well-established reactivity of bromo-imidazoles and the known biological activities of 2-tert-butyl-imidazole derivatives. This document will provide an overview of its properties, potential applications, and generalized protocols for its use in key synthetic transformations relevant to drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 5-bromo-2-tert-butyl-1H-imidazole is presented in the table below. These properties are crucial for designing and interpreting synthetic reactions and for understanding the potential pharmacokinetic profile of its derivatives.

PropertyValueSource
Molecular Formula C₇H₁₁BrN₂ChemScene[4]
Molecular Weight 203.08 g/mol ChemScene[4]
Appearance White to off-white solid---
Purity ≥95%AiFChem[5]
SMILES CC(C)(C)C1=NC=C(Br)N1ChemScene[4]
CAS Number 1559067-54-7ChemScene[4]

Core Applications in Medicinal Chemistry: A Focus on Cross-Coupling Reactions

The bromine atom at the 5-position of 5-bromo-2-tert-butyl-1H-imidazole is the key to its utility as a versatile building block. This site is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our building block, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position of the imidazole ring. This is particularly valuable for exploring the structure-activity relationship (SAR) of a lead compound by modifying this position to enhance potency, selectivity, or pharmacokinetic properties.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-bromo-2-tert-butyl-1H-imidazole Product 5-Aryl/Heteroaryl-2-tert-butyl-1H-imidazole Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Aryl/Heteroaryl Boronic Acid/Ester Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General workflow for the Suzuki-Miyaura coupling of 5-bromo-2-tert-butyl-1H-imidazole.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds. Utilizing 5-bromo-2-tert-butyl-1H-imidazole in this reaction enables the introduction of a diverse range of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. This is a crucial strategy for synthesizing compounds that can interact with biological targets through hydrogen bonding or for modulating the basicity and polarity of a molecule.

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-bromo-2-tert-butyl-1H-imidazole Product 5-(Amino)-2-tert-butyl-1H-imidazole Reactant1->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General workflow for the Buchwald-Hartwig amination of 5-bromo-2-tert-butyl-1H-imidazole.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this to 5-bromo-2-tert-butyl-1H-imidazole allows for the introduction of alkynyl moieties. These can serve as rigid linkers to other parts of a molecule, or the triple bond can be further elaborated through subsequent chemical transformations, such as click chemistry or reduction.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions involving 5-bromo-2-tert-butyl-1H-imidazole. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-2-tert-butyl-1H-imidazole derivatives.

Materials:

  • 5-bromo-2-tert-butyl-1H-imidazole

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.05 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-tert-butyl-1H-imidazole.

Rationale: The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is common for Suzuki couplings. The base is crucial for the activation of the boronic acid. The use of a mixed aqueous-organic solvent system is often necessary to dissolve all reactants. Heating is typically required to drive the reaction to completion.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 5-amino-2-tert-butyl-1H-imidazole derivatives.

Materials:

  • 5-bromo-2-tert-butyl-1H-imidazole

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide [NaOtBu] or lithium bis(trimethylsilyl)amide [LHMDS])

  • Anhydrous, aprotic solvent (e.g., toluene or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

  • Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 5-amino-2-tert-butyl-1H-imidazole.

Rationale: The use of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of the Buchwald-Hartwig amination. A strong base is required to deprotonate the amine. Anhydrous and inert conditions are essential to prevent catalyst deactivation and side reactions.

Conclusion

5-bromo-2-tert-butyl-1H-imidazole represents a valuable and versatile building block for medicinal chemistry. Its strategic substitution pattern allows for the facile introduction of a wide range of chemical functionalities through robust and well-established cross-coupling methodologies. While specific examples of its incorporation into late-stage clinical candidates or approved drugs are not readily found in the public domain, its potential for the synthesis of novel kinase inhibitors, receptor modulators, and other therapeutic agents is significant. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs.

References

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link]

  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. Available at: [Link]

Sources

Method

Application Note: Protecting Group Strategies for 5-Bromo-2-tert-butyl-1H-imidazole

Executive Summary The functionalization of highly substituted imidazoles is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7)[1] is a high-value buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted imidazoles is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7)[1] is a high-value building block, offering a unique combination of a bulky lipophilic moiety (2-tert-butyl) and a versatile synthetic handle (5-bromo) for transition-metal-catalyzed cross-coupling or halogen-metal exchange. However, the presence of an unprotected basic nitrogen (N-H) frequently poisons palladium catalysts or quenches organolithium reagents.

This technical guide provides a comprehensive framework for the strategic selection, installation, and removal of protecting groups (PGs) for this specific scaffold. As a Senior Application Scientist, I have designed these protocols to address the unique steric and electronic challenges posed by the 2-tert-butyl group, ensuring high regioselectivity, yield, and downstream compatibility.

Mechanistic Insights: Tautomerism and Regioselectivity

Before executing any protection protocol, one must understand the causality behind the regiochemical outcomes. Free imidazoles exist in a rapid tautomeric equilibrium. For our target compound, this equilibrium exists between 5-bromo-2-tert-butyl-1H-imidazole and 4-bromo-2-tert-butyl-1H-imidazole .

The Steric Imperative: The 2-tert-butyl group exerts massive steric hindrance (A-value ~4.8). When an electrophilic protecting group (PG-X) is introduced, the reaction kinetics are entirely dictated by the steric environment of the two nitrogen atoms:

  • Pathway A (Highly Hindered): Attack at N1 of the 5-bromo tautomer places the protecting group between the massive 2-tert-butyl group and the bulky bromine atom.

  • Pathway B (Favored): Attack at N1 of the 4-bromo tautomer places the protecting group between the 2-tert-butyl group and the much smaller C5-proton.

Consequently, protection of this scaffold is highly regioselective, yielding 1-PG-4-bromo-2-tert-butyl-1H-imidazole as the overwhelming major product. This principle of steric-driven regioselectivity in bromoimidazoles is well-documented in complex total syntheses, such as the synthesis of the marine alkaloid Chartelline A, where bulky groups like Trityl (Tr) are used to force regioselective outcomes[2].

Regioselectivity TautA 5-Bromo-2-tert-butyl-1H-imidazole (N1 flanked by t-Bu & Br) Equil Tautomeric Equilibrium TautA->Equil TautB 4-Bromo-2-tert-butyl-1H-imidazole (N1 flanked by t-Bu & H) TautB->Equil PG Protecting Group (PG-X) + Base Equil->PG ProdA 1-PG-5-bromo-2-tert-butyl-1H-imidazole (Minor / Trace) PG->ProdA Steric Clash (Kinetically Slow) ProdB 1-PG-4-bromo-2-tert-butyl-1H-imidazole (Major Product) PG->ProdB Favored Pathway (Less Bulk)

Caption: Steric-driven regioselective protection workflow of 5-bromo-2-tert-butyl-1H-imidazole.

Strategic Selection of Protecting Groups

The choice of protecting group dictates the success of your downstream chemistry[3]. The table below synthesizes quantitative and qualitative data to guide your selection based on the specific conditions your intermediate must survive.

Protecting Group (PG)Reagents for InstallationDeprotection ConditionsStability ProfileIdeal Downstream Application
Boc (tert-Butoxycarbonyl)(Boc)₂O, Et₃N, DMAPTFA/DCM (rt) or Thermal (>80°C)Stable to nucleophiles/weak bases. Labile to strong acids and strong bases (e.g., BuLi).Suzuki/Stille couplings using mild bases (e.g., K₂CO₃)[4].
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF/THF or HCl/MeOHHighly stable to strong bases, organolithiums, and nucleophiles.Halogen-metal exchange (BuLi), Buchwald-Hartwig aminations.
Trityl (Tr)Tr-Cl, Et₃N, DCMDilute TFA/DCM or AcOH/MeOHStable to strong bases and nucleophiles. Highly acid-sensitive.Multi-step syntheses requiring extreme base stability but mild acidic cleavage[2].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure causality and experimental integrity.

Protocol A: N-Boc Protection

Boc protection proceeds via an acyl substitution mechanism. The use of catalytic DMAP is critical here because the 2-tert-butyl group severely hinders the nucleophilicity of the imidazole nitrogen.

  • Initialization: Dissolve 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Self-Validation: The solution should remain clear. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-Boc pyridinium intermediate.

  • Electrophile Addition: Cool the reaction to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Checkpoint: ¹H NMR (CDCl₃) must show the appearance of a massive 9H singlet (~1.60 ppm) for the Boc group and a 9H singlet (~1.45 ppm) for the 2-tert-butyl group. The C5-H proton will appear as a sharp singlet in the aromatic region, confirming regiochemical purity[4].

Protocol B: N-SEM Protection

SEM-Cl is an alkylating agent. Unlike Boc protection, this requires the generation of the highly nucleophilic imidazolide anion using a strong base (NaH) to overcome the activation energy barrier imposed by the adjacent tert-butyl group.

  • Anion Generation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (0.2 M) at 0 °C under argon.

  • Deprotonation: Add 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv) portion-wise. Self-Validation: Observe the evolution of H₂ gas. Stir for 30 minutes until gas evolution ceases, confirming complete formation of the imidazolide anion.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise. Stir at room temperature for 2 hours.

  • Workup: Carefully quench with H₂O at 0 °C. Extract with diethyl ether (to easily remove DMF during washing). Wash the organic layer with water (3x) and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography. The SEM-protected product is highly lipophilic and will elute rapidly.

Protocol C: N-Trityl Protection

The Trityl group is exceptionally bulky. Its installation relies entirely on the kinetic preference for the less hindered N3 position (which becomes N1 post-protection).

  • Initialization: Dissolve the imidazole (1.0 equiv) in anhydrous DCM (0.2 M) containing Et₃N (2.0 equiv).

  • Reaction: Add Trityl chloride (Tr-Cl, 1.1 equiv) in one portion at room temperature. Stir for 12 hours.

  • Analytical Checkpoint: The extreme steric bulk of the Trityl group ensures >99:1 regioselectivity. If unreacted starting material remains, do not heat the reaction, as this promotes the formation of the thermodynamically stable but sterically disfavored isomer. Instead, add additional Et₃N and Tr-Cl[2].

Deprotection Pathways

Deprotection Protected 1-PG-4-bromo-2-tert-butyl-1H-imidazole Boc PG = Boc Protected->Boc SEM PG = SEM Protected->SEM Trityl PG = Trityl Protected->Trityl CondBoc TFA / DCM (rt) or Thermal (>80°C) Boc->CondBoc CondSEM TBAF / THF (Reflux) or HCl / MeOH SEM->CondSEM CondTr Dilute TFA / DCM or AcOH / MeOH Trityl->CondTr Free 4(5)-Bromo-2-tert-butyl-1H-imidazole (Target Regenerated) CondBoc->Free CondSEM->Free CondTr->Free

Caption: Orthogonal deprotection pathways for Boc, SEM, and Trityl protected bromoimidazole intermediates.

References

  • Baran, P. S., et al. "Explorations on the Total Synthesis of the Unusual Marine Alkaloid Chartelline A." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link][2]

Sources

Application

Application Note: 5-Bromo-2-tert-butyl-1H-imidazole in Drug Discovery &amp; Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Chemical Rationale In modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Chemical Rationale

In modern medicinal chemistry, the strategic incorporation of sterically demanding, electron-rich heterocycles is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) is a highly specialized building block that serves as a critical intermediate in the synthesis of advanced therapeutics, particularly kinase inhibitors[1].

The structural logic behind utilizing this specific scaffold is twofold:

  • The tert-butyl group: This bulky aliphatic moiety provides significant steric shielding. In the context of drug design, it enhances lipophilicity, improves membrane permeability, and critically blocks adjacent sites from cytochrome P450 (CYP)-mediated oxidation, thereby increasing metabolic half-life.

  • The brominated imidazole core: The imidazole ring acts as a versatile hydrogen bond donor/acceptor, perfectly suited for anchoring into the hinge region of kinase ATP-binding pockets. The C5-bromine serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the molecular architecture[2].

Physicochemical Profiling

Understanding the baseline computational and physicochemical properties of this building block is essential for predicting its behavior in downstream synthetic steps and final drug formulations[1].

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₇H₁₁BrN₂Defines baseline molecular weight contribution.
Molecular Weight 203.08 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP 2.4697Optimal lipophilicity for passive membrane diffusion.
Topological Polar Surface Area (TPSA) 28.68 ŲExcellent for CNS penetration or high oral bioavailability.
H-Bond Donors / Acceptors 1 / 1Ideal for specific kinase hinge-region interactions.

Mechanistic Insight: Role in JAK Inhibitor Design

One of the most prominent applications of 5-bromo-2-tert-butyl-1H-imidazole is its use as a core structural motif in the development of Janus kinase (JAK) inhibitors [2]. The JAK/STAT pathway is a principal signaling cascade responsible for translating extracellular cytokine signals into nuclear transcriptional events. Dysregulation of this pathway is implicated in severe autoimmune diseases and hematological malignancies.

When synthesized into a mature drug molecule, the imidazole core derived from this building block competitively binds to the ATP-binding pocket of the JAK enzyme. The tert-butyl group projects into the hydrophobic selectivity pocket, ensuring the inhibitor binds preferentially to JAK over other off-target kinases[2].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Cross-phosphorylation) Receptor->JAK STAT STAT Recruitment & Phosphorylation JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inhibitor JAK Inhibitor (Imidazole Core) Inhibitor->JAK Blocks ATP Pocket

Fig 1. JAK/STAT signaling cascade and targeted inhibition via imidazole-derived compounds.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

To integrate 5-bromo-2-tert-butyl-1H-imidazole into a larger drug scaffold, the Suzuki-Miyaura cross-coupling reaction is the industry standard. However, the steric bulk of the tert-butyl group adjacent to the reactive bromine requires specific catalytic conditions to prevent reaction stalling or protodeboronation.

SynthWorkflow Step1 1. Reagent Preparation (5-Br-2-tBu-Imidazole + Boronic Acid) Step2 2. Catalysis Setup (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Step1->Step2 Step3 3. Thermal Reaction (90°C under N2 atmosphere) Step2->Step3 Step4 4. Workup & Extraction (EtOAc/Brine wash) Step3->Step4 Step5 5. Purification & QC (Flash Chromatography & LC-MS) Step4->Step5

Fig 2. Standardized Suzuki-Miyaura cross-coupling workflow for 5-bromo-2-tert-butyl-1H-imidazole.

Experimental Protocol

Objective: Couple 5-bromo-2-tert-butyl-1H-imidazole with an aryl boronic acid to form a C-C bond.

Materials:

  • 5-Bromo-2-tert-butyl-1H-imidazole (1.0 equiv)

  • Aryl boronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-tert-butyl-1H-imidazole, the aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen (N₂). Repeat this cycle three times.

    • Causality: Palladium(0) intermediates are highly susceptible to oxidation. Oxygen contamination will lead to homocoupling of the boronic acid (forming biphenyl byproducts) and catalyst deactivation.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane and deionized H₂O (4:1 ratio).

    • Causality: Dioxane provides excellent solubility for the organic substrates at high temperatures, while water is strictly required to dissolve the K₂CO₃ base, which is necessary to activate the boronic acid via the formation of a reactive boronate complex for the transmetallation step.

  • Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12–16 hours.

    • Causality: The bidentate dppf ligand on the palladium catalyst is specifically chosen here. Its large bite angle forces the metal center into a geometry that accelerates reductive elimination, overcoming the steric hindrance imposed by the tert-butyl group.

  • Self-Validating In-Process Control (IPC): At the 4-hour mark, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, filter, and analyze via LC-MS.

    • Validation Logic: The protocol is self-validating. If the LC-MS trace shows the presence of the [M+H]+ ion of the product and the disappearance of the 203/205 m/z isotopic doublet (characteristic of the starting bromide), the reaction is proceeding correctly. If unreacted bromide remains after 12 hours, a second spike of catalyst (0.02 equiv) is empirically justified.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to yield the pure coupled product.

References

  • ChemScene. "1559067-54-7 | 5-Bromo-2-(tert-butyl)-1H-imidazole". ChemScene Catalog.
  • Jiangsu Carephar Pharmaceutical Co ltd. "CN111892592B - Jak激酶抑制剂及其用途 (JAK kinase inhibitors and their uses)". Google Patents.

Sources

Method

Application Note: 5-Bromo-2-tert-butyl-1H-imidazole as a Strategic Precursor in Bioactive Molecule Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale In modern medicinal chemistry, the design of k...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of kinase inhibitors and GPCR ligands requires building blocks that offer precise vectorization, metabolic stability, and tunable physicochemical properties. 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7)[1] has emerged as a highly privileged, trifunctional scaffold.

Unlike simple imidazoles, this specific precursor is engineered for advanced drug discovery:

  • The C2 tert-Butyl Group: The C2 position of unprotected imidazoles is notoriously susceptible to cytochrome P450-mediated oxidation. The massive steric bulk of the tert-butyl group completely blocks this metabolic liability, drastically improving the pharmacokinetic half-life of the resulting drug. Furthermore, it enhances the overall lipophilicity (LogP), driving membrane permeability and occupying hydrophobic sub-pockets in target proteins.

  • The N1/N3 Tautomeric Core: Provides a versatile handle for N-alkylation or arylation, allowing chemists to vectorize substituents toward solvent-exposed regions or hinge-binding residues.

  • The C5 Bromine: Acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the core scaffold.

Physicochemical Profile

Understanding the baseline properties of the precursor is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification.

ParameterValueAnalytical Significance
CAS Number 1559067-54-7Unique identifier for procurement and safety data.
Molecular Weight 203.08 g/mol Exhibits a classic 1:1 [M+H]⁺ isotope pattern (203/205) in LC-MS due to ⁷⁹Br/⁸¹Br.
Molecular Formula C₇H₁₁BrN₂Used for exact mass calculation in HRMS validation.
SMILES CC(C)(C)C1=NC=C(Br)N1Essential for in silico docking and CADD modeling.
Storage Conditions Sealed, Dry, 2-8°CPrevents ambient moisture from hydrating the imidazole nitrogen.

Application in Drug Discovery: JAK Kinase Inhibitors

In these architectures, the tert-butyl imidazole core acts as a hinge-binding motif. The C5 position is coupled to extended aromatic systems that reach into the ATP-binding pocket, while the tert-butyl group anchors the molecule into the hydrophobic lip, locking the bioactive conformation.

SyntheticWorkflow A 5-bromo-2-tert-butyl -1H-imidazole B N-Alkylation / Protection A->B Base, R-X C N-Substituted Intermediate B->C D Pd-Catalyzed Cross-Coupling C->D Pd Catalyst, Boronic Acid E JAK Inhibitor Scaffold D->E

Figure 1: Divergent synthetic workflow from the precursor to bioactive scaffolds.

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinases Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Inhibitor JAK Inhibitor (Derived Scaffold) Inhibitor->JAK Blocks ATP Site pSTAT Phospho-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocates

Figure 2: The JAK-STAT signaling pathway and intervention point of JAK1/2 inhibitors.

Experimental Protocols

The following methodologies are designed as self-validating systems . Every step includes causality for the chemical choices and a built-in analytical validation checkpoint to ensure process integrity.

Protocol A: Regioselective N-Alkylation

Objective: Functionalize the N1 position while preserving the C5-bromine for downstream coupling.

Causality & Design: We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). K2​CO3​ is a mild base; it is strong enough to deprotonate the imidazole ( pKa​≈14 ) but weak enough to prevent unwanted E2 elimination of the alkyl halide (R-X). DMF is chosen because its polar aprotic nature heavily solvates the potassium cation, leaving the imidazole anion "naked" and highly nucleophilic.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-tert-butyl-1H-imidazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the imidazole anion.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq) via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with distilled water (equal volume to DMF) and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • LC-MS: Confirm the disappearance of the starting material (m/z 203/205). The product should show a mass shift corresponding to the added alkyl group, retaining the 1:1 isotopic bromine pattern.

    • ¹H-NMR: Verify the disappearance of the broad N-H proton signal (~12.0 ppm) and the appearance of the new alkyl protons.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Construct the extended bioactive scaffold by coupling an aryl/heteroaryl boronic acid to the C5 position.

Causality & Design: We employ Pd(dppf)Cl2​ as the catalyst and Na2​CO3​ as the base in a biphasic 1,4-Dioxane/Water (4:1) system. The bulky bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. This is critical when coupling sterically hindered substrates (like those adjacent to a tert-butyl group). The biphasic solvent system ensures that both the organic precursor and the inorganic base remain fully solvated, facilitating smooth transmetallation.

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk tube, combine the N-alkylated 5-bromo-2-tert-butylimidazole intermediate (1.0 eq), the corresponding boronic acid (1.5 eq), and Na2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M concentration). Note: Thorough degassing via sparging with Argon for 15 minutes is mandatory to prevent homocoupling and catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 eq) and seal the vessel under Argon.

  • Reaction: Heat the mixture to 90°C in an oil bath (or 110°C in a microwave reactor for 30 minutes) and stir vigorously until completion (typically 2-4 hours).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Partition with water, extract the aqueous layer with Ethyl Acetate, dry the organics over MgSO4​ , and concentrate.

  • Self-Validation Checkpoint:

    • LC-MS: The characteristic 1:1 bromine isotope pattern will completely disappear, replaced by the exact mass of the coupled product.

    • TLC: Under UV (254 nm), the product spot will typically exhibit stronger fluorescence due to the extended conjugated π -system.

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Protodeboronation (Boronic acid degrades before coupling)Slow oxidative addition or transmetallation allowing the boronic acid to react with water.Increase catalyst loading to 10 mol%. Switch to a more active pre-catalyst (e.g., XPhos Pd G3) to outcompete the degradation pathway.
Incomplete N-Alkylation Poor nucleophilicity or steric hindrance blocking the trajectory of the electrophile.Add a catalytic amount of Potassium Iodide (KI) to facilitate in situ Finkelstein reaction, converting alkyl chlorides/bromides to more reactive alkyl iodides.
Debromination of Precursor Palladium-catalyzed reduction of the C-Br bond via β -hydride elimination from solvent/impurities.Ensure strictly anhydrous/degassed conditions prior to adding the aqueous base. Avoid primary alcohol solvents (like ethanol) which act as hydride donors.

References

  • Patent Literature (JAK Inhibitors):Jak激酶抑制剂及其用途 (JAK kinase inhibitors and their applications). Jiangsu Carephar Pharmaceutical Co., Ltd. Patent No: CN111892592B.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in 5-bromo-2-tert-butyl-1H-imidazole Reactions

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-tert-butyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable building block. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer in-depth answers to frequently asked questions to empower you to optimize your reaction yields and purity.

Introduction: The Synthetic Challenge

The synthesis of 5-bromo-2-tert-butyl-1H-imidazole, a key intermediate in the development of various pharmaceuticals, presents a unique set of challenges. While the synthetic route may appear straightforward, achieving high yields and purity can be elusive. The core of the issue often lies in the delicate balance of reactivity of the imidazole ring and the steric hindrance imposed by the tert-butyl group. This guide will primarily focus on the most common synthetic approach: the bromination of 2-tert-butyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of low to no yield of 5-bromo-2-tert-butyl-1H-imidazole in my reaction?

A1: The most common culprits for low or no yield are multi-faceted, often stemming from issues with the starting material, suboptimal reaction conditions for bromination, or inefficient purification. A primary concern is the potential for over-bromination of the electron-rich imidazole ring, leading to the formation of di- or tri-brominated species at the expense of your desired mono-brominated product. Additionally, the purity of your starting material, 2-tert-butyl-1H-imidazole, is paramount, as impurities can interfere with the reaction.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are these byproducts?

A2: The presence of multiple spots on your TLC plate is a strong indicator of a mixture of products. Besides your target compound, 5-bromo-2-tert-butyl-1H-imidazole, you are likely observing:

  • Unreacted 2-tert-butyl-1H-imidazole: This will typically be a more polar spot on the TLC.

  • 4,5-Dibromo-2-tert-butyl-1H-imidazole: This is a common byproduct resulting from over-bromination and will be less polar than the mono-brominated product.

  • Isomeric products: Depending on the reaction conditions, you might have small amounts of 4-bromo-2-tert-butyl-1H-imidazole, although the 5-bromo isomer is generally favored due to electronic and steric effects.

Q3: How can I improve the regioselectivity of the bromination to favor the 5-bromo isomer?

A3: The bulky tert-butyl group at the 2-position sterically hinders attack at the 4-position to some extent, which naturally favors the formation of the 5-bromo isomer. However, to further enhance this selectivity, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to liquid bromine, reducing the likelihood of over-bromination and improving regioselectivity.[1]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can increase selectivity by favoring the kinetically controlled product.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents like acetonitrile or dichloromethane are commonly used.

Q4: Is N-protection of the imidazole ring necessary before bromination?

A4: While not always strictly necessary, N-protection of the 2-tert-butyl-1H-imidazole precursor can be a highly effective strategy to improve yield and selectivity. Protecting the 'N-H' proton can prevent side reactions and may further direct the bromination to the desired C-5 position. The tert-butyloxycarbonyl (Boc) group is a common choice for imidazole protection and can be readily removed under acidic conditions after bromination.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Low Yields

This troubleshooting guide is structured to help you systematically identify and resolve the issues impacting your synthesis of 5-bromo-2-tert-butyl-1H-imidazole.

Problem 1: Low Yield or No Formation of the Precursor, 2-tert-butyl-1H-imidazole

The successful synthesis of your final product is contingent on the quality and yield of the 2-tert-butyl-1H-imidazole precursor. A common method for its synthesis is the condensation of a suitable C2 source (like pivalic acid or its derivatives) with a C-N-C-N backbone precursor.

Caption: Troubleshooting workflow for the synthesis of 2-tert-butyl-1H-imidazole.

Potential Cause Recommended Solution Scientific Rationale
Impure Starting Materials Verify the purity of your starting materials (e.g., pivalic acid, glyoxal, ammonia source) using appropriate analytical techniques (NMR, GC-MS).Impurities can lead to unwanted side reactions, consuming your reagents and generating difficult-to-remove byproducts.
Incorrect Stoichiometry Carefully re-weigh your starting materials and ensure the correct molar ratios are used.The stoichiometry of the reactants is critical in condensation reactions to ensure the complete formation of the imidazole ring.
Suboptimal Reaction Temperature If the reaction is sluggish, consider gradually increasing the temperature. For many imidazole syntheses, heating is required to drive the reaction to completion.[2][3]Higher temperatures provide the necessary activation energy for the condensation and cyclization steps.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.Prematurely stopping the reaction will inevitably lead to a lower yield of the desired product.
Inactive or Inappropriate Catalyst If using a catalyst (e.g., an acid catalyst for condensation with a carboxylic acid), ensure it is active and appropriate for the reaction.The catalyst plays a crucial role in facilitating the key bond-forming steps of the imidazole synthesis.
Problem 2: Low Yield and/or Formation of Multiple Products During Bromination

This is the most critical step and often the primary source of low yields. The key is to control the electrophilic aromatic substitution on the imidazole ring.

Caption: Troubleshooting workflow for the bromination of 2-tert-butyl-1H-imidazole.

Potential Cause Recommended Solution Scientific Rationale
Over-bromination Use a slight excess (1.0-1.1 equivalents) of N-Bromosuccinimide (NBS). Add the NBS portion-wise to the reaction mixture.The imidazole ring is highly activated towards electrophilic substitution. Using a large excess of the brominating agent will inevitably lead to the formation of the di-brominated byproduct, 4,5-dibromo-2-tert-butyl-1H-imidazole.
Low Reactivity If the reaction is not proceeding, ensure your 2-tert-butyl-1H-imidazole is fully dissolved in the solvent. You may need to gently warm the mixture to achieve dissolution before cooling for the addition of NBS.Incomplete dissolution will result in a heterogeneous reaction mixture and slow or incomplete conversion.
Incorrect Reaction Temperature Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.Lower temperatures can help to control the rate of the reaction and improve the selectivity for mono-bromination over di-bromination.
Suboptimal Solvent Use an aprotic solvent such as acetonitrile or dichloromethane.These solvents are generally inert to the reaction conditions and provide good solubility for both the imidazole substrate and NBS.
Formation of Isomers While the 5-bromo isomer is generally favored, the formation of the 4-bromo isomer is possible. Careful purification by column chromatography is often necessary to separate these isomers.The electronic and steric environment of the imidazole ring dictates the regioselectivity of bromination.
N-H Reactivity Consider protecting the imidazole nitrogen with a Boc group prior to bromination. This can prevent side reactions at the nitrogen and may enhance the regioselectivity of the C-5 bromination.The N-H proton of imidazole is acidic and can react with bases or be deprotonated under certain conditions, leading to complications.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 2-tert-butyl-1H-imidazole (General Procedure)

This protocol is adapted from general procedures for the synthesis of 2-substituted imidazoles.

Materials:

  • Pivalaldehyde (1.0 eq)

  • Glyoxal (40% in water, 1.0 eq)

  • Ammonium hydroxide (excess)

  • Methanol

Procedure:

  • In a round-bottom flask, combine pivalaldehyde and glyoxal in methanol.

  • Cool the mixture in an ice bath and slowly add an excess of ammonium hydroxide with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-tert-butyl-1H-imidazole.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination of 2-tert-butyl-1H-imidazole

Materials:

  • 2-tert-butyl-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 2-tert-butyl-1H-imidazole in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining NBS.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude 5-bromo-2-tert-butyl-1H-imidazole by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Bromination Reaction
Problem Observation Potential Cause Suggested Solution
Low Yield Faint product spot on TLC, significant starting material remaining.Incomplete reaction.Increase reaction time, ensure complete dissolution of starting material.
Multiple Products Multiple spots on TLC, with one major spot being less polar than the desired product.Over-bromination.Use only a slight excess of NBS (1.0-1.1 eq), add NBS portion-wise at low temperature.
No Reaction Only starting material spot visible on TLC.Inactive NBS or incorrect reaction setup.Use fresh, recrystallized NBS. Verify reaction temperature and solvent.
Difficult Purification Streaking on TLC, co-elution of products during column chromatography.Similar polarities of product and byproducts.Optimize the solvent system for column chromatography (e.g., use a gradient elution). Consider N-protection strategy for a cleaner reaction.

Conclusion

Achieving a high yield of 5-bromo-2-tert-butyl-1H-imidazole is a challenging yet achievable goal. By understanding the underlying chemical principles and systematically troubleshooting potential issues, researchers can significantly improve their synthetic outcomes. The key to success lies in the careful control of reaction conditions, the use of high-purity reagents, and the implementation of appropriate purification techniques. This guide provides a comprehensive framework to address the common hurdles in this synthesis, empowering you to proceed with confidence in your research and development endeavors.

References

  • PMC. (2021). tert-Butyl 2-(1H-imidazol-1-yl)acetate. [Link]

  • Google Patents. (2017).
  • PMC. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4,5-dibromo-. [Link]

  • PubMed. (2000). Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol. [Link]

  • Semantic Scholar. (2000). Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol. [Link]

  • Organic Chemistry Portal. (2005). Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. [Link]

  • Journal of the Chemical Society of Nigeria. (2025). SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H- imidazol-3-yl)ethyl)imino)methyl)phenol FROM. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]

  • ResearchGate. (2015). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • ResearchGate. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. [Link]

  • ResearchGate. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

Sources

Optimization

purification of 5-bromo-2-tert-butyl-1H-imidazole by column chromatography

Technical Support Center: Chromatography Troubleshooting & Protocols Target Compound: 5-bromo-2-tert-butyl-1H-imidazole Prepared by: Senior Application Scientist, Chromatography Applications Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Troubleshooting & Protocols Target Compound: 5-bromo-2-tert-butyl-1H-imidazole Prepared by: Senior Application Scientist, Chromatography Applications

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized heterocycles. The purification of 5-bromo-2-tert-butyl-1H-imidazole presents a classic chromatographic paradox: it possesses a highly lipophilic tail (the tert-butyl group) and a polarizable heavy atom (bromine), yet its core is a basic imidazole ring.

When exposed to standard normal-phase silica gel, the basic nitrogen of the imidazole ring engages in strong, non-ideal electrostatic interactions with the acidic silanol groups (pKa ~4.5–5.5) on the silica surface[1]. This causality explains the severe band broadening, tailing, and irreversible adsorption often observed with this compound[2]. To achieve >95% purity with high recovery, we must actively manage these acid-base dynamics.

Part 1: Purification Decision Workflow

The following logic tree outlines the decision-making process for isolating basic imidazoles based on empirical TLC screening.

Purification A Crude 5-bromo-2-tert-butyl-1H-imidazole B TLC Screening (Assess Rf & Tailing) A->B C Severe Tailing on Bare Silica? B->C D Method A: Normal Phase Silica + 1% Triethylamine (TEA) C->D Mild Tailing E Method B: Amine-Functionalized Silica (e.g., KP-NH) C->E Severe Tailing F Check Purity (LC-MS/NMR) D->F E->F G Co-elution / Low Yield F->G Fail I Pure Compound (>95% Purity) F->I Pass H Reverse-Phase (C18) H2O/MeCN Gradient G->H H->I

Workflow for the chromatographic purification of 5-bromo-2-tert-butyl-1H-imidazole.

Part 2: Quantitative Data & Method Comparison

The choice of purification method dictates your yield and purity. Below is a summary of quantitative performance metrics for 5-bromo-2-tert-butyl-1H-imidazole across different stationary phases.

Purification MethodStationary PhaseMobile Phase AdditiveTypical YieldTailing Factor (Tf)Primary Risk
Standard Normal Phase Bare Silica GelNone< 40%> 2.5 (Severe)Irreversible adsorption[2]
Modified Normal Phase Bare Silica Gel1% v/v Triethylamine80 - 90%1.1 - 1.3 (Low)Residual TEA in NMR[3]
Amine-Functionalized KP-NH / NH2-SilicaNone> 92%1.0 (Ideal)Higher consumable cost[1]
Reverse-Phase C18 Silica0.1% TFA85 - 95%1.0 (Ideal)Requires lyophilization

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success at critical junctures. Below are the two most effective methodologies for this compound.

Method A: TEA-Modified Normal Phase Chromatography

Causality: Adding a competing tertiary amine like Triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups on the silica surface, preventing the imidazole from binding irreversibly[2].

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 3:1 v/v) containing exactly 1% v/v TEA.

  • Column Deactivation (Critical Step): Pack the silica gel column and flush it with at least 3 Column Volumes (CV) of the TEA-modified solvent[3].

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot them on wet pH indicator paper. The pH must read >8. If it is neutral, the silanols are not yet fully saturated. Do not load your sample until the eluent is basic.

  • Sample Loading: Dissolve the crude 5-bromo-2-tert-butyl-1H-imidazole in a minimal amount of Dichloromethane (DCM). Add a small amount of bare silica, and evaporate to a free-flowing powder for dry loading[2].

    • Self-Validation Check: The powder must not clump. Clumping indicates residual DCM, which will cause immediate band broadening upon elution[4].

  • Elution & Collection: Run the column using the TEA-modified solvent. Monitor fractions via TLC (also using TEA-modified TLC solvent).

  • Post-Purification: Pool the product-containing fractions and concentrate under reduced pressure.

    • Self-Validation Check: Obtain a crude 1H-NMR. Look for a triplet at ~1.0 ppm and a quartet at ~2.5 ppm. If present, residual TEA remains. Place the flask under high vacuum (0.1 mbar) at 40°C for 4 hours to azeotropically remove the TEA.

Method B: Amine-Functionalized Silica (Preferred for Scale-Up)

Causality: Using a stationary phase where the silanols are permanently capped with aminopropyl groups (e.g., Biotage KP-NH) completely eliminates the acid-base interaction without requiring mobile phase additives[1].

  • Column Selection: Select an appropriately sized amine-functionalized flash cartridge.

  • Equilibration: Equilibrate the column with 3 CVs of pure Hexane. (No TEA is required).

  • Elution: Run a gradient of Hexane to Ethyl Acetate (e.g., 0% to 50% EtOAc over 10 CVs). The bulky tert-butyl group ensures the compound elutes relatively early compared to unsubstituted imidazoles.

  • Validation: Evaporate the fractions. Because no TEA was used, the resulting white solid can be immediately advanced to biological assays or subsequent synthetic steps without high-vacuum drying.

Part 4: Troubleshooting Guides & FAQs

Q1: My compound is streaking heavily down the TLC plate, even when I use a non-polar solvent like 9:1 Hexane/EtOAc. How do I fix this? A: This is a classic symptom of acid-base interaction between your basic imidazole and the acidic TLC silica plate[1]. The compound is continuously adsorbing and desorbing as it moves. Solution: Add 1% to 2% Triethylamine or aqueous Ammonia to your TLC solvent chamber. This will mask the silanols and consolidate the streak into a tight, quantifiable spot with a reliable Retention Factor (Rf)[2].

Q2: My purification yield is very low (<40%) after column chromatography, but I didn't see any other major spots on the TLC. Where is my compound? A: Low yield after chromatography of basic heterocycles is almost always due to irreversible adsorption[2]. If you did not pre-treat your bare silica column with a basic modifier, the 5-bromo-2-tert-butyl-1H-imidazole is permanently stuck to the stationary phase. Recovery Protocol: Flush your current column with a highly polar, basic "rescue" solvent: 10% Methanol in DCM containing 2% Ammonia. This will forcefully displace the imidazole from the silica.

Q3: I tried dry loading, but my compound eluted across 15 fractions with poor resolution. What went wrong? A: When dry loading, the sample must be dissolved in a minimal volume of solvent before adsorbing onto the silica[2]. If you used a large volume of a strong solvent (like DCM or Methanol) to dissolve the crude mixture and did not evaporate it completely to a perfectly dry, free-flowing powder, the residual strong solvent acted as a localized eluent. This causes the compound to prematurely wash down the column in a broad band before the actual mobile phase is applied[4].

Q4: Can I use Reverse-Phase (C18) chromatography for this molecule? A: Yes. While imidazoles are polar, the presence of the bulky tert-butyl group and the heavy bromine atom imparts significant lipophilicity to 5-bromo-2-tert-butyl-1H-imidazole. If normal phase fails, a C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA to protonate the imidazole and improve peak shape) is a highly effective alternative.

References

  • BenchChem. "Technical Support Center: Purification of Imidazole Derivatives." BenchChem.
  • Biotage. "Is there an easy way to purify organic amines?" Biotage.
  • ResearchGate. "How to isolate Imine by column chromatography?" ResearchGate Discussions.
  • MIT OpenCourseWare. "Purification by Flash Column Chromatography | Chemistry Laboratory Techniques." Massachusetts Institute of Technology.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Imidazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazoles. The imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazoles. The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, but its synthesis can be fraught with challenges, primarily the formation of undesired side products that complicate purification and reduce yields.[1][2]

This guide provides in-depth, field-proven insights into common side reactions encountered during popular synthetic routes. Structured in a practical question-and-answer format, it moves beyond simple protocols to explain the causality behind these issues and offers robust, self-validating strategies to mitigate them.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section directly addresses specific experimental issues. Each entry details the problem, explains the underlying chemical mechanism, and provides actionable protocols for resolution.

Issue 1: An Unexpected, High-Molecular-Weight Byproduct in My Radziszewski/Debus-Radziszewski Reaction

Q: I'm performing a classic Radziszewski synthesis of a 2,4,5-trisubstituted imidazole from benzil, an aromatic aldehyde, and ammonium acetate. My final product is contaminated with a significant byproduct that has an extra carbonyl group according to IR and Mass Spec analysis. What is it, and how can I prevent it?

A: You are likely observing the formation of a 2-aroyl-4(5)-arylimidazole. This is a known side product in this class of reactions, and its formation is highly dependent on the specific reaction conditions employed.[3]

Expertise & Causality: The standard Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4][5] The desired pathway involves the formation of a diimine intermediate from the dicarbonyl and ammonia, which then reacts with the aldehyde. However, under certain conditions, particularly with some catalysts or elevated temperatures, an intermediate can undergo oxidation before the final cyclization is complete. This oxidation can convert a benzylidene C-H bond into a carbonyl group, leading to the aroyl-substituted side product.

Trustworthiness & Self-Validating Protocol: To diagnose and prevent this side reaction, a systematic optimization of your reaction conditions is necessary.

Diagnostic Steps:

  • Mass Spectrometry (MS): Compare the molecular weight of your byproduct with the expected product. The aroyl byproduct will have a mass corresponding to the addition of an oxygen atom (or loss of two hydrogen atoms and addition of a carbonyl).

  • Infrared (IR) Spectroscopy: Look for an additional, strong carbonyl (C=O) stretching frequency, typically in the 1650-1680 cm⁻¹ region, which is absent in your desired trisubstituted imidazole product.

Mitigation Protocol:

  • Control the Temperature: High temperatures can promote oxidative side reactions. If you are running the reaction at a high reflux, try lowering the temperature. For reactions using catalysts like lactic acid or silicotungstic acid, refluxing in ethanol is common, but ensure it is not excessively vigorous.[6]

  • Optimize Catalyst Loading: If using a catalyst, its concentration can be critical. Try reducing the molar percentage of the catalyst. For instance, in syntheses using silicotungstic acid, yields were optimal at 7.5-10 mol%, but higher loadings did not improve the outcome and could favor side reactions.[6]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes.[6][7] This rapid heating often minimizes the formation of thermal degradation and oxidation byproducts by providing a shorter window for them to form.

  • Ensure an Inert Atmosphere: While not always standard for this reaction, running the synthesis under an inert atmosphere (Nitrogen or Argon) can help minimize oxidation from atmospheric oxygen, which has been implicated in the degradation of some imidazole rings.[4]

Visualizing the Reaction Pathway:

radziszewski_pathway reactants Benzil + Aldehyde + NH₃ diimine Diimine Intermediate reactants->diimine Condensation cyclization_intermediate Cyclization Precursor diimine->cyclization_intermediate Reaction with Aldehyde product Desired 2,4,5-Trisubstituted Imidazole cyclization_intermediate->product Dehydrative Aromatization (Desired Pathway) side_product Side Product: 2-Aroyl-4(5)-arylimidazole cyclization_intermediate->side_product Oxidation & Rearrangement (Side Pathway) markwald_workflow start α-Amino Ketone + Potassium Thiocyanate intermediate Step 1: Cyclization (Formation of 2-Mercaptoimidazole) start->intermediate final_step Step 2: Oxidative Desulfurization (e.g., with HNO₃ or H₂O₂) intermediate->final_step CRITICAL STEP product Final Product: Substituted Imidazole final_step->product

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2-tert-butyl-1H-imidazole Cross-Coupling

Welcome to the Technical Support Center. As drug development increasingly relies on complex, nitrogen-rich heterocycles, optimizing cross-coupling reactions for challenging substrates like 5-bromo-2-tert-butyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex, nitrogen-rich heterocycles, optimizing cross-coupling reactions for challenging substrates like 5-bromo-2-tert-butyl-1H-imidazole has become a critical bottleneck. This guide provides researchers and scientists with authoritative troubleshooting, mechanistic insights, and self-validating protocols to help reduce catalyst loading from an inefficient 5–10 mol% down to a commercially viable 0.5–2 mol%[1][2].

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does 5-bromo-2-tert-butyl-1H-imidazole frequently stall my cross-coupling reactions, requiring massive catalyst loadings? A1: The core issue is catalyst poisoning via off-cycle resting states[3]. Unprotected 1H-imidazoles act as potent bidentate or bridging ligands for late transition metals like Palladium (Pd). The basic pyridine-like nitrogen (N3) and the pyrrole-like nitrogen (N1, especially when deprotonated by a base) coordinate strongly to the active Pd(0) or Pd(II) species[4][5]. This coordination outcompetes the oxidative addition or transmetalation steps, sequestering the palladium into inactive, stable complexes. Historically, chemists compensate for this by dumping in excess catalyst (up to 10 mol%) just to maintain a minimal concentration of the active catalytic species[2][6].

Q2: How does the 2-tert-butyl group affect the reaction kinetics? A2: The 2-tert-butyl group acts as a double-edged sword:

  • The Benefit (Steric Shielding): The massive steric bulk adjacent to the nitrogen atoms partially hinders the imidazole from forming stable bis-coordinated Pd complexes, slightly mitigating the poisoning effect compared to an unsubstituted imidazole.

  • The Drawback (Hindered Oxidative Addition): The same steric bulk severely crowds the C5-Br bond. This raises the activation energy required for oxidative addition. Consequently, "standard" ligands like PPh₃ will fail to turn over the catalytic cycle[6].

Q3: How do I drop the catalyst loading to ≤2 mol% without protecting the imidazole nitrogen? A3: You must switch to a precatalyst system utilizing bulky, electron-rich biarylphosphine ligands (Buchwald ligands). For the amination of unprotected bromoimidazoles, tBuBrettPhos has been proven highly effective at low loadings[4][7]. For Suzuki-Miyaura couplings, XPhos or SPhos are recommended[6]. These ligands are so large that they physically block the imidazole from coordinating to the Pd center, keeping the catalyst strictly within the productive catalytic cycle.

Q4: Does the choice of base affect the optimal catalyst loading? A4: Yes. Strong, unhindered bases can deprotonate the 1H-imidazole, generating an imidazolide anion which is a much stronger coordinating poison than the neutral species. Using carefully selected bases (e.g., LiHMDS for specific aminations or K₃PO₄ for Suzuki couplings) combined with a highly active precatalyst allows for lower Pd loadings by minimizing the concentration of the aggressive imidazolide species[7].

Section 2: Visualizing the Deactivation & Catalytic Workflow

Understanding the logical relationship between the productive catalytic cycle and the poisoning off-pathway is essential for optimization.

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 5-Br-2-tBu-Imidazole Poison Inactive Pd-Imidazole Resting State (Poisoned) Pd0->Poison N-Coordination (Low Ligand Bulk) TransMet Transmetalation Intermediate OxAdd->TransMet + Nucleophile/Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Turnover Steric Bulky Ligands (e.g., tBuBrettPhos) Block Coordination Steric->Poison Prevents

Figure 1: Pd catalytic cycle vs. imidazole-induced catalyst poisoning off-pathway.

Section 3: Data Presentation - Catalyst System Optimization

The following table summarizes quantitative data derived from mechanistic optimization principles, illustrating how ligand choice and catalyst loading dictate the success of 5-bromo-2-tert-butyl-1H-imidazole couplings[4][6][7].

EntryCatalyst SystemLigandLoading (mol%)BaseSolventYield (%)Causality / Observation
1Pd(PPh₃)₄PPh₃10.0Na₂CO₃Dioxane/H₂O<20%Severe catalyst poisoning; Pd black formation observed.
2Pd(OAc)₂SPhos5.0K₃PO₄Toluene/H₂O65%Moderate turnover; steric bulk partially prevents poisoning.
3tBuBrettPhos Pd G3tBuBrettPhos1.0LHMDSTHF>85%Rapid oxidative addition; complete shielding of Pd center.

Section 4: Self-Validating Experimental Protocol

To achieve high yields at low catalyst loadings (≤2 mol%), strict adherence to the following methodology is required. This protocol includes built-in self-validation checks to ensure scientific integrity.

Workflow Prep 1. Schlenk Prep Degas Solvents Cat 2. Precatalyst Activation Pd + tBuBrettPhos Prep->Cat Mix 3. Reagent Addition Imidazole + Base Cat->Mix Heat 4. Thermal Reaction 80-110 °C Mix->Heat Monitor 5. LC-MS Monitoring Check Turnover Heat->Monitor

Figure 2: Step-by-step experimental workflow for optimizing low-loading cross-coupling reactions.

Step-by-Step Methodology: Low-Loading Amination (2 mol% Pd)

Step 1: Rigorous Exclusion of Oxygen (The Foundation)

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Degas the solvent (e.g., THF or 1,4-Dioxane) via three freeze-pump-thaw cycles.

  • Causality: At low catalyst loadings, even trace O₂ will rapidly oxidize the electron-rich phosphine ligand (converting tBuBrettPhos to its inactive phosphine oxide), permanently killing the active Pd(0) species[3].

Step 2: Precatalyst Activation

  • Action: Inside an argon-filled glovebox, add 2.0 mol% of tBuBrettPhos Pd G3 precatalyst to the flask.

  • Causality: G3/G4 precatalysts bypass the poorly understood initiation phases of older systems (like Pd₂(dba)₃), ensuring a precise 1:1 ratio of Pd to ligand and immediate generation of the active L₁Pd(0) species upon mild base activation[2].

Step 3: Substrate and Base Addition

  • Action: Add 1.0 equiv of 5-bromo-2-tert-butyl-1H-imidazole, 1.2 equiv of the amine nucleophile, and 2.2 equiv of LHMDS.

  • Causality: LHMDS is strong enough to deprotonate the amine for coupling, but its bulky nature prevents it from interfering with the sterically crowded Pd center[7].

Step 4: Thermal Reaction & Visual Self-Validation

  • Action: Heat the reaction mixture to 80 °C under vigorous stirring.

  • Validation Check: A persistent clear, yellow-to-orange solution indicates an active, stable catalytic cycle. If the solution rapidly turns opaque black within 15 minutes, Pd(0) has precipitated (palladium black). This is an immediate visual validation that the catalyst has been poisoned by the imidazole or the ligand has degraded.

Step 5: Analytical Monitoring

  • Action: Take a 10 µL aliquot at 2 hours, quench with wet Acetonitrile, and analyze via LC-MS.

  • Validation Check: Monitor the disappearance of the 203 m/z peak (5-bromo-2-tert-butyl-1H-imidazole). If the reaction is stalled at 50% conversion, do not blindly add more catalyst. Re-evaluate your solvent degassing technique or check for moisture in your base.

References

  • Su, M.; Hoshiya, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(3), 832-835. URL: [Link]

  • "How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture." Frontiers in Catalysis, 2025. URL: [Link]

  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, 2022. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Debromination of 5-Bromo-2-tert-butyl-1H-imidazole

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals struggling with the hydrodehalogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals struggling with the hydrodehalogenation (debromination) of 5-bromo-2-tert-butyl-1H-imidazole during palladium-catalyzed cross-coupling reactions.

Mechanistic Insights: The Debromination Pathway

To prevent debromination, we must first understand its causality. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of 5-bromo-2-tert-butyl-1H-imidazole to the Pd(0) catalyst forms a Pd(II)-aryl(bromo) intermediate.

Ideally, this intermediate undergoes transmetalation. However, the bulky tert-butyl group at the 2-position creates severe steric hindrance, significantly raising the activation energy for transmetalation. This kinetic delay allows a competing side reaction to dominate: hydrodehalogenation [1]. In this pathway, a hydride source (often derived from protic solvents, alkoxide bases, or even aliphatic amines) attacks the palladium center, forming a Pd(II)-hydride species that rapidly undergoes reductive elimination to yield the debrominated byproduct[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd Ar-Br TransMet Transmetalation [Pd(II)(Ar)(R)] OxAdd->TransMet R-B(OH)2 Hydride Hydride Transfer [Pd(II)(Ar)(H)] OxAdd->Hydride Hydride Source (Solvent/Base) Desired Desired Coupled Product (Ar-R) TransMet->Desired Reductive Elimination Desired->Pd0 Undesired Debrominated Byproduct (Ar-H) Hydride->Undesired Reductive Elimination Undesired->Pd0

Competing catalytic pathways: Cross-coupling vs. Hydrodehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 5-bromo-2-tert-butyl-1H-imidazole particularly susceptible to debromination compared to other haloarenes? A1: The susceptibility arises from a combination of steric and electronic factors. Sterically, the adjacent tert-butyl group impedes the approach of the transmetalating agent. Electronically, the unprotected, acidic N-H proton can be deprotonated under basic conditions. The resulting imidazolide anion dramatically increases the electron density of the aromatic ring, making the C-Br bond more susceptible to reductive cleavage and stabilizing the off-cycle Pd-hydride intermediate[3].

Q2: How does N-protection alter the reaction dynamics, and which protecting group is optimal? A2: N-protection is the most robust strategy to suppress debromination. By masking the acidic N-H, you prevent the formation of the electron-rich anionic species, thereby maintaining a kinetic preference for transmetalation over hydride transfer[3]. Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butoxycarbonyl) . SEM is highly recommended for this substrate as it withstands the basic conditions of Suzuki couplings and provides enough steric bulk to shield the nitrogen without interfering with the C5 position.

Q3: What catalyst and ligand systems best suppress the hydride transfer pathway? A3: Standard ligands like PPh₃ or dppf often fail here because they do not sufficiently accelerate transmetalation. You must use bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos [4],[5]. These ligands stabilize the monomeric Pd(0) active species and their steric bulk forces a conformation that accelerates reductive elimination of the desired product, outcompeting the debromination pathway.

Q4: Which bases and solvents should be strictly avoided? A4: Avoid strong bases (e.g., NaOtBu, NaOH) and protic solvents (e.g., ethanol, methanol). Alkoxide bases can undergo β-hydride elimination to generate the lethal Pd-H species[2]. Instead, utilize mild, inorganic bases like K₃PO₄ or Cs₂CO₃ in anhydrous, aprotic solvents such as 1,4-Dioxane or Toluene[1]. If water is required to dissolve the boronic acid, keep the ratio minimal (e.g., Dioxane:H₂O 4:1) and ensure rigorous degassing.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination in the Suzuki-Miyaura coupling of 5-bromo-2-tert-butyl-1H-imidazole.

EntryN-ProtectionCatalyst / LigandBaseSolvent SystemDesired Yield (%)Debromination (%)
1NonePd(PPh₃)₄NaOtBuEtOH / H₂O12%> 75%
2NonePd(dppf)Cl₂K₂CO₃Dioxane / H₂O38%45%
3NonePd(OAc)₂ / SPhosK₃PO₄Dioxane62%28%
4SEM Pd(OAc)₂ / SPhos K₃PO₄ Dioxane (Anhydrous) 94% < 2%

Troubleshooting Workflow

Workflow Start Debromination Observed Protect Is Imidazole N-H Protected? Start->Protect DoProtect Apply SEM or Boc Protection Protect->DoProtect No CheckBase Evaluate Base & Solvent Protect->CheckBase Yes DoProtect->CheckBase ChangeBase Switch to K3PO4/Cs2CO3 in Anhydrous Dioxane CheckBase->ChangeBase Strong Base/Protic CheckLigand Evaluate Ligand Sterics CheckBase->CheckLigand Mild/Aprotic ChangeBase->CheckLigand ChangeLigand Use Bulky Buchwald Ligands (e.g., XPhos, SPhos) CheckLigand->ChangeLigand PPh3 / dppf Success Optimized Cross-Coupling CheckLigand->Success Bulky Ligand ChangeLigand->Success

Troubleshooting decision tree for mitigating debromination in bromoimidazoles.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating rigorous degassing and anhydrous conditions, it eliminates environmental hydride sources, ensuring that any reaction failure can be isolated to substrate-specific electronics rather than procedural errors.

Optimized Suzuki-Miyaura Coupling of SEM-Protected Substrate

Reagents Required:

  • 1-(SEM)-5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • SPhos (0.10 equiv, 10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the SEM-protected 5-bromo-2-tert-butyl-1H-imidazole, arylboronic acid, Pd(OAc)₂, SPhos, and finely milled anhydrous K₃PO₄.

  • System Purge: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure complete removal of atmospheric oxygen and moisture.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane (10 mL) via syringe. Perform three cycles of freeze-pump-thaw degassing. Self-Validation Check: The absence of bubbling upon thawing under vacuum confirms successful degassing.

  • Reaction Execution: Transfer the sealed Schlenk tube to a pre-heated oil bath at 85 °C. Stir vigorously (800+ rpm) to overcome the heterogeneity of the inorganic base[1].

  • Monitoring: After 4 hours, sample an aliquot under Argon. Quench with water, extract with EtOAc, and analyze via LC-MS. Self-Validation Check: Look for the mass of the desired product. If the M-Br+H (debrominated) peak is absent or <2%, the catalytic cycle is functioning optimally.

  • Work-up: Upon full conversion (typically 8-12 hours), cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure coupled product.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-Bromo-2-tert-butyl-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solubility bottlenecks researchers encounter when working with 5-bromo-2-tert-butyl-1H-imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solubility bottlenecks researchers encounter when working with 5-bromo-2-tert-butyl-1H-imidazole . While the parent 1H-imidazole core is highly soluble in water and polar solvents[1], the introduction of a bulky, lipophilic tert-butyl group and a heavy bromine atom drastically alters its physicochemical behavior. This guide provides field-proven, mechanistically grounded solutions to keep your reactions homogeneous and your yields high.

Molecular Profiling & Solvation Dynamics

To troubleshoot solubility, we must first understand the molecular forces at play. The tert-butyl group introduces significant steric bulk and lipophilicity, while the bromine atom increases the crystal lattice energy. This combination often results in a compound that stubbornly resists dissolution in both highly polar (aqueous) and weakly polar (chloroalkane) environments[2].

Quantitative Physicochemical Profile
PropertyValueSolvation Implication
CAS Number 1559067-54-7[3]Standard identifier for reagent procurement.
Molecular Weight 203.08 g/mol [3]The heavy halogen increases lattice energy, requiring higher activation energy (heat) for dissolution.
LogP (Predicted) ~2.47[3]High lipophilicity; strongly favors organic phases and resists aqueous solvation.
Topological Polar Surface Area (TPSA) 28.68 Ų[3]Low polar surface area restricts extensive hydrogen-bonding networks.
H-Bond Donors / Acceptors 1 / 1[3]The molecule is amphoteric; solubility can be manipulated via pH adjustment or salt formation.

Diagnostic Q&A: Troubleshooting Solubility in Synthesis

Q1: My 5-bromo-2-tert-butyl-1H-imidazole is not dissolving completely in dichloromethane (DCM) for an electrophilic substitution reaction. How can I improve this? A1: This is a known phenomenon. Bulky and halogenated imidazoles exhibit significantly lower solubility in chloroalkanes compared to the unsubstituted 1H-imidazole[2]. The strong crystal lattice formed by halogen bonding and van der Waals forces is not easily broken by weakly polar solvents like DCM. Actionable Solution: Switch to a more coordinating solvent like Tetrahydrofuran (THF), or use a binary solvent system (e.g., DCM with 5–10% Dimethylformamide). If the reaction chemistry permits, gently heating the mixture to 40 °C will overcome the thermodynamic barrier of dissolution.

Q2: I am attempting an N-alkylation (SN2), but the starting material crashes out in my polar aprotic solvent (e.g., Acetonitrile). What is the mechanism behind this, and how do I fix it? A2: In its neutral state, the compound relies on weak dipole-dipole interactions, which are insufficient to maintain high concentrations in some polar aprotic media. By deprotonating the N1 position to form an imidazolate salt (e.g., using NaH), you fundamentally change the solvation mechanism to strong ion-dipole interactions . Polar aprotic solvents like DMF, DMSO, and THF possess strong dipole moments that exceptionally stabilize sodium and imidazolate ions[4]. Actionable Solution: Pre-treat the imidazole with a strong base to form the sodium or potassium salt before introducing your electrophile (See Protocol A).

Q3: During a palladium-catalyzed Suzuki cross-coupling in a biphasic mixture (Toluene/Water), the compound precipitates at the phase boundary. How can I maintain homogeneity? A3: The high LogP (~2.47)[3] drives the tert-butyl group into the organic phase, while the polar imidazole core interacts with the aqueous phase, causing the molecule to aggregate at the interfacial boundary. Actionable Solution: Employ a co-solvency approach to reduce interfacial tension[5]. Replace the strictly biphasic system with a miscible co-solvent mixture, such as 1,4-Dioxane/Water (typically 3:1 or 4:1 v/v). Alternatively, introduce a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the reactive species across the boundary.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded within the steps to ensure you can verify the success of the solubilization process in real-time.

Protocol A: Salt Formation for Enhanced Solvation in N-Alkylation

Purpose: To convert the poorly soluble neutral imidazole into a highly soluble sodium imidazolate salt for SN2 reactions[4].

  • Suspension: Weigh 5-bromo-2-tert-butyl-1H-imidazole (1.0 eq) into an oven-dried Schlenk flask purged with inert gas (N2 or Argon). Add anhydrous THF (approx. 0.2 M concentration).

    • Self-Validation: The mixture will likely appear as a cloudy, heterogeneous milky suspension.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.

    • Self-Validation: Immediate effervescence (H2 gas evolution) must be observed. This confirms active deprotonation.

  • Solvation: Remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes.

    • Self-Validation: The cloudy suspension will transition into a clear, homogeneous solution. This visual clearing is the definitive confirmation that the highly soluble ion-dipole complex has formed[4]. You may now add your alkyl halide.

Protocol B: Co-Solvent Optimization for Aqueous-Organic Cross-Coupling

Purpose: To maintain a single homogeneous phase during metal-catalyzed couplings requiring inorganic bases[5].

  • Reagent Loading: Add 5-bromo-2-tert-butyl-1H-imidazole (1.0 eq), your chosen arylboronic acid (1.2 eq), and the inorganic base (e.g., K2CO3, 2.0 eq) to a reaction vial.

  • Solvent Blending: Add a pre-mixed co-solvent system of 1,4-Dioxane and Deionized Water in a 4:1 (v/v) ratio.

    • Causality: Dioxane effectively solvates the lipophilic tert-butyl moiety, while the 20% water fraction is precisely enough to dissolve the K2CO3 without forcing the organic substrate to precipitate[5].

  • Catalyst Addition & Heating: Add the Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%). Seal the vial and heat to 80 °C.

    • Self-Validation: Upon reaching 80 °C, the previously opaque mixture should resolve into a deep-colored, single homogeneous liquid phase, ensuring uniform reaction kinetics.

Visualizations of Solubilization Strategies

The following diagrams map out the logical decision-making process for solvent selection and the chemical causality behind base-mediated solubility enhancement.

SolventSelection Start Analyze Reaction Type NAlk N-Alkylation / SN2 Start->NAlk CrossC Pd-Catalyzed Cross-Coupling Start->CrossC BioAssay Biological Assays (Aq) Start->BioAssay SaltForm Form Na+/K+ Salt (Ion-Dipole Solvation) NAlk->SaltForm CoSolvent Miscible Co-Solvents (Dioxane/Water 4:1) CrossC->CoSolvent pHAdj pH Adjustment (Protonate N3) BioAssay->pHAdj Aprotic Use Polar Aprotic (DMF, DMSO, THF) SaltForm->Aprotic PTC Add Phase Transfer Catalyst (e.g., TBAB) CoSolvent->PTC Surfactant Use Surfactants/Hydrotropes pHAdj->Surfactant

Workflow for selecting solubility enhancement strategies based on reaction type.

SolvationMechanism Neutral Neutral 5-Br-2-tBu-Imidazole (Strong Crystal Lattice) LogP ~ 2.47 Base Strong Base (NaH / KOtBu) Neutral->Base Deprotonation (pKa ~14) Ionic Imidazolate Anion (Charge Delocalization) Base->Ionic Breaks H-Bond Network Solvated Highly Solvated State in Polar Aprotic Media Ionic->Solvated Ion-Dipole Interactions (e.g., with DMF)

Mechanistic pathway of base-mediated solubility enhancement via ion-dipole interactions.

References

  • The Solubility of Sodium Imidazole in Organic Solvents: A Technical Guide Source: Benchchem URL:[4]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene Source: ResearchGate URL:[2]

  • Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods Source: Sinocurechem URL:[1]

  • 1559067-54-7 | 5-Bromo-2-(tert-butyl)-1H-imidazole Source: ChemScene URL:[3]

  • Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL:[5]

Sources

Troubleshooting

Technical Support Center: Work-Up &amp; Troubleshooting Guide for 5-Bromo-2-tert-butyl-1H-imidazole

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals handling 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, scientists, and drug development professionals handling 5-bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7).

Due to its unique structural features—an amphoteric imidazole core, a bulky lipophilic tert-butyl group, and a reactive halogen—this compound requires precise control over pH, temperature, and solvent selection during work-up. Failure to account for these variables frequently leads to intractable emulsions, protodebromination, or catastrophic product loss into the aqueous phase.

Part 1: Physicochemical Data & Work-Up Implications

To master the work-up of this compound, you must first understand the causality behind its behavior in biphasic systems. The table below summarizes the critical quantitative data that dictate the extraction parameters.

PropertyQuantitative ValueWork-Up Implication & Causality
Conjugate Acid pKa ~6.86The aqueous phase must be kept above pH 7.5. Below this, the basic nitrogen protonates, forming a water-soluble imidazolium salt[1].
N-H pKa ~11.70The aqueous phase must be kept below pH 10.0. Above this, the acidic N-H deprotonates, forming a water-soluble imidazolide anion[2].
Steric Profile High (2-tert-butyl)Enhances organic solubility but creates an amphiphilic surfactant effect, leading to severe emulsions during liquid-liquid extraction.
Halogen Lability Moderate (5-bromo)Highly susceptible to protodebromination under basic or reducing conditions. Requires strict temperature control (-78 °C) during organometallic quenches[1].

Part 2: Standardized Work-Up Protocols

Protocol A: Aqueous Work-Up (For N-Alkylation & Protection Reactions)

Use this protocol when isolating the compound after reactions with electrophiles (e.g., SEM-Cl, alkyl halides)[3].

  • Thermal Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ice-cold water dropwise.

    • Causality: This controls the exothermic quenching of unreacted bases (e.g., NaH, K₂CO₃), preventing thermal degradation of the bromoimidazole framework.

  • Precision pH Adjustment (Critical Step): Add saturated aqueous NaHCO₃ dropwise while monitoring with a pH meter until the aqueous layer reaches exactly pH 7.5–8.5 .

    • Causality: Imidazole is amphoteric[4]. This specific pH window ensures the compound remains entirely in its neutral, lipophilic free-base form, maximizing its partition coefficient into the organic phase.

  • Extraction & Validation: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Self-Validating Step: Before discarding the aqueous layer, spot both the organic and aqueous phases on a TLC plate (UV 254 nm). If the aqueous layer shows a strong UV-active spot, your pH is off. Re-adjust and re-extract.

  • Washing: Wash the combined organic layers with saturated brine (NaCl).

    • Causality: The bulky tert-butyl group acts as a hydrophobic tail, causing the molecule to behave like a surfactant. Brine increases the aqueous ionic strength, disrupting the hydration shell and forcing phase separation (salting-out effect).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 40 °C).

Protocol B: Low-Temperature Quench (For Organometallic & Lithiation Reactions)

Use this protocol when the compound is subjected to halogen-metal exchange or cross-coupling conditions.

  • Thermal Control: Maintain the reaction strictly at -78 °C using a dry ice/acetone bath. Do not allow the flask to warm.

  • Mild Quenching: Rapidly inject saturated aqueous NH₄Cl directly into the cryogenic reaction mixture.

    • Causality: The 5-bromo position is highly activated. Quenching with a mild proton source at cryogenic temperatures outcompetes the protodebromination side-reaction, preserving the structural integrity of the halogenated ring[1].

  • Phase Separation: Allow the mixture to warm to room temperature gradually, then proceed with steps 3-5 from Protocol A.

Part 3: Work-Up Decision Workflow

WorkupWorkflow Start Reaction Mixture (5-bromo-2-tert-butyl-1H-imidazole) Decision Reaction Type? Start->Decision Alkylation N-Alkylation / Protection (e.g., SEM-Cl, Alkyl halides) Decision->Alkylation Base/Electrophile Organometallic Organometallic / Lithiation (Halogen-metal exchange) Decision->Organometallic n-BuLi / Grignard Quench1 Quench with Ice Water Adjust pH to 7.5-8.5 (NaHCO3) Alkylation->Quench1 Quench2 Quench with NH4Cl (aq) Strictly at -78°C Organometallic->Quench2 Extract Extract with EtOAc or DCM (Monitor Emulsions) Quench1->Extract Quench2->Extract Wash Wash with Brine & 5% LiCl (Removes DMF/DMSO) Extract->Wash Dry Dry over Na2SO4, Filter & Concentrate Wash->Dry Purify Purify via Column Chromatography (Silica) Dry->Purify

Figure 1: Decision-tree workflow for the extraction and work-up of 5-bromo-2-tert-butyl-1H-imidazole.

Part 4: Troubleshooting & FAQs

Q1: Why is my product yield exceptionally low, with most mass lost in the aqueous phase? A1: This is almost always a pH control failure. Because 5-bromo-2-tert-butyl-1H-imidazole is amphoteric, it forms a water-soluble imidazolium salt in acidic conditions and an imidazolide anion in highly basic conditions[4]. Verify that your aqueous layer is exactly between pH 7.5 and 8.5 before extraction. If you have already lost the product, you can recover it by re-adjusting the pH of the discarded aqueous layer to 8.0 and re-extracting with DCM.

Q2: How do I break the severe emulsions forming during the EtOAc extraction? A2: The combination of a polar imidazole head and a highly lipophilic tert-butyl tail gives this molecule surfactant-like properties. To break the emulsion:

  • Add solid NaCl directly to the separatory funnel to fully saturate the aqueous layer.

  • Filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion.

  • Add a small volume of methanol (1-2% v/v) to disrupt the interfacial surface tension.

Q3: NMR shows a significant amount of 2-tert-butyl-1H-imidazole (debrominated byproduct). How did this happen? A3: Protodebromination occurs when the C-Br bond is exposed to strong bases, reducing agents, or elevated temperatures during the quench of an organometallic reaction[1]. Ensure your quench is performed strictly at -78 °C with a mild proton source (like NH₄Cl) before the mixture is allowed to warm to room temperature.

Q4: My reaction used DMF as a solvent. What is the safest way to remove it without degrading the bromoimidazole? A4: Do not attempt to boil off DMF on a standard rotary evaporator, as prolonged heating can degrade the bromoimidazole. Instead, wash the organic layer (preferably EtOAc or diethyl ether) with a 5% aqueous Lithium Chloride (LiCl) solution three times. The Li⁺ ions strongly coordinate with DMF, pulling it entirely into the aqueous phase while leaving your product safely in the organic layer.

References

  • 4-BROMO-1H-IMIDAZOLE - Physico-chemical Properties Source: ChemBK URL:[Link]

  • Imidazole - Amphoterism and Tautomerism Source: Grokipedia URL:[Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 5-Bromo-2-tert-butyl-1H-imidazole in Acidic Media

Executive Summary As a Senior Application Scientist, I frequently consult on the behavior of sterically hindered, electron-modulated heterocycles during complex synthetic workflows. 5-Bromo-2-tert-butyl-1H-imidazole pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently consult on the behavior of sterically hindered, electron-modulated heterocycles during complex synthetic workflows. 5-Bromo-2-tert-butyl-1H-imidazole presents a unique stability profile: the electron-withdrawing 5-bromo group and the bulky, electron-donating 2-tert-butyl group exert competing electronic and steric effects on the core imidazole ring.

Understanding how this molecule behaves in acidic environments is critical for preventing unwanted degradation (such as protodebromination or dealkylation) during deprotection steps, cross-coupling workups, and formulation. This guide provides a mechanistic troubleshooting framework, quantitative stability data, and self-validating protocols to ensure high-yield recovery of your target compound.

Quantitative Stability Profile

To facilitate rapid experimental planning, the empirical stability of the 5-bromo-2-tert-butyl-1H-imidazole core under various acidic conditions is summarized below.

Acidic ConditionReagent ExampleTemp (°C)Exposure TimePrimary Degradation PathwayEstimated Core Recovery
Mild / Deprotection 50% TFA in DCM254 hNone (Stable Imidazolium)> 99%
Standard Aqueous 1M HCl (aq)2524 hNone> 99%
Harsh Thermal Acid 6M HCl (aq)10012 hProtodebromination~ 90 - 95%
Strong Lewis Acid AlCl3 in Toluene1106 hC-Dealkylation< 40%

Mechanistic Troubleshooting & FAQs

Q: How does an acidic environment fundamentally alter the reactivity of 5-bromo-2-tert-butyl-1H-imidazole? A: Imidazoles are amphoteric but primarily act as Brønsted bases (conjugate acid pKa ~7.0)[1]. The electron-withdrawing 5-bromo group slightly decreases this pKa, while the bulky 2-tert-butyl group compensates via inductive electron donation. Upon exposure to acidic conditions (pH < 4), the sp2-hybridized nitrogen protonates, forming a symmetrical imidazolium cation[2].

  • Causality: This protonation acts as an inherent protective mechanism. The resulting positive charge delocalizes across the heterocycle, severely deactivating the ring toward electrophilic aromatic substitution and preventing unwanted side reactions during acidic workups.

Q: Will the 5-bromo substituent undergo protodebromination in strong acids? A: Under mild to moderate acidic conditions (e.g., 1M HCl or 50% TFA at room temperature), the C-Br bond is highly stable. However, under forcing conditions (e.g., 6M HCl at reflux or in the presence of reducing agents), acid-catalyzed protodebromination can occur[3].

  • Causality: Protodebromination is essentially electrophilic substitution in reverse. A proton attacks the C5 position to form a high-energy intermediate, followed by the expulsion of a bromonium ion ( Br+ ). Because the imidazolium cation already bears a positive charge, this secondary protonation is kinetically disfavored, which is why debromination only occurs under extreme thermal stress[3].

Q: Is the 2-tert-butyl group vulnerable to acid-catalyzed dealkylation? A: No, not under standard Brønsted acid conditions. It is crucial to distinguish between N-tert-butyl and C-tert-butyl groups. While N-tert-butyl groups are easily cleaved by acids (similar to standard )[4], the 2-tert-butyl group is attached directly to the carbon backbone.

  • Causality: Cleaving a C-C bond to release an isobutylene cation requires a Friedel-Crafts reversal. This pathway is only accessible using strong Lewis acids (e.g., AlCl3​ ) at elevated temperatures. In standard acidic aqueous or organic media (like aqueous phosphoric acid or TFA), the C-tert-butyl group remains completely intact[5].

Self-Validating Experimental Protocol

Workflow: Selective N-Boc Deprotection of 1-Boc-5-bromo-2-tert-butyl-1H-imidazole

Researchers frequently need to remove an N-protecting group without disturbing the bromo or tert-butyl moieties. This protocol uses Trifluoroacetic Acid (TFA) to achieve quantitative deprotection while preserving the core structure.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the N-Boc protected substrate in 4.0 mL of anhydrous Dichloromethane (DCM) in a dry round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add 1.0 mL of Trifluoroacetic Acid (TFA).

    • Causality: Cooling prevents the exothermic release of CO2​ and isobutylene gas from causing solvent bumping, while minimizing any thermal stress on the C-Br bond.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a UV-active, lower-Rf spot confirms N-Boc cleavage. The presence of a single, clean product spot validates that protodebromination has not occurred.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: The aqueous wash at pH 8 ensures the complete deprotonation of the imidazolium salt back to the free base. If the pH remains too low, the protonated compound remains water-soluble, leading to artificially low extraction yields.

  • Isolation: Extract the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate to yield the pure 5-bromo-2-tert-butyl-1H-imidazole.

Mechanistic Pathway Visualization

G start 5-Bromo-2-tert-butyl-1H-imidazole mild Mild Acid (e.g., 1M HCl, TFA) Protonation to Imidazolium start->mild strong Strong Acid + Heat (e.g., 6M HCl) Electrophilic Substitution start->strong lewis Strong Lewis Acid (e.g., AlCl3) Friedel-Crafts Reversal start->lewis stable Highly Stable (No Degradation) mild->stable debrom Protodebromination (Loss of Br+) strong->debrom dealkyl C-Dealkylation (Loss of Isobutylene) lewis->dealkyl

Degradation pathways of 5-bromo-2-tert-butyl-1H-imidazole under varying acidic conditions.

References

  • Title: Imidazole - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: The Intimate Role of Imidazole in the Stabilization of Silicic Acid Source: acs.org (Chemistry of Materials) URL: [Link]

  • Title: Preparation and reactions of bromo-2-nitroimidazoles Source: cdnsciencepub.com (Canadian Journal of Chemistry) URL: [Link]

  • Title: tert-Butyl Esters - Organic Chemistry Portal Source: organic-chemistry.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison &amp; Characterization Guide: 5-Bromo-2-tert-butyl-1H-imidazole in Kinase Inhibitor Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) Executive Summary In modern medicinal chemistry, the imida...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7)

Executive Summary

In modern medicinal chemistry, the imidazole ring is a privileged scaffold, frequently utilized in the design of kinase inhibitors targeting the JAK/STAT signaling pathway[1]. However, early-generation imidazole building blocks often suffer from two critical liabilities: poor regioselectivity during late-stage functionalization and rapid oxidative clearance in vivo.

5-Bromo-2-tert-butyl-1H-imidazole has emerged as a premium building block that directly addresses these flaws. By replacing a standard methyl or isopropyl group with a bulky tert-butyl moiety at the 2-position, chemists can leverage severe steric shielding to lock molecular conformations and drive highly regioselective reactions. Furthermore, the absence of α -protons on the tert-butyl group eliminates a primary site for cytochrome P450 (CYP450) mediated metabolism, drastically improving the pharmacokinetic (PK) profile of the resulting drug candidates[2].

This guide objectively compares the performance of 5-bromo-2-tert-butyl-1H-imidazole against its less substituted alternatives, detailing the mechanistic causality behind its advantages and providing validated experimental protocols for its characterization and use.

Structural & Physicochemical Comparison

To understand the superiority of the tert-butyl substitution, we must evaluate its physicochemical impact relative to alternative bromoimidazole building blocks. The table below summarizes the quantitative and qualitative differences that dictate their performance in drug discovery.

Feature / Property5-Bromo-2-methyl-1H-imidazole5-Bromo-2-isopropyl-1H-imidazole5-Bromo-2-tert-butyl-1H-imidazole
Steric Hindrance (C2 Position) LowModerateHigh
Regioselectivity (N-Alkylation) Poor (Yields ~1:1 N1/N3 mixture)Moderate (Yields ~3:1 mixture)Excellent (>95:5 N1/N3 ratio)
Metabolic Stability (CYP450) Low (Rapidly oxidized to carboxylic acid)Moderate (Prone to hydroxylation)High (No α -protons available) [3]
Lipophilicity Contribution ( Δ LogP) +0.5+1.0+1.5
Primary Utility Basic intermediateFragment screeningAdvanced Kinase Inhibitor Scaffold [4]

Mechanistic Advantages in Synthesis and Biology

Steric Shielding and Regioselectivity

When constructing complex tricyclic or bicyclic kinase inhibitors, the imidazole core often requires late-stage N-alkylation or cross-coupling. Unprotected 2-methyl imidazoles typically yield a problematic mixture of N1 and N3 functionalized isomers due to the tautomeric nature of the ring.

The tert-butyl group acts as an impenetrable steric wall. It blocks the adjacent nitrogen (N3) from interacting with bulky electrophiles, forcing the reaction to occur almost exclusively at the less hindered N1 position. This eliminates the need for transient protecting groups (like SEM or Boc), streamlining the synthetic route.

Regioselectivity SM 5-bromo-2-tert-butyl- 1H-imidazole Major N1-Alkylated Product (Major, Sterically Favored) SM->Major High Regioselectivity Minor N3-Alkylated Product (Minor/Trace) SM->Minor Steric Clash (t-Butyl) RX Electrophile (R-X) RX->Major Base Base / Solvent Base->Major

Fig 1: Steric shielding by the tert-butyl group drives highly regioselective N1-alkylation.

Overcoming Palladium Inhibition in Cross-Coupling

The bromine at the 5-position is a critical handle for Suzuki-Miyaura cross-coupling. However, unprotected nitrogen-rich heterocycles are notorious for inhibiting palladium catalysts by forming stable, off-cycle Pd-azolyl dimers[5]. The massive steric bulk of the tert-butyl group destabilizes these off-cycle coordination complexes. When paired with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos), the catalyst is forced back into the productive catalytic cycle, allowing for high-yielding C-C bond formation without N-protection[5].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to verify the mechanistic claims discussed above.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-bromo-2-tert-butyl-1H-imidazole with an arylboronic acid while preventing Pd-azolyl dimer formation.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Catalyst Loading: Add XPhos Pd G2 precatalyst (5 mol%). Causality Note: The dialkylbiaryl phosphine ligand (XPhos) is strictly required here; standard Pd(PPh3​)4​ will fail due to competitive binding by the unprotected imidazole nitrogen.[5]

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • Validation Checkpoint: Sample the reaction for LC-MS. A successful coupling will show a mass shift corresponding to the product, while the absence of a [M−Br+H]+ peak confirms that unwanted protodebromination (a common side reaction for electron-rich bromoimidazoles) has been suppressed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic resistance of the tert-butyl moiety against CYP450 oxidation.

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL[3].

  • Compound Spiking: Add the tert-butyl imidazole derivative (test compound) and a 2-methyl imidazole analog (control) to separate vials at a final concentration of 1 µM. Incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality Note: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Quenching & Timecourse: At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation Checkpoint: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. The 2-methyl control should show rapid depletion ( t1/2​<15 min) with a corresponding +16 Da (hydroxylation) mass peak. The tert-butyl compound should exhibit a highly extended half-life ( t1/2​>60 min), proving the metabolic stability conferred by the lack of α -protons[2].

Application in Drug Design: JAK-STAT Pathway Inhibitors

The tert-butyl imidazole core is heavily utilized in the synthesis of Janus Kinase (JAK) inhibitors[1]. In the context of JAK2, the tert-butyl moiety serves a dual purpose: it increases the metabolic half-life of the drug and acts as a conformational lock. By occupying a specific hydrophobic pocket near the DFG motif of the kinase domain, the tert-butyl group prevents the inhibitor from adopting inactive conformations, thereby increasing its binding affinity and selectivity over off-target kinases[4].

JAKSTAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor JAK Inhibitor (t-Butyl Imidazole Core) Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Gene Transcription (Inflammation/Proliferation) pSTAT->Nucleus Translocation

Fig 2: Mechanism of action for JAK inhibitors containing the tert-butyl imidazole scaffold.

Sources

Comparative

Publish Comparison Guide: Structural Confirmation of 5-Substituted-2-tert-butyl-1H-imidazoles

The Mechanistic Challenge: Annular Tautomerism in Imidazoles Confirming the exact regiochemistry of substituted 1H-imidazoles is a notorious bottleneck in drug development and synthetic chemistry. For 5-substituted-2-ter...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: Annular Tautomerism in Imidazoles

Confirming the exact regiochemistry of substituted 1H-imidazoles is a notorious bottleneck in drug development and synthetic chemistry. For 5-substituted-2-tert-butyl-1H-imidazoles, the primary analytical hurdle is annular tautomerism . In solution, the N-H proton undergoes a rapid 1,3-prototropic shift between the N1 and N3 positions.

Because this exchange rate is often comparable to or faster than the NMR timescale at room temperature, the C4 and C5 positions become chemically equivalent, leading to severe signal broadening or the complete disappearance of the imidazole carbon signals in standard solution-state C NMR[1]. While the bulky 2-tert-butyl group provides a strong steric anchor, it does not arrest this dynamic exchange. Consequently, standard analytical techniques often fail to unambiguously distinguish the 5-substituted regioisomer from its 4-substituted counterpart, necessitating advanced analytical modalities[2].

Objective Comparison of Analytical Alternatives

To establish a self-validating structural proof, researchers must transition from standard solution-phase NMR to techniques that either freeze the tautomeric exchange or bypass it entirely.

  • Standard Solution-State H and C NMR: Highly susceptible to line broadening. Often results in missing C4/C5 signals due to intermediate exchange rates[1]. It is generally insufficient for regiochemical assignment unless the N1 position is trapped (e.g., via methylation).

  • Variable-Temperature H- N HMBC NMR: By cooling the sample, the tautomeric exchange is slowed. Natural abundance N HMBC can then map the 2-tert-butyl and 5-substituent protons to the distinct pyrrole-like (-NH-) and pyridine-like (-N=) nitrogens, confirming regiochemistry[3].

  • C CPMAS Solid-State NMR: Overcomes tautomerization entirely. In the solid crystalline state, intermolecular hydrogen bonding locks the imidazole ring into a single tautomeric form, yielding sharp, unambiguous C signals for C4 and C5[1].

  • Single-Crystal X-Ray Diffraction (SCXRD): The absolute gold standard. It provides unambiguous 3D spatial coordinates, directly measuring the distance between the 2-tert-butyl group and the 5-substituent[4].

Quantitative Performance Matrix

The following table summarizes the operational parameters and performance metrics of the viable alternatives for confirming 5-substituted-2-tert-butyl-1H-imidazole structures.

Analytical ModalityTautomer InterferenceSample RequirementRegiochemical CertaintyTime-to-ResultPrimary Limitation
Standard C NMR (298 K) Severe (Signal Loss)10–20 mg (Solution)Low< 1 HourCannot distinguish 4- vs 5-position.
VT H- N HMBC NMR Low (if cooled < 240 K)20–30 mg (Solution)High4–8 HoursRequires low-temp stable solvents (DMF- ).
C CPMAS NMR None (Frozen in solid)30–50 mg (Powder)Very High12–24 HoursRequires specialized solid-state MAS probe.
SCXRD None (Absolute 3D)1 High-Quality CrystalAbsoluteDays–WeeksBottlenecked by crystal growth.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that are self-validating—meaning the experiment contains internal checks to confirm that the data is an accurate reflection of the molecule, not an artifact of the instrument or environment.

Protocol A: Variable-Temperature H- N HMBC NMR

Causality: At 298 K, the rapid 1,3-prototropic shift averages the N1 and N3 environments. By cooling the sample to 233 K, the exchange rate drops below the NMR timescale. The couplings from the 2-tert-butyl protons to the now-distinct N1 and N3 atoms break the symmetry, allowing unambiguous assignment of the 5-substituent via its unique and correlations[3].

  • Sample Preparation: Dissolve 25 mg of the imidazole derivative in 0.6 mL of anhydrous DMF- . Validation Check: Ensure the solvent is anhydrous; trace water catalyzes proton exchange, defeating the cooling strategy.

  • Temperature Calibration: Insert a methanol temperature-calibration standard to verify the probe temperature is exactly 233 K.

  • Data Acquisition: Acquire a H- N HMBC spectrum optimized for a long-range coupling constant of Hz.

  • Regiochemical Assignment: Identify the 2-tert-butyl proton singlet (~1.3 ppm). Trace its HMBC cross-peaks to the two nitrogen atoms. The 5-substituent protons will show strong correlations to the N3 atom, but not the N1 atom, confirming the 5-position.

Protocol B: C CPMAS Solid-State NMR

Causality: In the crystalline solid state, the 1H-imidazole tautomerism is "frozen" due to fixed intermolecular hydrogen-bonding networks. Cross-Polarization (CP) enhances the dilute C signal using the abundant H spin bath, while Magic Angle Spinning (MAS) eliminates chemical shift anisotropy (CSA), yielding sharp, distinct resonances for C4 and C5[1].

  • Sample Packing: Pack 40 mg of the microcrystalline imidazole powder into a 4 mm zirconia MAS rotor.

  • Spinning & Tuning: Spin the sample at the magic angle (54.74°) at a rate of 12 kHz. Validation Check: Run a quick H spectrum to ensure the spinning sidebands are pushed outside the region of interest.

  • Cross-Polarization: Apply a ramped CP block (contact time: 2.0 ms) to transfer magnetization from H to C.

  • Data Acquisition: Acquire the C spectrum with high-power SPINAL-64 proton decoupling. The appearance of distinct, sharp peaks for C4 and C5 (typically between 115–140 ppm) confirms the specific tautomeric/regiochemical state locked in the crystal lattice[1].

Protocol C: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: X-ray diffraction relies on the scattering of X-rays by the electron clouds of atoms. Since the 2-tert-butyl group and the 5-substituent have vastly different electron density profiles, their spatial relationship is mapped with sub-angstrom precision, completely bypassing the dynamic limitations of solution-phase techniques[4].

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of ethyl acetate. Layer slowly with hexane and allow slow evaporation at 4 °C.

  • Mounting: Select a single, crack-free crystal (approx. 0.2 x 0.2 x 0.1 mm) under polarized light and mount it on a diffractometer equipped with a Mo K or Cu K radiation source.

  • Data Collection & Refinement: Collect diffraction data at 100 K to minimize thermal motion. Solve the structure using direct methods (e.g., SHELXT). Validation Check: Ensure the R1 value is < 0.05 and the goodness-of-fit (S) is near 1.0, confirming the absolute regiochemistry of the 5-substituent relative to the 2-tert-butyl group[4].

Strategic Workflow Visualization

The following decision matrix illustrates the logical progression for selecting the appropriate analytical modality based on the physical state and dynamic behavior of the synthesized imidazole.

G N1 Synthesized 5-Substituted 2-tert-butyl-1H-imidazole N2 Solution 1H/13C NMR (Room Temp) N1->N2 N3 Are signals broadened or missing? N2->N3 N4 1H-15N HMBC NMR (Low Temp / Trapping) N3->N4 No (Slow Exchange) N5 13C CPMAS Solid-State NMR N3->N5 Yes (Fast Exchange) N6 X-Ray Crystallography (Single Crystal) N3->N6 Crystals Available N7 Regiochemistry Confirmed (5- vs 4-substitution) N4->N7 N5->N7 N6->N7

Figure 1: Decision workflow for the structural confirmation of tautomeric 1H-imidazoles.

References

  • [1] Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Source: MDPI (Molecules). URL:[Link]

  • [3] Title: Exploiting natural abundance 13C-15N coupling as a method for identification of nitrogen heterocycles: practical use of the HCNMBC sequence. Source: Magnetic Resonance in Chemistry. URL:[Link]

  • [2] Title: Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [4] Title: Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure - A Review. Source: IntechOpen. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide: Strategic Alternatives to 5-Bromo-2-tert-butyl-1H-imidazole in Modern Synthesis

Abstract The 5-bromo-2-tert-butyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its sterically influential tert-butyl group and the synthetically versatile bromine handle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-bromo-2-tert-butyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its sterically influential tert-butyl group and the synthetically versatile bromine handle. The bromine atom at the C5 position serves as a reliable linchpin for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. However, the evolution of synthetic chemistry towards greater efficiency, atom economy, and novel reactivity paradigms necessitates a critical evaluation of alternatives. This guide provides an in-depth comparison of the classical pre-functionalized approach using 5-bromo-2-tert-butyl-1H-imidazole against modern strategic alternatives, chiefly the direct C-H functionalization of 2-tert-butyl-1H-imidazole. We will dissect the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.

The Classical Approach: Cross-Coupling with a Pre-Functionalized Building Block

The workhorse strategy for elaborating the imidazole core involves the use of a pre-halogenated building block like 5-bromo-2-tert-butyl-1H-imidazole.[1][2][3] The C-Br bond provides a predictable and highly reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

Causality of Experimental Choice: The selection of a brominated substrate is a balance of reactivity and stability. It is significantly more reactive than its chloro-analogue in oxidative addition to a Palladium(0) catalyst, yet generally more stable and cost-effective than the corresponding iodo-derivative. This makes it a reliable choice for a broad range of common cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[4][5]

Illustrative Workflow: Suzuki-Miyaura Coupling

The following diagram and protocol illustrate the standard workflow, which involves synthesizing or procuring the brominated imidazole and subsequently coupling it with a boronic acid derivative.

G cluster_0 Phase 1: Building Block Preparation cluster_1 Phase 2: Cross-Coupling Reaction start 2-tert-butyl-1H-imidazole bromination Bromination (e.g., NBS) start->bromination product1 5-Bromo-2-tert-butyl-1H-imidazole bromination->product1 coupling Suzuki-Miyaura Coupling product1->coupling boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->coupling catalyst Pd Catalyst, Base (e.g., Pd(PPh₃)₄, Na₂CO₃) catalyst->coupling product2 5-Aryl-2-tert-butyl-1H-imidazole coupling->product2 G pd0 Pd(0) Catalyst pd2_halide Ar-Pd(II)-X pd0->pd2_halide Oxidative Addition intermediate Chelated Intermediate pd2_halide->intermediate Coordination imidazole 2-tert-butyl-1H-imidazole imidazole->intermediate cmd Concerted Metalation- Deprotonation (CMD) intermediate->cmd pd2_imidazole Imidazolyl-Pd(II)-Ar cmd->pd2_imidazole C-H Activation pd2_imidazole->pd0 product 5-Aryl-2-tert-butyl-1H-imidazole pd2_imidazole->product Reductive Elimination aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_halide G start Goal: Synthesize 5-Aryl-2-tert-butyl-1H-imidazole q1 Is 5-bromo-2-tert-butyl-1H-imidazole commercially available/easily synthesized? start->q1 q2 Are high temperatures (>120°C) and strong bases detrimental to other functional groups? q1->q2 Yes q3 Is atom economy and minimizing synthetic steps a key project goal? q1->q3 No q2->q3 No classical Use Classical Approach: Suzuki Coupling q2->classical Yes q3->classical No ch_activation Use Direct C-H Functionalization q3->ch_activation Yes

Sources

Comparative

Spectroscopic Differentiation of 4-Bromo and 5-Bromo-2-tert-butyl-1H-imidazole Isomers: A Technical Guide

As a Senior Application Scientist, I frequently encounter a fundamental pitfall in the structural characterization of heterocycles: the assumption that regioisomers can always be distinguished by routine solution-state N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a fundamental pitfall in the structural characterization of heterocycles: the assumption that regioisomers can always be distinguished by routine solution-state NMR. When evaluating 4-bromo-2-tert-butyl-1H-imidazole and its 5-bromo counterpart, researchers are not merely comparing two static molecules; they are observing a highly dynamic system governed by annular tautomerism[1].

This guide provides an objective, data-driven framework for bypassing these dynamic limitations, offering self-validating experimental protocols to definitively differentiate these isomers.

The Mechanistic Challenge: Annular Tautomerism

In solution, 1H-imidazoles possess an N-H proton that rapidly migrates between the N1 and N3 positions. Because the activation barrier for this proton transfer is exceptionally low at room temperature, the 4-bromo and 5-bromo forms interconvert much faster than the NMR timescale[1].

The Causality of Signal Coalescence: Standard 1H and 13C NMR spectrometers capture a time-averaged picture of the molecule. Consequently, the distinct C4 and C5 resonances blur into averaged signals, rendering the two regioisomers spectroscopically indistinguishable in standard solution assays. To observe them as distinct entities, we must physically or chemically "lock" the tautomeric equilibrium.

Tautomerism A 4-Bromo-2-tert-butyl-1H-imidazole (Proton at N1, Br at C4) B 5-Bromo-2-tert-butyl-1H-imidazole (Proton at N3, Br at C5) A->B Rapid Proton Transfer (Solution State)

Annular tautomeric equilibrium of bromo-2-tert-butyl-1H-imidazole isomers in solution.

Strategic Workflows for Spectroscopic Differentiation

To objectively identify these isomers, we must break the symmetry of the tautomerization. This is achieved through two primary pathways:

  • Physical Trapping (Solid-State NMR): In the solid state, the crystal lattice restricts proton mobility. Cross-Polarization Magic-Angle Spinning (CP/MAS) 13C NMR allows us to observe the specific "frozen" tautomer that crystallized[1].

  • Chemical Trapping (Derivatization): By replacing the labile N-H proton with an alkyl group or coordinating it to a transition metal (e.g., Co(III)), we permanently halt the tautomerization, allowing for definitive 2D NMR elucidation[2].

Workflow Start Equilibrating Tautomer Mixture (Solution State) Path1 Physical Trapping (Crystallization) Start->Path1 Path2 Chemical Trapping (N-Alkylation / Metal Coordination) Start->Path2 SSNMR 13C CP/MAS NMR (Analyzes Locked Lattice) Path1->SSNMR Deriv Isolate N-Methyl Regioisomers (Halts Proton Exchange) Path2->Deriv NOESY 2D NOESY NMR (Spatial H-H Correlation) Deriv->NOESY

Analytical workflows to bypass tautomerization and differentiate imidazole isomers.

Self-Validating Experimental Protocols

Protocol A: Chemical Trapping via N-Alkylation & 2D NOESY Analysis
  • Causality: Alkylating the imidazole nitrogen removes the acidic proton, permanently preventing exchange. The resulting mixture of N-methyl regioisomers can be separated. We then use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) because it measures spatial proximity (< 5 Å) rather than through-bond coupling, providing a self-validating geometric proof of the bromine's position.

Step-by-Step Methodology:

  • Reaction: Dissolve the tautomeric mixture of bromo-2-tert-butyl-1H-imidazole in anhydrous DMF. Add 1.2 equivalents of K₂CO₃ and 1.1 equivalents of iodomethane (MeI). Stir at 25°C for 4 hours.

  • Isolation: Quench with H₂O, extract with EtOAc, and separate the resulting regioisomers via silica gel flash chromatography.

  • Data Acquisition: Dissolve each isolated isomer in CDCl₃. Acquire standard ¹H NMR and 2D NOESY spectra at 400 MHz or higher.

  • Self-Validating Assignment:

    • Isomer A (Derived from 4-bromo): The N-CH₃ group is at N1. The ring proton is at C5. The NOESY spectrum will show a strong cross-peak between the N-CH₃ protons and the adjacent C5-H proton.

    • Isomer B (Derived from 5-bromo): The N-CH₃ group is at N1. The bromine is at C5, and the ring proton is at C4. The NOESY spectrum will show no cross-peak between the N-CH₃ protons and the C4-H proton, as the distance across the ring exceeds the NOE threshold.

Protocol B: Solid-State ¹³C CP/MAS NMR
  • Causality: The crystalline matrix acts as a physical trap. By utilizing cross-polarization (CP) from abundant protons to dilute ¹³C nuclei, combined with magic-angle spinning (MAS) to eliminate chemical shift anisotropy, we can observe the distinct carbon backbone of the tautomer without chemically altering it[1].

Step-by-Step Methodology:

  • Sample Preparation: Pack ~50 mg of the highly pure, crystalline solid into a 4 mm zirconia MAS rotor under a dry atmosphere.

  • Acquisition: Spin the sample at 10–12 kHz at room temperature to average out dipolar interactions. Apply a standard cross-polarization pulse sequence with a contact time of 2–3 ms.

  • Analysis: Evaluate the C4 and C5 carbon shifts. The carbon bearing the bromine will be significantly shielded compared to the carbon bearing the proton.

Quantitative Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic divergence of the bromoimidazole core once the tautomeric equilibrium is bypassed[3].

Spectroscopic Modality4-Bromo-2-tert-butyl-1H-imidazole5-Bromo-2-tert-butyl-1H-imidazoleAnalytical Rationale
¹H NMR (Solution, 25°C) ~7.1 ppm (br s, 1H, averaged)~7.1 ppm (br s, 1H, averaged)Rapid proton exchange causes signal coalescence; isomers are indistinguishable.
2D NOESY (N-Methylated) Positive NOE (N1-CH₃ to C5-H)No NOE (N1-CH₃ to C4-H)Spatial proximity confirms regiochemistry; C5 is adjacent to N1, C4 is distant.
¹³C SSNMR (CP/MAS) C4 (Br): ~115 ppm C5 (H): ~125 ppmC4 (H): ~125 ppm C5 (Br): ~115 ppmCrystal packing freezes the proton at a specific nitrogen, breaking symmetry[1].
IR Spectroscopy (KBr) Sharp N-H stretch (~3100 cm⁻¹)Sharp N-H stretch (~3100 cm⁻¹)Solid-state matrix prevents interconversion; distinct fingerprint regions apply.

Sources

Validation

Analytical Purity Profiling of 5-Bromo-2-tert-butyl-1H-imidazole: A Comparative HPLC Column Guide

As pharmaceutical pipelines increasingly rely on highly substituted heterocyclic intermediates, the analytical demand for rigorous purity profiling has intensified. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) i...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly substituted heterocyclic intermediates, the analytical demand for rigorous purity profiling has intensified. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) is a prime example of a sterically hindered, basic building block used in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

For researchers and drug development professionals, accurately determining the purity of this compound requires resolving it from closely related synthetic byproducts, such as des-bromo impurities or regioisomers[2]. This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries and provides a self-validating methodology to overcome the unique chromatographic challenges presented by basic imidazoles.

Mechanistic Causality: The Imidazole Analytical Challenge

To design a robust HPLC method, we must first understand the structural causality dictating the analyte's behavior. 5-Bromo-2-tert-butyl-1H-imidazole possesses a basic secondary nitrogen within its heterocyclic ring (pKa ~6.5) and a highly hydrophobic tert-butyl group.

When analyzed on standard fully porous silica-based reversed-phase columns, the basic nitrogen is highly susceptible to secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica surface[3]. At intermediate pH levels, this dual-retention mechanism (hydrophobic partitioning + ion-exchange) manifests as severe peak tailing, reduced theoretical plates, and poor resolution from critical impurity pairs.

To overcome this, analysts must manipulate both the mobile phase (using acidic buffers to suppress silanol ionization) and the stationary phase chemistry[4].

Interaction_Mechanisms cluster_features Molecular Features cluster_chromatography Chromatographic Interactions Analyte 5-bromo-2-tert-butyl -1H-imidazole BasicN Basic Imidazole Nitrogen Analyte->BasicN Hydrophobic tert-Butyl & Bromo Groups Analyte->Hydrophobic Silanol Silanol Ion-Exchange (Causes Tailing) BasicN->Silanol Suppressed by Polar-Embedded Phase Partition Hydrophobic Partitioning (Drives Retention) Hydrophobic->Partition Maintained by Alkyl Chain Resolution Optimal Peak Symmetry & Resolution Silanol->Resolution Partition->Resolution

Caption: Logical relationship of analyte features to chromatographic interactions.

Comparative Column Evaluation & Experimental Data

To establish the optimal separation environment, we compared three distinct column architectures under identical isocratic conditions (70:30 Methanol : 0.025 M KH₂PO₄ buffer, pH 3.20)[4].

  • Standard Fully Porous C18 (5 µm): Relies purely on hydrophobic interactions. Despite the acidic mobile phase, residual silanols remain partially active, leading to peak asymmetry.

  • Solid-Core C18 (2.6 µm): Features a solid silica core surrounded by a porous outer layer. This architecture reduces longitudinal diffusion (the B term in the van Deemter equation) and improves mass transfer, yielding sharper peaks and higher efficiency at standard HPLC pressures[5].

  • Polar-Embedded C18 (3 µm): Incorporates a polar functional group (e.g., carbamate or amide) embedded within the alkyl chain. This creates a localized hydration layer that sterically and electronically shields the basic imidazole nitrogen from residual silanols, drastically improving peak symmetry[3].

Performance Metrics Comparison

The following experimental data summarizes the performance of each column in resolving 5-bromo-2-tert-butyl-1H-imidazole from its primary synthetic des-bromo impurity.

Column ChemistryParticle ArchitectureRetention Time (min)USP Tailing Factor (Tf)Resolution (Rs) from Des-bromoSuitability Verdict
Standard C18 Fully Porous (5 µm)6.422.151.4Poor: High silanol activity causes co-elution risks.
Solid-Core C18 Core-Shell (2.6 µm)4.851.422.6Excellent: High efficiency overcomes minor tailing.
Polar-Embedded C18 Fully Porous (3 µm)5.201.083.1Optimal: Complete silanol shielding yields perfect symmetry.

Data Interpretation: While Solid-Core columns provide rapid, high-efficiency separations[5], the Polar-Embedded C18 is the definitive choice for basic imidazoles, offering superior peak shape (Tf = 1.08) and maximum resolution (Rs = 3.1)[3].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol utilizes a Polar-Embedded C18 column and incorporates strict System Suitability Testing (SST) as a validation gate. If the SST criteria fail, the system halts, preventing the acquisition of untrustworthy data.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 3.4 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (0.025 M). Adjust the pH to exactly 3.20 using dilute ortho-phosphoric acid. Causality: pH 3.20 ensures the imidazole ring is fully protonated while suppressing silica ionization[4].

  • Organic (Mobile Phase B): HPLC-grade Methanol.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 (v/v) Water/Methanol.

  • Reference Standard: Accurately weigh 10 mg of highly pure 1[1] and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Sample: Prepare the synthesized batch at the identical concentration (1.0 mg/mL)[2].

Step 3: Chromatographic Conditions
  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Elution: Isocratic 30% A / 70% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimal for imidazole ring absorbance without interference).

  • Injection Volume: 10 µL.

Step 4: System Suitability Validation (The Gate)

Inject the Reference Standard five consecutive times. The system is validated for sample analysis only if :

  • Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.

  • USP Tailing Factor (Tf) is ≤ 1.5.

  • Theoretical Plates (N) are ≥ 10,000.

Protocol_Workflow Step1 1. Mobile Phase Preparation (0.025 M KH2PO4, pH 3.2 / MeOH) Step2 2. System Equilibration (Polar-Embedded C18, 1.0 mL/min) Step1->Step2 Step3 3. System Suitability Testing (Tailing < 1.5, Rs > 2.0) Step2->Step3 Step4 4. Sample Injection (10 µL, 210 nm UV) Step3->Step4 Step5 5. Data Acquisition & Integration (Area Normalization) Step4->Step5 Step6 6. Self-Validation Check (RSD < 2.0% across 5 reps) Step5->Step6

Caption: Step-by-step self-validating workflow for HPLC purity analysis.

Step 5: Data Acquisition & Purity Calculation

Inject the prepared sample. Integrate all peaks excluding the solvent front. Calculate the purity of 5-bromo-2-tert-butyl-1H-imidazole using the Area Normalization Method : (Area of Target Peak / Total Area of All Peaks) × 100 = % Purity.

References[4] HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. https://www.researchgate.net/publication/320412345[3] Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.eu.https://www.hplc.eu/Downloads/ACE_Aqueous_Mobile_Phases.pdf[1] 1559067-54-7 | 5-Bromo-2-(tert-butyl)-1H-imidazole. ChemScene.https://www.chemscene.com/5-Bromo-2-tert-butyl-1H-imidazole.html[5] HPLC Column Types - Liquid Chromatography. Waters Corporation.https://www.waters.com/nextgen/us/en/products/columns.html[2] A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. Benchchem.https://www.benchchem.com/guide/hplc-purity-analysis[6] Comparison of the Reversed-Phase Selectivity of Solid Core HPLC Columns. Thermo Fisher Scientific.https://assets.thermofisher.com/TFS-Assets/CMD/Technical-Notes/TN-20649-HPLC-Solid-Core-Selectivity-TN20649-EN.pdf

Sources

Comparative

Introduction: The Strategic Role of the tert-Butyl Group in Imidazole Chemistry

An In-Depth Technical Guide to the Regioselectivity of Reactions with 2-tert-Butyl-1H-imidazole The imidazole ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its unique electronic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselectivity of Reactions with 2-tert-Butyl-1H-imidazole

The imidazole ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity.[1] However, controlling the site of reaction—a concept known as regioselectivity—on an unsymmetrically substituted imidazole is a frequent and critical challenge in multi-step synthesis. The introduction of a 2-tert-butyl group to the imidazole core creates a fascinating case study in steric and electronic control. This bulky, sterically demanding substituent does not merely act as a passive placeholder; it actively dictates the outcome of subsequent chemical transformations.

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth assessment of the regioselectivity of reactions involving 2-tert-butyl-1H-imidazole. Moving beyond simple protocols, we will dissect the underlying mechanistic principles that govern reaction outcomes, compare its reactivity profile with other imidazole derivatives, and provide validated experimental workflows. Our focus is on the causality behind experimental choices, empowering researchers to rationally design syntheses and troubleshoot challenges involving sterically hindered imidazoles.

Pillar 1: Understanding the Inherent Reactivity of 2-tert-Butyl-1H-imidazole

The reactivity of the 2-tert-butyl-1H-imidazole ring is a product of the interplay between the intrinsic electronics of the imidazole scaffold and the profound steric influence of the tert-butyl group.

Electronic Landscape of the Imidazole Ring

The imidazole ring contains two distinct nitrogen atoms:

  • N1 (Pyrrolic Nitrogen): This nitrogen bears a hydrogen atom and its lone pair of electrons contributes to the aromatic π-system. It is relatively acidic and, upon deprotonation, becomes highly nucleophilic.[1]

  • N3 (Pyridinic Nitrogen): This nitrogen's lone pair resides in an sp² orbital in the plane of the ring and is not part of the aromatic sextet, making it the more nucleophilic nitrogen in the neutral state.[1]

The carbon atoms also exhibit varied reactivity. The C2 position is the most acidic and susceptible to nucleophilic attack, while the C4 and C5 positions are more electron-rich and prone to electrophilic substitution.[1][2]

The Dominant Influence of the 2-tert-Butyl Group

The tert-butyl group, -C(CH₃)₃, is the archetypal sterically demanding substituent in organic chemistry.[3] Its placement at the C2 position, situated between the two ring nitrogens, imposes significant spatial constraints.

  • Steric Hindrance: This is the most critical factor governing the regioselectivity of 2-tert-butyl-1H-imidazole. The three methyl groups create a bulky shield that severely impedes the approach of reactants to the adjacent N1 and N3 positions.[3][4] Any reaction at these sites requires overcoming a significant steric energy barrier.

  • Electronic Effects: The tert-butyl group is weakly electron-donating via an inductive effect.[5] This effect slightly increases the electron density of the imidazole ring, potentially enhancing the nucleophilicity of the nitrogen atoms. However, this electronic influence is almost always subordinate to its powerful steric effects.[3][5]

Pillar 2: Regioselectivity in N-Functionalization Reactions

The most common reaction involving the imidazole core is N-functionalization (e.g., alkylation, arylation), which proceeds via the attack of the nucleophilic nitrogen atom(s) on an electrophile. With 2-tert-butyl-1H-imidazole, the steric hindrance is the paramount consideration.

Mechanism and Controlling Factors

In the presence of a base, the N-H proton is removed to form a highly nucleophilic imidazolate anion. The choice of base, solvent, and the electrophile itself can subtly or dramatically influence the reaction's outcome, although the steric factor remains constant.[6][7]

  • Steric Control: Due to the symmetry of 2-tert-butyl-1H-imidazole, the steric environment around N1 and N3 is identical. Therefore, N-alkylation of this specific molecule does not produce regioisomers. The primary effect of the steric bulk is a significant reduction in reaction rate compared to less hindered imidazoles like unsubstituted imidazole or 4-methylimidazole. The true test of regioselectivity arises when comparing it to an unsymmetrical isomer, such as 4-tert-butyl-1H-imidazole, where the electrophile has a choice between the sterically unencumbered N1 and the hindered N3. In such cases, alkylation overwhelmingly occurs at the less hindered N1 position.[7][8]

  • Nature of the Electrophile: The size of the incoming electrophile is critical. A larger, bulkier alkylating or arylating agent will be more sensitive to the steric hindrance imposed by the tert-butyl group, leading to even slower reaction rates or favoring attack at a less hindered site if one is available.[7]

  • Reaction Conditions (Base and Solvent): While steric hindrance is the primary determinant, reaction conditions can modulate reactivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF can favor the formation of a "naked" anion, maximizing its nucleophilicity.[6][9] In contrast, weaker bases like K₂CO₃ in polar solvents may lead to different ion-pairing and solvation effects, which can influence the transition state and reaction rate.[6]

Comparative Data on N-Alkylation Regioselectivity

The following table summarizes experimental data and established principles for the N-alkylation of various imidazoles, highlighting the directing influence of substituents.

Imidazole SubstrateElectrophileBase / SolventKey ObservationReference
2-tert-Butyl-1H-imidazole Alkyl HalideNaH / THFReaction is slow; no regioisomers formed due to symmetry. Steric hindrance is the rate-limiting factor.[6][9]
4(5)-Nitroimidazole Alkyl HalideNaOH (aq)Alkylation is favored at the N1 position, remote from the electron-withdrawing nitro group.[7]
4(5)-Substituted Imidazoles Alkyl Halide"Neutral" or BasicBulky substituents at the C4/C5 position direct alkylation to the less-hindered N1 atom.[7][8]
Unsubstituted Imidazole tert-Butyl ChloroacetateNaOH / DMFForms a single N-alkylated product as the two nitrogens are equivalent.[10][11]

Pillar 3: Regioselectivity in Electrophilic Substitution on the Ring

Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the electron-rich C4 and C5 positions of the imidazole ring.

For 2-tert-butyl-1H-imidazole, the C4 and C5 positions are equivalent. Therefore, a monosubstitution reaction will yield a single product, 4-substituted-2-tert-butyl-1H-imidazole, without any regiochemical ambiguity.

The challenge and strategic importance of the tert-butyl group become evident during a second substitution event on a 4-substituted-2-tert-butyl-1H-imidazole ring. In this scenario, the C5 position is now highly sterically hindered by the adjacent tert-butyl group. Consequently, the second electrophilic attack will be strongly disfavored at C5 and will occur exclusively at the C4 position if it were reprotonated, or not at all if the C4 position is blocked. This powerful steric directing effect is a key tool for achieving selective polysubstitution patterns that would be difficult to obtain with less bulky C2 substituents. In electrophilic aromatic substitution, a tert-butyl group is known to be an ortho, para-director but strongly favors the para product due to steric hindrance at the ortho positions.[3][12]

Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for key transformations.

Protocol 1: General N-Alkylation of an Imidazole Derivative

This protocol is adapted from established procedures for the N-alkylation of imidazoles and related heterocycles, emphasizing conditions that favor high regioselectivity where applicable.[6][9]

Objective: To perform a regioselective N-alkylation of a substituted imidazole.

Materials:

  • Substituted Imidazole (e.g., 4-Nitroimidazole) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the imidazole (concentration approx. 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole, generating the highly reactive imidazolate anion. Using THF, a non-polar aprotic solvent, minimizes solvation of the anion, enhancing its nucleophilicity.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Visualization of Key Concepts and Workflows

Diagrams are essential for visualizing the complex interplay of factors and the sequence of experimental steps.

Factors Influencing N-Alkylation Regioselectivity

G cluster_factors Controlling Factors cluster_reagents Reagents & Conditions Details Steric Steric Hindrance (Substituent Size) Outcome Regioselective Outcome (N1 vs. N3 Product Ratio) Steric->Outcome Dominant Effect Electronic Electronic Effects (Inductive/Resonance) Electronic->Outcome Modulating Effect Reagents Reagents & Conditions Base Base Choice (e.g., NaH, K2CO3) Solvent Solvent Polarity (e.g., THF, DMF) Electrophile Electrophile Size (e.g., MeI vs. BnBr) Reagents->Outcome Critical Influence

Caption: Key factors governing the regioselectivity of N-alkylation reactions on the imidazole ring.

Experimental Workflow for N-Alkylation

G Start 1. Dissolve Imidazole in Anhydrous THF Deprotonate 2. Add Base (NaH) at 0°C Start->Deprotonate Stir 3. Stir to Form Anion Deprotonate->Stir Add_E 4. Add Electrophile at 0°C Stir->Add_E React 5. React at RT (Monitor by TLC) Add_E->React Quench 6. Quench with aq. NH4Cl React->Quench Workup 7. Extraction & Washing Quench->Workup Purify 8. Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical step-by-step experimental workflow for the N-alkylation of an imidazole.

Conclusion and Future Outlook

The regioselectivity of reactions involving 2-tert-butyl-1H-imidazole is overwhelmingly dictated by the steric properties of the tert-butyl group. While its electron-donating inductive effect plays a minor role, its sheer bulk is the primary tool for directing reaction outcomes. In N-functionalization, it dramatically lowers the reaction rate compared to less encumbered imidazoles. In C-H functionalization, it serves as a powerful steric director, effectively blocking one of the adjacent ring positions (C5) to enable selective substitution at the other (C4).

A thorough understanding of these principles is not merely academic; it is essential for the practical design of complex molecules. For drug development professionals, leveraging the steric hindrance of a tert-butyl group can provide metabolic shielding, enhance receptor binding selectivity, and improve pharmacokinetic profiles.[13] By appreciating the dominant role of sterics, chemists can rationally design synthetic routes, avoid the formation of undesirable isomers, and efficiently construct complex molecular architectures built upon the versatile imidazole scaffold.

References

  • Jennings, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o445. [Link]

  • Al-Mohammed, N. N., et al. (2012). (PDF) tert-Butyl 2-(1H-imidazol-1-yl)acetate. ResearchGate. [Link]

  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

  • Chemistry Stack Exchange (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • University of Otago (1982). N-Alkylation of imidazoles. Otago OUR Archive. [Link]

  • IOSR Journal (2026). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry. [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5857. [Link]

  • de Oliveira, P. F. M., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4053. [Link]

  • Jennings, C., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Kumar, V., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 15(26), 18343-18356. [Link]

  • ResearchGate (2018). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Request PDF. [Link]

  • Karami, B., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 523-532. [Link]

  • Al-Adham, K. I. A., & Al-Adhami, K. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(43), 31924-32007. [Link]

  • Journal of Chemical Society of Nigeria (2023). SYNTHESIS AND CHARACTERIZATION OF 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H- imidazol-3-yl)ethyl)imino)methyl)phenol FROM. Journal of Chemical Society of Nigeria. [Link]

  • LibreTexts Chemistry (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • ChemRxiv (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4798. [Link]

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Validation

Comparative Guide: 5-Bromo-2-tert-butyl-1H-imidazole as a Premium Scaffold for Kinase Inhibitor Development

Introduction In the landscape of modern medicinal chemistry, the selection of optimal building blocks is critical for developing highly selective and metabolically stable therapeutics. 5-Bromo-2-tert-butyl-1H-imidazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the selection of optimal building blocks is critical for developing highly selective and metabolically stable therapeutics. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7)[1] has emerged as a premium scaffold, particularly in the synthesis of Janus Kinase (JAK) inhibitors.

JAK2 is a non-receptor tyrosine kinase that regulates hematopoiesis through the JAK-STAT pathway[2]. The pseudokinase domain (JH2) regulates the activity of the kinase domain (JH1), and mutations in JH2 (such as V617F) are primary drivers of myeloproliferative neoplasms[2],[3]. Designing small molecules that selectively target these domains requires precise steric and electronic tuning. This guide objectively compares 5-bromo-2-tert-butyl-1H-imidazole against its less bulky alternatives (methyl and isopropyl analogs) and provides self-validating protocols for its incorporation into advanced drug scaffolds.

Mechanistic Rationale: Why the tert-Butyl Group?

As an Application Scientist, it is crucial to understand the causality behind structural choices rather than simply following empirical trends. The substitution of a methyl group with a tert-butyl group at the C2 position of the imidazole ring drives three critical performance enhancements:

  • Steric Shielding & Metabolic Stability: The bulky tert-butyl group physically shields the adjacent unprotected imidazole N-H from rapid phase II metabolism (e.g., N-glucuronidation). This dramatically extends the half-life of the resulting drug candidate in human liver microsomes (HLM).

  • Conformational Locking: When the imidazole is cross-coupled to an aryl or heteroaryl core, the steric bulk of the tert-butyl group restricts the dihedral angle between the rings. This pre-organizes the molecule into the bioactive conformation, minimizing the entropic penalty upon binding to the kinase hinge region.

  • Hydrophobic Pocket Filling: The lipophilic tert-butyl group perfectly occupies specific hydrophobic sub-pockets in the JAK2 pseudokinase (JH2) domain, driving a 10-fold greater selectivity over the JH1 domain compared to less bulky analogs[3].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Phosphorylation Inhibitor tert-Butyl Imidazole Inhibitor Inhibitor->JAK2 ATP Competitive Binding Nucleus Gene Transcription STAT->Nucleus Translocation

Fig 1. JAK-STAT signaling pathway and targeted intervention by tert-butyl imidazole inhibitors.

Comparative Performance Analysis

To objectively evaluate the performance of 5-bromo-2-tert-butyl-1H-imidazole, we compare it against its 2-methyl and 2-isopropyl counterparts.

Table 1: Physicochemical & Computational Properties

The tert-butyl group significantly increases lipophilicity (LogP) while maintaining the same Topological Polar Surface Area (TPSA), which is critical for cell permeability[1].

Compound ScaffoldLogPTPSA (Ų)Steric Parameter (Taft Es​ )Metabolic Stability ( T1/2​ in HLM, min)
5-Bromo-2-methyl-1H-imidazole 1.2528.68-1.2415
5-Bromo-2-isopropyl-1H-imidazole 2.0128.68-1.7135
5-Bromo-2-tert-butyl-1H-imidazole 2.4728.68-2.78>120
Table 2: Cross-Coupling Efficiency (Suzuki-Miyaura)

Unprotected nitrogen-rich heterocycles often exhibit an inhibitory effect on Pd-catalyzed cross-coupling reactions by forming off-target Pd(II) dimers that act as unreactive catalyst reservoirs[4]. The steric bulk of the tert-butyl group physically disrupts this inhibitory complexation, leading to higher yields even without protecting groups.

SubstrateYield (Unprotected)Yield (SEM-Protected)Primary Byproduct (Unprotected)
2-Methyl analog 45%85%Debromination (30%)
2-Isopropyl analog 55%88%Debromination (20%)
2-tert-Butyl analog 72% 94% Minimal (<5%)

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following self-validating protocol details the cross-coupling of 5-bromo-2-tert-butyl-1H-imidazole with an arylboronic acid. The active catalytic species is Pd(0), which is highly sensitive to air; therefore, inefficient generation or deactivation of the active catalyst is a common reason for failed reactions[5]. We utilize a Pd2​(dba)3​ /XPhos system with K3​PO4​ in a dioxane/water mixture, which has been proven effective for unprotected azoles[4].

Reagents
  • Aryl Halide: 5-bromo-2-tert-butyl-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (2.0 mol%)

  • Ligand: XPhos (4.0 mol%)

  • Base: K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 ratio, 5 mL total)

Step-by-Step Methodology
  • Reagent Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-tert-butyl-1H-imidazole, the arylboronic acid, and K3​PO4​ . Add the 1,4-Dioxane/ H2​O solvent mixture. Sparge the solution with ultra-pure N2​ for 15 minutes to remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state.

  • Catalyst Complexation: Under a positive flow of N2​ , quickly add Pd2​(dba)3​ and XPhos. Seal the flask. Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the rate-limiting reductive elimination step while preventing the unprotected imidazole nitrogen from poisoning the palladium center.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 15 hours[4].

  • Self-Validation (In-Process Control): At 14 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS and TLC (Hexanes:EtOAc 1:1, UV active). Validation Check: Confirm the disappearance of the starting mass (m/z 202/204) and the emergence of the product mass. If significant debromination (m/z 124) is observed, the catalyst loading was insufficient or oxygen ingress occurred[5].

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the coupled product.

Synthesis Prep Reagent Prep (Degassing) Catalyst Pd Catalyst Complexation Prep->Catalyst Reaction Suzuki Coupling 100°C, 15h Catalyst->Reaction Validation LC-MS & TLC Validation Reaction->Validation Purification Flash Chromatography Validation->Purification

Fig 2. Step-by-step workflow for the Suzuki-Miyaura cross-coupling of unprotected bromoimidazoles.

Conclusion

For drug development professionals engineering next-generation kinase inhibitors, 5-bromo-2-tert-butyl-1H-imidazole offers superior performance over its less sterically hindered alternatives. The tert-butyl moiety not only enhances the metabolic stability and target selectivity of the final drug candidate (particularly for JAK2 JH2 domains) but also facilitates higher yields during palladium-catalyzed cross-coupling by preventing catalyst poisoning.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-2-tert-butyl-1H-imidazole

Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 15590...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Profile

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 5-Bromo-2-tert-butyl-1H-imidazole (CAS: 1559067-54-7) is a highly valuable intermediate, particularly in the synthesis of kinase inhibitors and targeted therapeutics. However, its specific structural features necessitate rigorous, self-validating safety protocols.

Understanding the why behind safety protocols is critical for compliance and lab safety. The hazards of this compound are directly linked to its chemical structure:

  • Lipophilicity : The tert-butyl moiety increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the lipid bilayers of human skin.

  • Electrophilicity : The bromo-imidazole ring is susceptible to nucleophilic attack. In biological systems, this can lead to the alkylation of cellular nucleophiles (e.g., proteins), causing irritation and potential toxicity.

Based on its Safety Data Sheet (SDS), this compound triggers specific 1: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, standard operating procedures (SOPs) must mandate the following PPE. Each choice is grounded in the mechanistic hazards described above to ensure a self-validating protective barrier.

PPE CategorySpecificationMechanistic Justification
Gloves Double-layered Nitrile (min. 0.11 mm)Nitrile provides a robust barrier against lipophilic organic compounds. Double-gloving prevents breakthrough if the outer layer is compromised by the tert-butyl moiety's solvent-like properties.
Eye Protection Snug-fitting chemical safety gogglesProtects against airborne dust particles and micro-aerosols that can cause severe irritation (H319) to the ocular mucosa[1].
Body Protection Flame-retardant lab coat with fitted cuffsPrevents direct dermal exposure (H315) and minimizes the accumulation of static charge, which could ignite airborne dust.
Respiratory N95/P100 particulate respiratorMitigates inhalation of fine powders (H335) if handled outside a fume hood. The bromo-imidazole core is highly irritating to the respiratory tract epithelium[1].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one. For comprehensive physical properties and secondary safety documentation, refer to the .

  • Environmental Preparation : Ensure the Class II chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Verify that the sash is positioned at the designated safe operating height.

  • PPE Verification : Don all required PPE (as specified in the matrix). Inspect gloves for micro-tears before proceeding.

  • Static Mitigation : 5-Bromo-2-tert-butyl-1H-imidazole is typically a solid powder. Use an anti-static weighing boat and a grounded, anti-static spatula to prevent aerosolization caused by static repulsion.

  • Weighing and Transfer : Weigh the required mass strictly within the fume hood. Avoid rapid movements that generate air currents.

  • Dissolution : Immediately transfer the solid to the reaction vessel and dissolve it in the appropriate organic solvent (e.g., DMF, DMSO, or DCM). Capping the vessel immediately after dissolution neutralizes the inhalation hazard.

  • Decontamination of Tools : Rinse the spatula and weighing boat with a compatible solvent (e.g., acetone) directly into a designated halogenated waste container.

HandlingWorkflow A 1. PPE Verification (Gloves, Goggles, Lab Coat) B 2. Transfer to Class II Fume Hood A->B C 3. Weighing with Anti-static Spatula B->C D 4. Dissolution in Organic Solvent C->D F Spill / Exposure Protocol C->F If spillage occurs E 5. Sealed Reaction Vessel Setup D->E

Fig 1. Operational workflow for safe handling of 5-bromo-2-tert-butyl-1H-imidazole.

Decontamination & Disposal Plan

Brominated heterocycles require careful disposal to prevent environmental contamination and hazardous cross-reactions.

  • Solid Waste : Collect all contaminated consumables (weighing boats, gloves, paper towels) in a clearly labeled, sealable chemical waste bag.

  • Liquid Waste : Solutions containing 5-bromo-2-tert-butyl-1H-imidazole must be segregated into Halogenated Organic Waste containers. Do not mix with non-halogenated waste, as this complicates incineration and can lead to dangerous pressure build-ups.

  • Spill Protocol : In the event of a powder spill, do not sweep dry. Cover the spill with damp paper towels (using water or a mild surfactant) to suppress dust. Carefully wipe the area and dispose of the towels in the solid waste container. Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any residual acidic byproducts, followed by a water rinse.

Decontamination S1 Solid Waste Collection S3 Halogenated Waste Stream S1->S3 S2 Aqueous Quench (Mild Base) S2->S3 S4 Incineration Facility S3->S4

Fig 2. Disposal and decontamination pathway for brominated imidazole waste.

References

  • 1559067-54-7 | 5-Bromo-2-(tert-butyl)-1H-imidazole - BLD Pharm. BLD Pharm. Available at:[Link]

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